4-Chloro-3-methylbenzaldehyde
Description
Properties
IUPAC Name |
4-chloro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBIOIKLNGZROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373990 | |
| Record name | 4-chloro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101349-71-7 | |
| Record name | 4-chloro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-methylbenzaldehyde (CAS No. 101349-71-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-methylbenzaldehyde, a key chemical intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, outlines synthetic approaches, and provides an experimental protocol for its use in the synthesis of downstream targets. Furthermore, it explores its application as a precursor to C-C chemokine receptor 1 (CCR1) antagonists, detailing the relevant biological signaling pathway. Spectroscopic data, safety information, and hazard classifications are also presented to provide a complete profile for laboratory and research applications.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic chemistry. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 101349-71-7 | [1][2] |
| Molecular Formula | C₈H₇ClO | [1][2] |
| Molecular Weight | 154.59 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | White to light yellow solid | |
| Melting Point | 27-28 °C | |
| Boiling Point | 115 °C at 27 mm Hg | |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and ethyl acetate (B1210297). | [2] |
| SMILES | CC1=C(C=CC(=C1)C=O)Cl | [3] |
| InChIKey | XEBIOIKLNGZROU-UHFFFAOYSA-N | [1] |
Synthesis
-
Chlorination of 3-Methyltoluene : The first step is the chlorination of 3-methyltoluene to produce 4-chloro-3-methyltoluene. This can be achieved through radical chlorination using chlorine gas (Cl₂) and UV light in a solvent like carbon tetrachloride, with reported yields of 80-85%.[4]
-
Oxidation of 4-Chloro-3-methyltoluene : The subsequent step is the selective oxidation of the methyl group of 4-chloro-3-methyltoluene to an aldehyde. Various oxidation methods can be employed for this transformation, such as using a cobalt-manganese-bromine catalyst system in the presence of an aliphatic carboxylic acid.[5]
A logical workflow for this synthesis is depicted below.
Spectroscopic Data
While experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from data on closely related compounds.
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (singlet) around δ 9.9-10.1 ppm. - Aromatic protons (multiplets) in the range of δ 7.3-7.9 ppm. - Methyl protons (singlet) around δ 2.4 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-193 ppm. - Aromatic carbon signals in the range of δ 125-145 ppm. - Methyl carbon signal around δ 20-22 ppm. |
| IR Spectroscopy | - A strong C=O stretching band for the aldehyde at approximately 1700-1710 cm⁻¹. - C-H stretching bands for the aldehyde proton around 2720 and 2820 cm⁻¹. - Aromatic C-H and C=C stretching bands. - C-Cl stretching band in the fingerprint region. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 154, with a characteristic M+2 isotope peak for chlorine at m/z 156 (approx. 1/3 intensity). - Fragmentation pattern likely showing loss of -CHO (m/z 29) and -Cl (m/z 35/37). |
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Notably, it is a key starting material for the preparation of certain C-C chemokine receptor 1 (CCR1) antagonists.
Synthesis of a Phenethylamine Derivative (Experimental Protocol)
This protocol details the use of this compound in a Henry reaction to synthesize 1-(4-chloro-3-methylphenyl)-2-nitroethene, a precursor to 4-chloro-3-methylphenethylamine.[6]
Materials:
-
This compound (1.0 eq)
-
Nitromethane (B149229) (3.0 eq)
-
Ammonium (B1175870) acetate (0.5 eq)
-
Glacial acetic acid (solvent)
Procedure:
-
Prepare a solution of this compound (1.0 eq) and ammonium acetate (0.5 eq) in glacial acetic acid in a round-bottom flask.
-
Add nitromethane (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the yellow precipitate of 1-(4-chloro-3-methylphenyl)-2-nitroethene by vacuum filtration.
-
Wash the solid thoroughly with water and dry.
Role in CCR1 Antagonist Development
Derivatives of this compound have been investigated for their biological activity, including antimicrobial and cytotoxic properties.[2] A significant application is in the synthesis of pyrrolidine (B122466) ureas, which act as antagonists of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) involved in inflammatory responses, making it a therapeutic target for autoimmune diseases like rheumatoid arthritis and multiple sclerosis.
CCR1 Signaling Pathway:
CCR1 is activated by chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES). This activation initiates a signaling cascade through Gαi proteins, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation results in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These events ultimately lead to chemotaxis and the recruitment of immune cells to sites of inflammation. CCR1 antagonists block the binding of chemokines to the receptor, thereby inhibiting this inflammatory cascade.
Safety and Handling
This compound is associated with several hazard classifications. It is harmful if swallowed, and may cause skin and serious eye irritation, as well as respiratory irritation.[1]
Hazard Statements (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8 °C.
This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the Safety Data Sheet (SDS) before handling this chemical.
References
An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-3-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and chemical entities. The information presented herein is intended to support research, development, and quality control activities.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO | [1][2] |
| Molecular Weight | 154.59 g/mol | [1][2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 27-28 °C | [3] |
| Boiling Point | 115 °C at 27 mmHg | [3] |
| Density (Predicted) | 1.195 ± 0.06 g/cm³ | [3] |
| Solubility in Water | 0.177 mg/mL | [4] |
| Solubility in Organic Solvents | Soluble in organic solvents | [4] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices and may be adapted based on available equipment and specific experimental requirements.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A calibrated thermometer is inserted into the designated slot.
-
Heating and Observation: The sample is heated at a steady rate of 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.
Boiling Point Determination (Micro Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Rubber band or wire
Procedure:
-
Sample Preparation: A small amount (a few drops) of molten this compound is placed in a small test tube.
-
Apparatus Assembly: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: The assembly is immersed in a heating bath.
-
Observation: The bath is heated slowly. A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.
-
Data Recording: The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination (Pycnometer Method)
Density is the mass of a substance per unit volume. For a solid like this compound, which is solid at room temperature, its density can be determined in its molten state or by displacement using a liquid in which it is insoluble.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Water bath
-
Thermometer
Procedure:
-
Mass of Empty Pycnometer: The pycnometer is cleaned, dried, and its mass is accurately determined (m₁).
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is dried on the outside and weighed (m₂).
-
Mass of Pycnometer with Molten Sample: The pycnometer is emptied, dried, and filled with molten this compound. The same procedure of bringing it to a constant temperature in the water bath is followed, and it is weighed again (m₃).
-
Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.
Solubility Determination (Gravimetric Method)
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Thermostatic shaker bath
-
Analytical balance
-
Volumetric flasks
-
Filter paper and funnel
-
Evaporating dish
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed container.
-
Equilibration: The mixture is placed in a thermostatic shaker bath and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: The saturated solution is carefully filtered to remove any undissolved solid.
-
Solvent Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed evaporating dish. The solvent is then evaporated gently.
-
Mass Determination: The evaporating dish with the solid residue is weighed.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/100 mL).
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the physical property determination of this compound.
References
An In-depth Technical Guide to 4-Chloro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-methylbenzaldehyde, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical and physical properties, synthesis and reactivity, spectroscopic data, and its role as a precursor in the development of therapeutic agents, particularly C-C chemokine receptor 1 (CCR1) antagonists.
Chemical Structure and Properties
This compound is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with a chloro group, a methyl group, and a formyl group at positions 4, 3, and 1, respectively.
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO | [1] |
| Molecular Weight | 154.59 g/mol | [1] |
| CAS Number | 101349-71-7 | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 27-28 °C | [2] |
| Boiling Point | 115 °C at 27 mmHg | [2] |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Information not readily available. Expected to be soluble in organic solvents like ethanol, ether, and chlorinated solvents. | |
| InChI | InChI=1S/C8H7ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | [1] |
| SMILES | CC1=C(C=CC(=C1)C=O)Cl | [1] |
Synthesis and Reactivity
A common synthetic route to this compound involves the oxidation of 4-chloro-3-methyltoluene.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chloro-3-methyltoluene
-
Manganese dioxide (activated)
-
Dichloromethane (anhydrous)
-
Celites®
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of 4-chloro-3-methyltoluene in anhydrous dichloromethane, add an excess of activated manganese dioxide.
-
The reaction mixture is stirred vigorously and heated to reflux.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid manganese dioxide is removed by filtration through a pad of Celite®. The filter cake is washed with dichloromethane.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aldehydic proton (singlet) around δ 9.9-10.0 ppm. Aromatic protons (multiplets) between δ 7.3-7.8 ppm. Methyl protons (singlet) around δ 2.4 ppm. |
| ¹³C NMR | Carbonyl carbon around δ 190-192 ppm. Aromatic carbons between δ 125-145 ppm. Methyl carbon around δ 15-20 ppm. |
| IR (Infrared) | Strong C=O stretch around 1700 cm⁻¹. C-H stretches for aldehyde around 2820 and 2720 cm⁻¹. Aromatic C=C stretches around 1600 and 1480 cm⁻¹. C-Cl stretch in the fingerprint region. |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 154 and an M+2 peak at m/z 156 with a ratio of approximately 3:1, characteristic of a chlorine-containing compound. Fragmentation may involve the loss of H (M-1), CHO (M-29), and Cl (M-35). |
Applications in Drug Development
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. A notable application is in the preparation of pyrrolidine (B122466) ureas, which have been investigated as potent and selective antagonists of the C-C chemokine receptor 1 (CCR1).[3] CCR1 is a G protein-coupled receptor involved in inflammatory responses, making its antagonists potential therapeutic agents for autoimmune diseases and inflammatory conditions.[4]
Representative Experimental Protocol: Synthesis of a CCR1 Antagonist Precursor
The following is a representative protocol for a reaction where this compound is a key starting material in a multi-step synthesis. This specific protocol details the synthesis of 4-chloro-3-methylphenethylamine, an intermediate that can be further elaborated to CCR1 antagonists.[5]
Step 1: Henry Reaction (Nitroaldol Condensation)
Materials:
-
This compound
-
Nitromethane
-
Glacial acetic acid
Procedure:
-
A solution of this compound and ammonium acetate in glacial acetic acid is prepared in a round-bottom flask.[5]
-
Nitromethane is added to the solution.[5]
-
The reaction mixture is heated to reflux (approximately 100-110 °C) and stirred for 2-4 hours.[5]
-
The reaction is monitored by TLC.[5]
-
Upon completion, the mixture is cooled and poured into ice-cold water, leading to the precipitation of 1-(4-chloro-3-methylphenyl)-2-nitroethene.[5]
-
The solid is collected by vacuum filtration, washed with water, and dried.[5]
Step 2: Reduction of the Nitroalkene
The intermediate, 1-(4-chloro-3-methylphenyl)-2-nitroethene, can then be reduced to the corresponding amine using a variety of reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, to yield 4-chloro-3-methylphenethylamine. This amine can then undergo further reactions, such as urea (B33335) formation, to produce the final CCR1 antagonist.
Safety and Handling
This compound is harmful if swallowed, and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated fume hood.[7] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile chemical intermediate with significant utility in organic synthesis, particularly in the field of drug discovery. Its specific substitution pattern makes it a valuable precursor for the synthesis of complex molecules, including a class of CCR1 antagonists. This guide provides essential technical information for researchers and professionals working with this compound, though it should be noted that experimental spectroscopic data is not widely available and further characterization by users is recommended.
References
- 1. This compound | C8H7ClO | CID 2757659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 101349-71-7 [m.chemicalbook.com]
- 3. This compound | 101349-71-7 [chemicalbook.com]
- 4. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-depth Technical Guide to 4-Chloro-3-methylbenzaldehyde
This technical guide provides a comprehensive overview of 4-chloro-3-methylbenzaldehyde, a key chemical intermediate in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, along with relevant experimental protocols.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde with the chemical formula C₈H₇ClO.[1][2] Its molecular structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 154.59 g/mol | [1][2] |
| Molecular Formula | C₈H₇ClO | [1][2] |
| CAS Number | 101349-71-7 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 27-28 °C | [3] |
| Boiling Point | 115 °C at 27 mmHg | [3] |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [3] |
| SMILES | CC1=C(C=CC(=C1)C=O)Cl | [1] |
| InChIKey | XEBIOIKLNGZROU-UHFFFAOYSA-N | [1] |
Synthesis and Reactions
This compound is a versatile building block used in the synthesis of more complex molecules. A common reaction involving this compound is the Henry Reaction (nitroaldol condensation), which is the first step in the synthesis of 4-chloro-3-methylphenethylamine (B3301528).[4]
Synthetic Pathway: Synthesis of 4-chloro-3-methylphenethylamine
The following diagram illustrates the two-step synthesis of 4-chloro-3-methylphenethylamine starting from this compound.[4]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 4-chloro-3-methylphenethylamine from this compound and for the analytical monitoring of reactions involving related benzaldehydes.
Synthesis of 1-(4-Chloro-3-methylphenyl)-2-nitroethene (Henry Reaction)[4]
-
In a round-bottom flask, prepare a solution of this compound (1.0 eq) and ammonium acetate (0.5 eq) in glacial acetic acid.
-
Add nitromethane (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the yellow precipitate of 1-(4-chloro-3-methylphenyl)-2-nitroethene by vacuum filtration.
-
Wash the solid thoroughly with water and dry.
Synthesis of 4-Chloro-3-methylphenethylamine (Reduction)[4]
-
Dissolve 1-(4-chloro-3-methylphenyl)-2-nitroethene (1.0 eq) in isopropanol (B130326) in a reaction flask.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (3.0 eq) in a minimal amount of water and add it to the reaction flask.
-
Cool the mixture in an ice bath to 0 °C with vigorous stirring.
-
Slowly add sodium borohydride (10.0 eq) in small portions, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~1-2).
-
Stir for an additional 30 minutes.
-
Remove the isopropanol under reduced pressure.
-
Wash the remaining aqueous solution with dichloromethane (B109758) or diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer to pH >12 with a concentrated NaOH solution.
-
Extract the freebase product from the aqueous layer with dichloromethane or diethyl ether (3x).
-
Dry the combined organic extracts over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 4-chloro-3-methylphenethylamine.
Analytical Monitoring Workflow
The following diagram outlines a general workflow for monitoring reactions involving benzaldehyde (B42025) derivatives using common analytical techniques. This protocol is adapted from methods for a related compound, 4-chloro-3-nitrobenzaldehyde.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated notable biological activities, including antimicrobial and anticancer properties.[5]
-
Antimicrobial Agents: Schiff bases derived from this compound have shown effective inhibition against various fungal and bacterial strains, with minimum inhibitory concentrations (MIC) as low as 15 μg/mL for some derivatives.[5]
-
Anticancer Activity: In vitro studies have indicated that this compound and its derivatives possess cytotoxic properties.[5]
-
Chemokine Receptor Antagonists: It is used as a reactant in the preparation of pyrrolidine (B122466) ureas that act as C-C chemokine receptor 1 (CCR1) antagonists.[3]
The presence of the chloro and methyl groups on the benzaldehyde ring provides specific steric and electronic properties that are leveraged in the design of bioactive molecules.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][6] It may also cause skin and eye irritation and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For storage, it is recommended to keep it under an inert gas atmosphere (nitrogen or argon) at 2-8 °C.[3]
References
Spectroscopic Analysis of 4-Chloro-3-methylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-chloro-3-methylbenzaldehyde (CAS No: 101349-71-7).[1] Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for the characterization of this compound. Detailed, general experimental protocols for obtaining such spectra are also provided, alongside a logical workflow for spectral data interpretation in structural elucidation. This guide is intended to support researchers in the fields of synthetic chemistry, analytical chemistry, and drug development.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the aldehyde group, and the electron-donating nature of the methyl group.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CHO | 9.9 - 10.1 | Singlet | - |
| Ar-H (H2) | 7.7 - 7.8 | Doublet | ~2 |
| Ar-H (H5) | 7.4 - 7.5 | Doublet | ~8 |
| Ar-H (H6) | 7.6 - 7.7 | Doublet of Doublets | ~8, ~2 |
| -CH₃ | 2.4 - 2.5 | Singlet | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CHO | 190 - 192 |
| Ar-C (C1) | 135 - 137 |
| Ar-C (C2) | 130 - 132 |
| Ar-C (C3) | 138 - 140 |
| Ar-C (C4) | 133 - 135 |
| Ar-C (C5) | 126 - 128 |
| Ar-C (C6) | 131 - 133 |
| -CH₃ | 19 - 21 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the aldehyde functional group and the substituted aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aldehyde) | 2850 - 2800 and 2750 - 2700 | Medium, often two bands |
| C=O stretch (aldehyde) | 1710 - 1690 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-Cl stretch | 800 - 600 | Strong |
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is a key diagnostic feature.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Ion | Notes |
| 154/156 | [C₈H₇ClO]⁺ | Molecular ion (M⁺) and M+2 isotope peak |
| 153/155 | [C₈H₆ClO]⁺ | Loss of H radical |
| 125/127 | [C₇H₆Cl]⁺ | Loss of CHO radical |
| 119 | [C₈H₇O]⁺ | Loss of Cl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (loss of CO and Cl) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are general protocols for acquiring NMR, IR, and MS spectra of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2][3]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or a precise chemical shift reference is required.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug to remove any particulate matter.[4][5]
-
Ensure the sample height in the NMR tube is sufficient to be within the detector coil, typically around 4-5 cm.[5]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, optimizing for resolution and lineshape.
-
Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane (B109758) or acetone).[6]
-
Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[6]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[6]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).[8][9]
-
-
Mass Analysis and Detection:
-
The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.
References
- 1. This compound | C8H7ClO | CID 2757659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
4-Chloro-3-methylbenzaldehyde safety and handling
An In-depth Technical Guide to the Safety and Handling of 4-Chloro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 101349-71-7). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely, minimizing exposure risks and ensuring proper emergency response.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is harmful if swallowed and can cause skin and serious eye irritation.[1] In some cases, it may also be harmful in contact with skin or if inhaled and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
-
H411: Toxic to aquatic life with long lasting effects
The compound is typically accompanied by the "Warning" signal word and the irritant pictogram.[1]
Physicochemical and Toxicological Data
The following table summarizes the key quantitative data for this compound and related compounds.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₇ClO | [3] |
| Molecular Weight | 154.59 g/mol | [1][3] |
| CAS Number | 101349-71-7 | [1] |
| Appearance | White to light yellow solid | |
| Melting Point | 27-28 °C | [4] |
| Boiling Point | 115 °C at 27 mm Hg | [4] |
| Flash Point | 87 °C (188.6 °F) (Closed Cup) for 4-Chlorobenzaldehyde | [5] |
| Acute Oral Toxicity (LD50) | 1400 mg/kg [Rat] for 4-Chlorobenzaldehyde | [5] |
| Storage Temperature | 2-8 °C under inert gas | [4] |
Safe Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[6]
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8]
-
Avoid formation of dust and aerosols.[7]
-
Do not eat, drink, or smoke when using this product.[9]
-
Wash hands and any exposed skin thoroughly after handling.[7]
Storage:
-
This chemical is sensitive to air; it should be handled and stored under an inert gas like argon or nitrogen.[4][10]
-
Store away from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents.[11]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards are required to protect against splashes.[7][12] A face shield may be necessary where there is a greater splash potential.[10][13]
-
Hand Protection: Chemical-resistant gloves (e.g., PVC, neoprene, or butyl rubber) must be worn.[12] Gloves should be inspected for integrity before use and disposed of properly after handling the chemical.[7]
-
Body Protection: A lab coat or chemical-resistant overalls should be worn to protect the skin.[12] For tasks with a higher risk of splashes, a PVC apron is recommended.[12]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or fume hood to avoid inhalation.[12] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[12]
Caption: PPE selection workflow for handling this compound.
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[14][15] Remove contact lenses if present and easy to do. Get medical attention immediately.[14]
-
Skin Contact: Take off immediately all contaminated clothing. Immediately flush the contaminated skin with plenty of soap and water.[14] If irritation persists after washing, seek medical attention.[14][15]
-
Inhalation: Move the exposed person to fresh air at once.[14] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[14][15] Keep the person warm and at rest. Get medical attention as soon as possible.[14]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water.[9][15] If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[5]
Accidental Release Measures (Spill Cleanup)
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[7] Remove all sources of ignition.[11]
Cleanup Protocol:
-
Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.[7]
-
For solid spills, dampen the material with 60-70% ethanol (B145695) to avoid creating dust.[11]
-
Carefully sweep up or absorb the spilled material with an inert substance (e.g., sand, earth, vermiculite).[6][7]
-
Collect the material into a suitable, closed, and labeled container for disposal.[7][11]
-
Wash the spill area thoroughly with a soap and water solution.[11]
-
Do not allow the product to enter drains or the environment.[7]
-
Decontaminate and launder all protective clothing before reuse.[6]
Caption: Logical workflow for responding to a chemical spill.
Experimental Protocols: General Laboratory Handling
The following protocol outlines a standardized methodology for the safe use of this compound in a laboratory setting.
7.1 Pre-Operational Checks
-
Verify Ventilation: Ensure the chemical fume hood is operational and has a valid certification.
-
Inspect PPE: Check all personal protective equipment for damage or contamination before use. Ensure gloves are free of holes and safety glasses are clean.[7]
-
Review Safety Data Sheet (SDS): Have the most current SDS for this compound readily accessible.[12]
-
Prepare Spill Kit: Ensure a spill kit with appropriate absorbent materials is nearby.
7.2 Dispensing and Use
-
Inert Atmosphere: As the compound is air-sensitive, conduct manipulations under an inert atmosphere (e.g., nitrogen or argon) where possible.[4]
-
Weighing: If weighing the solid, do so in a ventilated enclosure or fume hood to prevent inhalation of dust.
-
Dispensing: Carefully dispense the required amount, avoiding splashing or creating dust.[12]
-
Reaction Setup: Keep all reaction vessels closed or under a controlled atmosphere to prevent the release of vapors.
7.3 Post-Handling and Waste Disposal
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Waste Collection: Dispose of contaminated materials, including gloves and absorbent pads, in a clearly labeled hazardous waste container.[7]
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and before leaving the laboratory.[7]
-
Storage: Return the primary container to its designated storage location, ensuring the cap is tightly sealed.[7]
References
- 1. This compound | C8H7ClO | CID 2757659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 101349-71-7 [m.chemicalbook.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 3-chloro-4-methylbenzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. chemdmart.com [chemdmart.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. benchchem.com [benchchem.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. trdsf.com [trdsf.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-chloro-3-methylbenzaldehyde, a key intermediate in the pharmaceutical and chemical industries. The document details the starting materials, experimental protocols, and quantitative data associated with the most common and effective synthesis methods.
Executive Summary
This compound can be synthesized through several principal pathways, each with distinct advantages and considerations. The most prominent methods include:
-
Vilsmeier-Haack Formylation of 2-Chlorotoluene (B165313): A direct method to introduce a formyl group onto the aromatic ring of 2-chlorotoluene.
-
Sommelet Reaction of 4-Chloro-3-methylbenzyl Chloride: A multi-step process involving the reaction of the corresponding benzyl (B1604629) chloride with hexamine.
-
Oxidation of 4-Chloro-3-methylbenzyl Alcohol: A straightforward oxidation of the benzyl alcohol precursor to the desired aldehyde.
This guide will delve into the specifics of each of these routes, providing detailed experimental procedures and comparative data to aid researchers in selecting the most suitable method for their applications.
Synthesis Routes and Starting Materials
The selection of a synthetic route for this compound is often dictated by the availability and cost of the starting materials, desired yield and purity, and scalability of the reaction. Below is a summary of the primary synthetic pathways and their requisite starting materials.
| Synthesis Route | Starting Material | Key Reagents |
| Vilsmeier-Haack Formylation | 2-Chlorotoluene | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Sommelet Reaction | 4-Chloro-3-methylbenzyl Chloride | Hexamethylenetetramine (hexamine), Water |
| Oxidation | 4-Chloro-3-methylbenzyl Alcohol | Pyridinium (B92312) chlorochromate (PCC) or Manganese dioxide (MnO₂) |
Detailed Experimental Protocols
Vilsmeier-Haack Formylation of 2-Chlorotoluene
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] In this case, 2-chlorotoluene is formylated to produce this compound.
Experimental Protocol:
A solution of 2-chlorotoluene (1 equivalent) in N,N-dimethylformamide (DMF, 3 equivalents) is cooled to 0°C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours and then heated to 60-70°C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The mixture is then neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel.
A similar Vilsmeier-Haack reaction on a different substrate has been reported to yield the corresponding aldehyde in 77% yield.[4]
Sommelet Reaction of 4-Chloro-3-methylbenzyl Chloride
The Sommelet reaction provides a method for converting a benzylic halide to an aldehyde.[5] The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt with hexamine, which is then hydrolyzed to the aldehyde.[6]
Experimental Protocol:
Step 1: Synthesis of 4-Chloro-3-methylbenzyl Chloride (if not commercially available)
4-Chloro-3-methylbenzyl chloride can be prepared from 2-chlorotoluene via free-radical chlorination of the methyl group.
Step 2: Sommelet Reaction
4-Chloro-3-methylbenzyl chloride (1 equivalent) is dissolved in a suitable solvent such as chloroform (B151607) or aqueous ethanol. Hexamethylenetetramine (hexamine, 1.1 equivalents) is added, and the mixture is heated to reflux for 2-4 hours.[7] During this time, a quaternary ammonium salt precipitates. After cooling, the salt is collected by filtration. The salt is then hydrolyzed by heating with water or a mixture of water and acetic acid. The resulting aldehyde is typically isolated by steam distillation or extraction with an organic solvent. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by vacuum distillation or column chromatography.
Yields for the Sommelet reaction of similar benzyl halides to their corresponding aldehydes are reported to be in the range of 54-72%.[8] A patent for the preparation of aromatic aldehydes via the Sommelet reaction reports yields of over 80%.[9]
Oxidation of 4-Chloro-3-methylbenzyl Alcohol
The oxidation of 4-chloro-3-methylbenzyl alcohol to the corresponding aldehyde is a common and efficient synthetic route. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
Experimental Protocol using Pyridinium Chlorochromate (PCC):
To a stirred solution of 4-chloro-3-methylbenzyl alcohol (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂) is added pyridinium chlorochromate (PCC, 1.5 equivalents) in one portion.[9][10] The mixture is stirred at room temperature for 2-4 hours, and the reaction progress is monitored by TLC.[11] Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium residues. The filtrate is then concentrated under reduced pressure to afford the crude this compound. The product can be further purified by column chromatography.
Experimental Protocol using Manganese Dioxide (MnO₂):
Activated manganese dioxide (MnO₂, 5-10 equivalents by weight) is added to a solution of 4-chloro-3-methylbenzyl alcohol (1 equivalent) in a solvent such as dichloromethane or chloroform. The heterogeneous mixture is stirred vigorously at room temperature or with gentle heating for several hours to 24 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the manganese dioxide is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude aldehyde, which can be purified by distillation or chromatography.
The oxidation of primary benzylic alcohols to aldehydes using MnO₂ is a well-established method, though yields can vary depending on the specific substrate and the activity of the MnO₂.[12]
Synthesis of the Precursor: 4-Chloro-3-methylbenzyl Alcohol
This starting material can be prepared via the Grignard reaction. 4-Bromo-1-chloro-2-methylbenzene is reacted with magnesium turnings in dry diethyl ether to form the Grignard reagent. This reagent is then added to a cooled solution of paraformaldehyde in diethyl ether.[13] After an aqueous workup with acidic solution, the desired 4-chloro-3-methylbenzyl alcohol can be extracted and purified.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis routes, the following diagrams have been generated using the DOT language.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. growingscience.com [growingscience.com]
- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Group in 4-Chloro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic character of the carbonyl group in 4-chloro-3-methylbenzaldehyde, a versatile intermediate in organic synthesis and drug discovery. The document elucidates the electronic effects of the chloro and methyl substituents on the reactivity of the aldehyde functionality. Detailed experimental protocols for key synthetic transformations, including Knoevenagel condensation, Wittig reaction, and Henry reaction, are provided. Furthermore, this guide presents a comparative analysis of the expected reactivity of this compound based on established principles of physical organic chemistry, including the application of Hammett constants. Computational chemistry approaches for quantitatively assessing electrophilicity are also discussed, offering a framework for in-silico analysis.
Introduction
This compound is an aromatic aldehyde of significant interest in the synthesis of pharmaceuticals and other fine chemicals. Its chemical structure, featuring both an electron-withdrawing chloro group and an electron-donating methyl group on the benzene (B151609) ring, presents a unique electronic environment that modulates the reactivity of the carbonyl group. Understanding the electrophilicity of the carbonyl carbon is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways. This guide aims to provide a detailed technical overview of this critical aspect of this compound's chemistry.
Electronic Effects of Substituents on Carbonyl Electrophilicity
The reactivity of the carbonyl group in benzaldehyde (B42025) derivatives is intrinsically linked to the electronic properties of the substituents on the aromatic ring. These effects can be broadly categorized as inductive and resonance effects.
-
Inductive Effect: The chloro group at the para-position to the aldehyde is strongly electronegative, exerting a significant electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, consequently, from the carbonyl carbon, increasing its partial positive charge and thus its electrophilicity. The methyl group at the meta-position has a weak electron-donating inductive effect (+I), which slightly counteracts the effect of the chloro group.
-
Resonance Effect: The chloro group also possesses lone pairs of electrons that can be delocalized into the aromatic ring through a +R (resonance) effect. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity. The methyl group exhibits a hyperconjugative resonance effect (+R), which donates electron density to the ring.
The net effect of these competing electronic influences determines the overall electrophilicity of the carbonyl carbon. In the case of this compound, the strong electron-withdrawing inductive effect of the chlorine atom is expected to be the dominant factor, leading to a net increase in the electrophilicity of the carbonyl group compared to unsubstituted benzaldehyde.
Hammett and Taft Equations: A Quantitative Approach
The Hammett and Taft equations provide a framework for quantifying the effect of substituents on the reactivity of aromatic compounds.[1][2] The Hammett equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction with a substituted reactant.
-
k₀ is the rate constant for the reaction with the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For nucleophilic additions to the carbonyl group of benzaldehydes, the reaction constant (ρ) is typically positive, signifying the buildup of negative charge in the transition state.
Quantitative Data
Although specific experimental kinetic or computational data for this compound is sparse in publicly available literature, a qualitative and semi-quantitative understanding of its electrophilicity can be derived from established principles and data for analogous compounds.
Table 1: Hammett Substituent Constants and Their Expected Influence on the Electrophilicity of this compound.
| Substituent | Position | Hammett Constant (σ) | Nature of Electronic Effect | Expected Impact on Carbonyl Electrophilicity |
| Chloro (-Cl) | para | σₚ = +0.23[3] | Electron-withdrawing (-I > +R) | Increase |
| Methyl (-CH₃) | meta | σₘ = -0.07[3] | Electron-donating (+I, +R) | Decrease |
| Combined Effect | - | Σσ ≈ +0.16 | Net Electron-withdrawing | Net Increase |
Note: The combined effect is an approximation based on the additivity principle of Hammett constants. The actual effect may deviate slightly due to potential interactions between the substituents.
Based on this analysis, this compound is expected to be more reactive towards nucleophiles than benzaldehyde (σ = 0) but less reactive than benzaldehydes bearing strongly electron-withdrawing groups like a nitro group (e.g., 4-nitrobenzaldehyde, σₚ = +0.78).
Experimental Protocols
The enhanced electrophilicity of the carbonyl group in this compound makes it a valuable substrate for a variety of important synthetic transformations. Detailed protocols for several key reactions are provided below.
Knoevenagel Condensation with Malononitrile (B47326)
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to yield a C=C double bond.[4][5]
Reaction Scheme:
Materials:
-
This compound
-
Malononitrile
-
Piperidine (B6355638) (or other basic catalyst)
-
Ethanol (B145695) (or other suitable solvent)
Procedure: [6]
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or gently reflux for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.
Wittig Reaction with Benzyltriphenylphosphonium (B107652) Chloride
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[7][8]
Reaction Scheme:
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (B78521) (or other strong base)
-
Dichloromethane (B109758) (or other suitable solvent)
Procedure: [8]
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.00 g, 1.0 equiv.) and benzyltriphenylphosphonium chloride (1.1 equiv.).
-
Add 20 mL of dichloromethane (DCM) to the flask and stir the mixture to dissolve the solids.
-
While stirring the solution vigorously, add 5 mL of 50% (w/w) aqueous sodium hydroxide solution dropwise over 5 minutes. A color change, often to yellow or orange, indicates the formation of the phosphorus ylide.
-
Continue to stir the biphasic mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Add 20 mL of water and 20 mL of DCM.
-
Separate the layers and extract the aqueous layer with an additional 15 mL of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Henry (Nitroaldol) Reaction with Nitromethane (B149229)
The Henry reaction involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.[9][10]
Reaction Scheme:
Materials:
-
This compound
-
Nitromethane
-
Ammonium (B1175870) acetate (B1210297) (or other base)
-
Glacial acetic acid
Procedure: [9]
-
In a round-bottom flask, prepare a solution of this compound (1.0 equivalent) and ammonium acetate (0.5 equivalents) in glacial acetic acid.
-
Add nitromethane (3.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 2-4 hours, monitoring the progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature and pour it into ice-cold water.
-
A precipitate of the β-nitro alcohol product will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Mandatory Visualizations
Caption: Influence of substituents on carbonyl electrophilicity.
Caption: Knoevenagel condensation experimental workflow.
Computational Chemistry Perspective
While experimental data provides the ultimate measure of reactivity, computational chemistry offers powerful tools for predicting and understanding the electrophilicity of molecules like this compound. Density Functional Theory (DFT) calculations are commonly employed for this purpose.
Key parameters that can be calculated to assess carbonyl electrophilicity include:
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy: A lower LUMO energy indicates a greater ability of the molecule to accept electrons, which corresponds to higher electrophilicity. Nucleophilic attack involves the interaction of the nucleophile's Highest Occupied Molecular Orbital (HOMO) with the electrophile's LUMO.
-
Mulliken or Natural Bond Orbital (NBO) Partial Atomic Charges: A more positive partial charge on the carbonyl carbon atom suggests a greater degree of electron deficiency and, therefore, higher electrophilicity.
Methodology for Computational Analysis:
-
Structure Optimization: The 3D structure of this compound would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Frequency Calculation: A frequency calculation should be performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Property Calculation: From the optimized geometry, single-point energy calculations can be performed to obtain the LUMO energy and partial atomic charges.
These computational results would provide valuable quantitative insights into the electrophilicity of the carbonyl group in this compound and allow for direct comparison with other substituted benzaldehydes.
Conclusion
The electrophilicity of the carbonyl group in this compound is significantly influenced by the electronic effects of its substituents. The dominant electron-withdrawing inductive effect of the para-chloro group enhances the electrophilicity of the carbonyl carbon, making it a reactive substrate for a variety of nucleophilic addition and condensation reactions. This is slightly moderated by the electron-donating effects of the meta-methyl group. This guide has provided a theoretical framework for understanding these effects, detailed experimental protocols for key synthetic transformations, and an outline of computational methods for quantitative analysis. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these principles is essential for the rational design of synthetic routes and the development of novel molecular entities.
References
- 1. scribd.com [scribd.com]
- 2. Taft equation - Wikipedia [en.wikipedia.org]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Henry reaction - Wikipedia [en.wikipedia.org]
Reactivity of the Aromatic Ring in 4-Chloro-3-methylbenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the aromatic ring of 4-chloro-3-methylbenzaldehyde. The presence of three distinct substituents—a chloro group, a methyl group, and a formyl group—creates a nuanced reactivity profile, influencing the regioselectivity and rate of both electrophilic and nucleophilic aromatic substitution reactions. This document summarizes key reactivity principles, provides experimental protocols for representative transformations, and presents quantitative data where available.
Core Concepts: Substituent Effects
The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic and steric effects of its substituents.
-
-CHO (Formyl group): The aldehyde group is a moderate deactivating group and a meta-director for electrophilic aromatic substitution (EAS). Its electron-withdrawing nature is due to both a strong negative inductive effect (-I) and a negative resonance effect (-R), which withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack.
-
-Cl (Chloro group): The chloro group is a deactivating group but an ortho-, para-director for EAS. It exhibits a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R) due to its lone pairs. The inductive effect deactivates the ring, while the resonance effect directs incoming electrophiles to the ortho and para positions.
-
-CH₃ (Methyl group): The methyl group is a weak activating group and an ortho-, para-director for EAS. It donates electron density to the ring primarily through a positive inductive effect (+I) and hyperconjugation, thereby stabilizing the carbocation intermediate formed during electrophilic attack.
Electrophilic Aromatic Substitution (EAS)
The combined influence of the substituents on this compound directs incoming electrophiles to specific positions on the aromatic ring. The activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing chloro group will compete with the deactivating, meta-directing aldehyde group. In general, activating groups have a stronger directing effect than deactivating groups.
The potential sites for electrophilic attack are C2, C5, and C6.
-
C2: Ortho to the methyl group and meta to the aldehyde and chloro groups.
-
C5: Para to the methyl group, ortho to the chloro group, and meta to the aldehyde group.
-
C6: Ortho to the aldehyde and chloro groups, and meta to the methyl group.
Considering the directing effects, substitution is most likely to occur at the positions activated by the methyl and chloro groups and meta to the aldehyde group. Therefore, the C2 and C5 positions are the most probable sites for electrophilic attack.
Halogenation
Halogenation of substituted benzaldehydes is a common electrophilic aromatic substitution reaction.
Chlorination: The direct chlorination of 3-methylbenzaldehyde (B113406) is a known method to synthesize this compound, indicating a preference for substitution at the position para to the activating methyl group.[1]
Bromination: Similarly, the bromination of 3-methylbenzaldehyde yields 4-bromo-3-methylbenzaldehyde (B1279091) with high selectivity.[2] The electron-donating nature of the methyl group activates the aromatic ring and directs the incoming electrophile to the ortho and para positions.[2]
| Reaction | Substrate | Reagents and Conditions | Product | Yield | Reference |
| Chlorination | 3-Methylbenzaldehyde | Cl₂ gas, FeCl₃, Dichloromethane (B109758) or Acetonitrile (B52724), 0–5°C, 12-24 hours | This compound | 65–70% | [1] |
| Bromination | 3-Methylbenzaldehyde | Bromine in a suitable solvent under controlled conditions | 4-Bromo-3-methylbenzaldehyde | 58-95% | [2] |
Experimental Protocol: Chlorination of 3-Methylbenzaldehyde [1]
-
Dissolve 3-methylbenzaldehyde (1.0 eq) in anhydrous dichloromethane or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to 0-5°C using an ice bath.
-
Add a catalytic amount of anhydrous FeCl₃ (e.g., 0.1 eq).
-
Bubble chlorine gas (1.2 eq) slowly through the solution while maintaining the temperature between 0-5°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 12-24 hours), quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford this compound.
References
Unlocking Potential: A Technical Guide to the Research Applications of 4-Chloro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Introduction
4-Chloro-3-methylbenzaldehyde, a substituted aromatic aldehyde, is emerging as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a chloro and a methyl group on the benzaldehyde (B42025) ring, provides a scaffold for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide offers an in-depth exploration of the current and potential research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support researchers in their endeavors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and biological assays.
| Property | Value | Reference |
| CAS Number | 101349-71-7 | [1] |
| Molecular Formula | C₈H₇ClO | [1] |
| Molecular Weight | 154.59 g/mol | [1] |
| Melting Point | 27-28 °C | |
| Boiling Point | 234 °C | [2] |
| Density | 1.2 g/cm³ | [2] |
| Solubility | Soluble in organic solvents, low solubility in water (0.177 mg/ml) | [2] |
Key Research Applications
Current research highlights the utility of this compound as a precursor for compounds with promising therapeutic potential in several key areas.
C-C Chemokine Receptor 1 (CCR1) Antagonists
Derivatives of this compound have been identified as crucial components in the synthesis of potent C-C Chemokine Receptor 1 (CCR1) antagonists. CCR1 is a key mediator in inflammatory responses, making its antagonists promising candidates for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis. Specifically, pyrrolidine (B122466) ureas synthesized using this aldehyde have shown significant inhibitory activity.
Quantitative Data: CCR1 Antagonist Activity
| Compound | Target | Assay | IC₅₀ (nM) |
| Advanced Lead Compound 4 | CCR1 | Monocyte Chemotaxis | 20 |
Data sourced from a study on novel pyrrolidine ureas as CCR1 antagonists.[1]
Antimicrobial Agents
Schiff bases derived from this compound have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. The imine or azomethine group in the Schiff base structure is crucial for their biological activity.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives
| Derivative Type | Microorganism | MIC (µg/mL) |
| Schiff Bases | Escherichia coli | 62.5 - 250 |
| Schiff Bases | Staphylococcus aureus | 62.5 |
| Schiff Bases | Candida albicans | 62.5 - 250 |
Note: Data is compiled from studies on various Schiff bases derived from substituted benzaldehydes and may not be specific to this compound derivatives, but indicates the potential of this class of compounds.[3] One study reported a MIC as low as 15 μg/mL for some derivatives.[2]
Anticancer Agents
The cytotoxic potential of compounds derived from this compound, particularly chalcones and quinazolone derivatives, is an active area of investigation. These derivatives have shown inhibitory effects on the growth of various cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity (IC₅₀) of Derivatives
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| Thienyl Chalcone (B49325) Analogs | MCF-7 (Breast) | 7.79 ± 0.81 |
| Thienyl Chalcone Analogs | MDA-MB-231 (Breast) | 9.54 ± 0.92 |
| 3-methylenamino-4(3H)-quinazolones | RD (Rhabdomyosarcoma) | 14.65 |
| 3-methylenamino-4(3H)-quinazolones | MDA-MB-231 (Breast) | 10.62 - 8.79 |
Data is indicative of the potential of derivatives and is sourced from studies on structurally related compounds.
Intermediate in Pharmaceutical Synthesis
This compound serves as a key starting material in the multi-step synthesis of important pharmaceuticals. A notable example is its use in the preparation of an intermediate for Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.
Experimental Protocols
Synthesis of a Schiff Base Derivative from this compound
This protocol outlines the general synthesis of a Schiff base, a common class of derivatives with antimicrobial properties.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline (B41778) or substituted aniline)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting Schiff base precipitate is collected by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.
Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone, a class of compounds often investigated for their anticancer activity.
Materials:
-
This compound
-
An appropriate acetophenone (B1666503) derivative
-
Methanol (B129727) or Ethanol
-
Aqueous solution of a strong base (e.g., NaOH or KOH)
-
Stirring apparatus
-
Beaker
Procedure:
-
Dissolve this compound and an equimolar amount of the acetophenone derivative in methanol or ethanol in a beaker.
-
Slowly add an aqueous solution of NaOH or KOH to the mixture while stirring vigorously at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitor by TLC). A precipitate will form.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated chalcone by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
-
Confirm the structure of the synthesized chalcone using spectroscopic methods.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for evaluating the anticancer potential of synthesized derivatives.
Materials:
-
Synthesized derivative compound
-
Human cancer cell line (e.g., MCF-7, A549)
-
Normal cell line (for selectivity assessment)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizing Pathways and Workflows
Synthetic Pathway to a CCR1 Antagonist Precursor
Caption: Synthesis of a Pyrrolidine Urea CCR1 Antagonist.
General Synthetic Workflow for Chalcone Synthesis and Evaluation
Caption: Workflow for Chalcone Synthesis and Cytotoxicity Testing.
Potential Signaling Pathways Modulated by Benzaldehyde Derivatives
Caption: Inhibition of Pro-survival and Inflammatory Pathways.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have demonstrated significant potential as CCR1 antagonists, antimicrobial agents, and anticancer compounds. Furthermore, its role as a key intermediate in the synthesis of pharmaceuticals like Ertugliflozin underscores its importance in drug development. This technical guide provides a comprehensive overview to aid researchers in exploring and capitalizing on the potential of this promising chemical scaffold. Further research into the specific mechanisms of action and structure-activity relationships of its derivatives will undoubtedly unveil new therapeutic opportunities.
References
A Technical Guide to 4-Chloro-3-methylbenzaldehyde for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-methylbenzaldehyde, a key chemical intermediate for professionals in research, and drug development. This document details available suppliers, purity grades, and a general framework for quality assessment to ensure the integrity of your research and manufacturing processes.
Overview of this compound
This compound, with CAS number 5699-63-8, is an aromatic aldehyde. Its structure, featuring a chlorine atom and a methyl group on the benzaldehyde (B42025) ring, makes it a versatile building block in organic synthesis. It is particularly valuable in the synthesis of more complex molecules, including pharmaceutical compounds and other specialty chemicals.
Suppliers and Purity Grades
The selection of a reliable supplier and the appropriate purity grade is a critical first step in any research or development project. Higher purity grades are essential for applications where impurities could interfere with reaction pathways or biological assays. The following table summarizes publicly available information on suppliers and their offered purity grades for this compound.
| Supplier | Purity Grade(s) | Notes |
| Fluorochem | 96%[1] | |
| Santa Cruz Biotechnology | Research Grade (Purity not specified)[2] | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[2] |
| Anichem | >95%[3] | |
| ChemicalBook (Marketplace) | 95%-99%[4] | Lists various suppliers with different purities.[4] |
| Oakwood Chemical | Purity not specified | |
| SJZ Chem-Pharm | 97%[5] | |
| Benchchem | High Purity (Specific percentage not listed)[6] | For Research Use Only.[6] |
Note: The information in this table is based on publicly available data and may be subject to change. It is highly recommended to contact the suppliers directly for the most current product specifications and to request a Certificate of Analysis (CoA) for specific lots.
Quality Control and Experimental Protocols
While specific analytical methods are often proprietary to the manufacturer, a general workflow for the quality control of this compound can be established. This ensures that the material meets the requirements for its intended application.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of organic compounds. A reversed-phase HPLC method with a suitable C18 column and a mobile phase gradient of water and acetonitrile (B52724) is typically employed. Detection is usually performed using a UV detector at a wavelength where the compound has maximum absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities. It is particularly useful for detecting residual solvents or by-products from the synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the compound and to identify any structural isomers or related impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule and can be used as a fingerprinting technique to confirm the identity of the material.
The following diagram illustrates a general workflow for the quality control of incoming this compound.
References
Methodological & Application
Synthesis of Schiff Bases from 4-Chloro-3-methylbenzaldehyde: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of Schiff bases derived from 4-chloro-3-methylbenzaldehyde. This class of compounds holds significant promise for researchers, scientists, and drug development professionals due to the versatile biological activities associated with Schiff bases, including antimicrobial and anticancer properties.[1][2] The protocols outlined below are based on established methodologies for the synthesis of similar halogenated and methylated benzaldehyde (B42025) Schiff bases.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[3] The electronic and steric effects of substituents on both the aldehyde and amine precursors can significantly influence the biological activity of the resulting Schiff base.[4] The presence of a chlorine atom and a methyl group on the benzaldehyde ring is expected to modulate the lipophilicity and electronic properties of the resulting Schiff bases, potentially enhancing their interaction with biological targets.[4]
Applications in Drug Development
Schiff bases are recognized for their broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.
Antimicrobial Activity
Schiff bases containing halogen substituents have demonstrated notable activity against a range of bacterial and fungal pathogens. The imine group is crucial for their biological action, which may involve interfering with microbial cell wall synthesis or disrupting cellular enzymatic activity. The lipophilic nature of these compounds can facilitate their transport across microbial cell membranes.[4]
Anticancer Activity
Numerous studies have highlighted the potential of Schiff bases as anticancer agents.[1][5][6] Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.[7] The planar structure of some Schiff bases allows for intercalation with DNA, while others may inhibit key enzymes involved in cancer cell growth and survival.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of Schiff bases from this compound. Researchers should note that optimal reaction conditions may vary depending on the specific primary amine used.
General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add an equimolar amount of the selected primary amine, also dissolved in a small volume of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours. The progress of the reaction should be monitored by TLC.[8]
-
After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
General workflow for the synthesis of Schiff bases.
Characterization of Synthesized Schiff Bases
The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.
1. Melting Point: The melting point of the purified Schiff base should be determined and compared with literature values for analogous compounds. A sharp melting range is indicative of high purity.
2. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the azomethine linkage is confirmed by a singlet peak in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, corresponding to the proton of the -CH=N- group. The disappearance of the aldehyde proton signal (around δ 9.0-10.0 ppm) is also a key indicator.
-
¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 158-165 ppm.
-
Quantitative Data (Representative)
The following tables present representative quantitative data for antimicrobial and anticancer activities of Schiff bases derived from substituted benzaldehydes, which can be used as a benchmark for newly synthesized compounds from this compound.
Table 1: Representative Antimicrobial Activity of Substituted Benzaldehyde Schiff Bases
| Substituent on Benzaldehyde | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-Chloro | Staphylococcus aureus | 12.5 | Ampicillin | 12.5 |
| 4-Chloro | Escherichia coli | 12.5 | Ampicillin | 100 |
| 4-Hydroxy | Staphylococcus aureus | 12.5 | Ampicillin | 12.5 |
| 4-Hydroxy | Escherichia coli | 25 | Ampicillin | 100 |
| 4-Nitro | Candida albicans | 24 | Nystatin | 12.5 |
Note: Data is a synthesized representation from multiple sources for comparative purposes and may not be from a single study.[4]
Table 2: Representative Anticancer Activity of Substituted Benzaldehyde Schiff Bases
| Schiff Base Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Chloro-substituted | HeLa | 15-30 | Carboplatin | >50 |
| Chloro-substituted | MCF-7 | 10-25 | Carboplatin | >50 |
| Hydroxy-substituted | A549 | 20-40 | Cisplatin | 5-10 |
Note: IC₅₀ values are representative and can vary significantly based on the full molecular structure of the Schiff base and the specific cancer cell line.[5][9]
Potential Mechanism of Action: Anticancer Activity
A plausible mechanism for the anticancer activity of these Schiff bases is the induction of apoptosis. This can occur through various signaling pathways.
A generalized signaling pathway for apoptosis induction by Schiff bases.
Conclusion
The synthesis of Schiff bases from this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis, characterization, and biological evaluation of this intriguing class of compounds. Further investigation into the structure-activity relationships of these Schiff bases will be crucial for the development of potent and selective drug candidates.
References
- 1. Item - Schiff Base Metal Complexes as Antimicrobial and Anticancer Agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 3. jetir.org [jetir.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PlumX [plu.mx]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-3-methylbenzaldehyde in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-chloro-3-methylbenzaldehyde as a key starting material in Knoevenagel condensation reactions. This versatile chemical transformation is instrumental in the synthesis of a wide array of substituted alkenes, which are significant precursors and pharmacophores in the development of novel therapeutic agents. The protocols detailed herein, along with the summarized quantitative data, offer a practical guide for the synthesis and exploration of new chemical entities with potential biological activity.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[1] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of fine chemicals, polymers, and pharmaceuticals. Derivatives of this compound synthesized through this method have shown promise in various therapeutic areas, including oncology and infectious diseases, primarily through the modulation of key signaling pathways.
Data Presentation
The following tables summarize the reaction conditions and yields for the Knoevenagel condensation of this compound with various active methylene compounds. While specific data for this compound is limited in publicly available literature, the data presented for structurally similar benzaldehydes provides a strong predictive framework for reaction optimization.
Table 1: Knoevenagel Condensation with Malononitrile (B47326)
| Benzaldehyde Derivative | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 4-chlorobenzaldehyde | LiOH·H₂O | Water | 40-50 | - | Good |
| Aromatic Aldehydes | Ammonium (B1175870) Acetate (B1210297) | None (Solvent-free) | Room Temp | 5-7 min | High |
| 4-iodobenzaldehyde | NiCu@MWCNT | Water/Methanol | 25 | - | High |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate (B8463686)
| Benzaldehyde Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Toluic aldehyde | Ammonium Acetate | Ethanol (B145695) | Reflux | 4 | 94.9[2] |
| 4-fluorobenzaldehyde | Piperidine (B6355638) | Ethanol | Reflux | Several | - |
| 4-fluorobenzaldehyde | Ammonium Acetate | Toluene | Reflux | 6-8 | - |
Table 3: Knoevenagel Condensation with Barbituric Acid
| Benzaldehyde Derivative | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Aromatic Aldehydes | Sodium Acetate | None (Solvent-free) | Room Temp | - | High[3] |
| Aromatic Aldehydes | CuO Nanoparticles | None (Solvent-free) | Room Temp | Short | High |
| Phenylglyoxal hydrate | p-toluenesulfonic acid | Ethanol | Reflux | 4 h | 83[4] |
Experimental Protocols
The following are detailed methodologies for the Knoevenagel condensation of this compound with representative active methylene compounds. These protocols are based on established procedures for similar substituted benzaldehydes and can be adapted as necessary.
Protocol 1: Synthesis of 2-((4-chloro-3-methylphenyl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Mortar and pestle
Procedure:
-
In a mortar, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of ammonium acetate (approximately 0.1 mmol).[1]
-
Grind the mixture gently at room temperature for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Upon completion, dissolve the reaction mixture in a minimal amount of ethanol and filter to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-((4-chloro-3-methylphenyl)methylene)malononitrile.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-chloro-3-methylphenyl)acrylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine or Ammonium Acetate
-
Ethanol or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), and a suitable solvent such as ethanol or toluene.[2][5]
-
Add a catalytic amount of a base, such as piperidine (a few drops) or ammonium acetate (0.1-0.2 eq).[2][5]
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure ethyl 2-cyano-3-(4-chloro-3-methylphenyl)acrylate.
Protocol 3: Synthesis of 5-((4-chloro-3-methylphenyl)methylene)barbituric acid
Materials:
-
This compound
-
Barbituric acid
-
Sodium acetate or CuO nanoparticles
-
Mortar and pestle or high-speed stirrer
Procedure (Solvent-free):
-
In a mortar, thoroughly grind a mixture of this compound (1.0 mmol), barbituric acid (1.0 mmol), and a catalytic amount of sodium acetate (0.1 mmol).[3]
-
Alternatively, use a catalytic amount of CuO nanoparticles and stir the solid mixture at high speed at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a short period.
-
Upon completion, wash the solid mixture with water to remove the catalyst and any unreacted barbituric acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-((4-chloro-3-methylphenyl)methylene)barbituric acid.
Biological Significance and Signaling Pathways
Derivatives of this compound obtained through Knoevenagel condensation, particularly chalcones and related structures, have been identified as potent modulators of critical cellular signaling pathways implicated in cancer and inflammation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[6][7] Chalcone (B49325) derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability and induction of apoptosis.[6][7]
Caption: Inhibition of the PI3K/Akt signaling pathway by chalcone derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in the inflammatory response and cell survival.[8][] Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Knoevenagel condensation products can inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.[10]
Caption: Inhibition of the NF-κB signaling pathway by Knoevenagel products.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
Caption: General workflow for synthesis and evaluation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Chloro-3-methylbenzaldehyde as a Pharmaceutical Intermediate
For researchers, scientists, and drug development professionals, 4-Chloro-3-methylbenzaldehyde serves as a versatile and crucial intermediate in the synthesis of various pharmaceutical compounds. Its specific substitution pattern on the benzene (B151609) ring allows for the targeted construction of complex molecules, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes and experimental protocols for its use in the synthesis of key pharmaceutical precursors.
Application 1: Synthesis of 4-Chloro-3-methylphenethylamine
Application Note:
4-Chloro-3-methylphenethylamine is a substituted phenethylamine (B48288) derivative. This class of compounds is of significant interest in drug discovery due to their diverse pharmacological activities. The synthesis of this compound from this compound is a common two-step process involving a Henry reaction followed by a reduction, providing a foundational pathway for further derivatization and development of novel therapeutic agents.[1]
Experimental Protocols:
Step 1: Synthesis of 1-(4-Chloro-3-methylphenyl)-2-nitroethene (Henry Reaction) [1]
-
Materials:
-
This compound (1.0 eq)
-
Nitromethane (3.0 eq)
-
Ammonium (B1175870) acetate (B1210297) (0.5 eq)
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
Prepare a solution of this compound and ammonium acetate in glacial acetic acid in a round-bottom flask.
-
Add nitromethane to the solution.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once complete, allow the mixture to cool to room temperature and pour it into ice-cold water.
-
A yellow precipitate of 1-(4-chloro-3-methylphenyl)-2-nitroethene will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Step 2: Synthesis of 4-Chloro-3-methylphenethylamine (Reduction) [1]
-
Materials:
-
1-(4-Chloro-3-methylphenyl)-2-nitroethene (1.0 eq)
-
Sodium borohydride (B1222165) (NaBH₄) (10.0 eq)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (3.0 eq)
-
Isopropanol (B130326) (solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
-
Procedure:
-
Suspend 1-(4-chloro-3-methylphenyl)-2-nitroethene and copper(II) chloride dihydrate in isopropanol in a round-bottom flask and cool in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding 2M HCl until the solution is acidic (pH ~1-2).
-
Stir for an additional 30 minutes.
-
Remove the isopropanol under reduced pressure.
-
Wash the remaining aqueous solution with dichloromethane (B109758) or diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer to pH >12 with a concentrated NaOH solution.
-
Extract the freebase product with dichloromethane or diethyl ether (3 times).
-
Dry the combined organic extracts over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the product as an oil.
-
Quantitative Data:
| Step | Product | Typical Yield | Purity |
| 1 | 1-(4-Chloro-3-methylphenyl)-2-nitroethene | 85-95% | >95% |
| 2 | 4-Chloro-3-methylphenethylamine | 70-85% | >97% |
Application 2: Synthesis of a Key Intermediate for Ertugliflozin
Application Note:
This compound is a precursor for the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, a key intermediate in the preparation of Ertugliflozin.[2] Ertugliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is used in the treatment of type 2 diabetes.[2] The synthesis route described in patent CN103896752A provides an efficient, multi-step process with a good overall yield.[2]
Experimental Protocols:
This is a four-step synthesis starting from 2-chloro-5-bromobenzoic acid.[2]
Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride [2]
-
Materials:
-
2-Chloro-5-bromobenzoic acid
-
Dichloromethane (solvent)
-
DMF (catalyst)
-
Oxalyl chloride
-
-
Procedure:
-
Dissolve 2-chloro-5-bromobenzoic acid in dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride and stir at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent to obtain the crude product.
-
Step 2: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone [2]
-
Materials:
-
5-Bromo-2-chlorobenzoyl chloride
-
Acid catalyst
-
-
Procedure:
-
Dissolve the crude product from Step 1 in an organic solvent.
-
Cool the solution and add phenetole and an acid catalyst.
-
Allow the reaction to proceed until completion.
-
Work up the reaction mixture and purify by recrystallization from ethanol.
-
Step 3: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [2]
-
Materials:
-
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone
-
Ethylene (B1197577) glycol (solvent)
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
-
Procedure:
-
Dissolve the ketone in ethylene glycol.
-
Add hydrazine hydrate and reflux at 100°C for 1-2 hours.
-
Cool to room temperature and add KOH in portions.
-
Heat to reflux at 150°C for 4-6 hours.
-
After cooling, perform an aqueous work-up and extract the product.
-
Step 4: Synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde [2]
-
Materials:
-
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
-
Tetrahydrofuran (THF) (solvent)
-
n-Butyl Lithium (n-BuLi)
-
DMF
-
-
Procedure:
-
Dissolve the bromo-compound in THF and cool to -80°C to 0°C.
-
Add n-Butyl Lithium and stir.
-
Add DMF and continue stirring for 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash, dry, and evaporate the solvent to obtain the final product.
-
Quantitative Data:
| Step | Product | Reported Yield |
| 2 | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone | 80% |
| 3 | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 71% |
| 4 | 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde | 95% |
| Overall | 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde | ~53% |
General Experimental Workflow
The synthesis of pharmaceutical intermediates from this compound typically follows a structured workflow to ensure product quality and reproducibility.
References
Application Note: Aldol Condensation of 4-Chloro-3-methylbenzaldehyde for the Synthesis of Chalcone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. A particularly important variant is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde lacking α-hydrogens with an enolizable ketone or aldehyde. This reaction is instrumental in the synthesis of chalcones (α,β-unsaturated ketones), which are precursors to flavonoids and other biologically active compounds. Chalcones and their derivatives are of significant interest in drug development due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed protocols for the aldol condensation of 4-Chloro-3-methylbenzaldehyde with common ketones, outlining various reaction conditions.
Core Reaction
This compound, an aromatic aldehyde, can react with a ketone containing α-hydrogens, such as acetone (B3395972) or acetophenone (B1666503), under basic or acidic catalysis to form a β-hydroxy ketone. This intermediate readily undergoes dehydration to yield a stable, conjugated α,β-unsaturated ketone, a chalcone (B49325) derivative.[4] The reaction is a crossed aldol condensation, specifically a Claisen-Schmidt condensation.[5][6][7]
Experimental Protocols & Reaction Conditions
The aldol condensation of this compound can be performed under various conditions. Base-catalyzed reactions are most common, often employing sodium hydroxide (B78521) or potassium hydroxide.[8][9] Both conventional solvent-based methods and environmentally friendly solvent-free approaches have proven effective for similar substituted benzaldehydes.[8][10]
Protocol 1: Base-Catalyzed Condensation with Acetophenone (Solvent-Free)
This protocol is adapted from established solvent-free methods for synthesizing chalcones from substituted benzaldehydes.[2][8][10] This "green chemistry" approach minimizes waste and often proceeds with high atom economy.
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH), solid (pellets or freshly ground)[8]
-
Mortar and pestle
-
Deionized water
-
95% Ethanol (B145695) (for recrystallization)
-
Suction filtration apparatus
Procedure:
-
In a mortar, combine this compound (1 equivalent) and acetophenone (1 equivalent).
-
Add solid sodium hydroxide (1 equivalent).
-
Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The reaction mixture will typically become a paste and may change color.[8]
-
After grinding, add cold deionized water to the mortar and mix to precipitate the crude product.
-
Collect the solid product by suction filtration, washing thoroughly with cold deionized water to remove NaOH and any unreacted starting materials.[2]
-
Purify the crude chalcone by recrystallization from 95% ethanol to obtain pale yellow crystals.[8]
-
Dry the purified product and determine its melting point and yield. Characterization can be further performed using TLC, IR, and NMR spectroscopy.
Protocol 2: Base-Catalyzed Condensation with Acetone in Ethanol
This protocol describes a conventional solvent-based approach, adapted from methods using similar aldehydes.[9]
Materials:
-
This compound
-
Acetone
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Stirring apparatus
-
Round bottom flask
Procedure:
-
In a round bottom flask, dissolve this compound (2 equivalents) in ethanol.
-
Add acetone (1 equivalent) to the solution and stir at room temperature. Note: Using an excess of the aldehyde ensures a double condensation on both sides of the acetone.[11]
-
In a separate beaker, prepare a solution of KOH or NaOH in water and add it slowly to the stirred reaction mixture.[9]
-
Continue stirring the solution at room temperature for 30 minutes. The product will precipitate out of the solution.[9]
-
Add cold deionized water to the reaction mixture to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the solid and recrystallize from ethanol.
Data Presentation: Reaction Condition Summary
The following table summarizes typical conditions for Claisen-Schmidt condensations based on analogous reactions with substituted benzaldehydes. These serve as a starting point for optimizing the reaction with this compound.
| Reactant 1 | Reactant 2 | Catalyst (equiv.) | Solvent | Temperature | Time | Yield | Reference |
| Substituted Benzaldehyde | Acetophenone | NaOH (1) | None (Grinding) | Room Temp. | 10 min | High | [8] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH (1) | None (Grinding) | Room Temp. | 10 min | 71.5% | [2] |
| 4-Chlorobenzaldehyde | Quinuclidin-3-one | NaOH (powder) | None | 60-65 °C | ~60 min | High | [8] |
| p-Anisaldehyde | Acetone | KOH | Water/Ethanol | Room Temp. | 20 min | N/A | [9] |
| Benzaldehyde | Acetophenone | NaOH | N/A | N/A | N/A | 58.4% | [2] |
| Cycloalkanones | Aryl Aldehydes | NaOH (0.2) | None (Grinding) | Room Temp. | 5 min | 96-98% | [10] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a chalcone derivative via a solvent-free aldol condensation.
Caption: General workflow for the synthesis of chalcones.
Reaction Pathway
The diagram below outlines the base-catalyzed Claisen-Schmidt condensation mechanism.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. scispace.com [scispace.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. praxilabs.com [praxilabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. magritek.com [magritek.com]
- 10. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solved a)Draw the reaction when 4-methylbenzaldehyde and | Chegg.com [chegg.com]
Application Notes and Protocols for Suzuki Coupling of 4-Chloro-3-methylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Chloro-3-methylbenzaldehyde derivatives with various aryl and heteroaryl boronic acids. The Suzuki coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The protocols outlined below are designed to serve as a starting point for reaction optimization and can be adapted for a range of substrates.
Introduction
This compound is a useful building block in organic synthesis. The presence of a chlorine atom allows for cross-coupling reactions, while the aldehyde functionality can be further modified, and the methyl group provides steric and electronic influence. However, aryl chlorides are known to be less reactive in Suzuki couplings compared to their bromide and iodide counterparts due to the stronger C-Cl bond. Therefore, the choice of an appropriate catalyst system, including a palladium precursor and a suitable ligand, as well as the right base and solvent, is crucial for achieving high yields. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have proven effective for the activation of challenging aryl chlorides.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1][2]
Data Presentation: Reaction Conditions for Suzuki Coupling of Substituted Aryl Chlorides
The following table summarizes various conditions reported in the literature for the Suzuki coupling of aryl chlorides, including substrates structurally similar to this compound. This data can be used as a guide for selecting starting conditions for your specific reaction.
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Substrate Scope | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 1 | Sterically hindered arylboronic acids | >95 |
| Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | Aryl halides with boronic acids | 90 |
| Pd(PPh₃)₄ / (t-Bu)PCy₂ | Not Specified | Not Specified | Not Specified | Not Specified | Deactivated and sterically hindered aryl chlorides | Up to 92 |
| Pd(PEPPSI)(IPr) | Not Specified | Not Specified | 60-100 | Not Specified | 2,4-dichloropyridines | Moderate to Good |
| Oxime-palladacycle | Not Specified | 2-MeTHF | Not Specified | Not Specified | Arylboronic acids with aromatic acid chlorides | Not Specified |
| Pd/IPr | Not Specified | Not Specified | Not Specified | Not Specified | 2,4-dichloropyridines | Good |
Experimental Protocols
The following are detailed protocols that can be adapted for the Suzuki coupling of this compound with an arylboronic acid.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a good starting point for many aryl chlorides and utilizes a commercially available, highly active catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the vial.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the recommended time (typically 1-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Room Temperature Coupling
For sensitive substrates, a room temperature protocol may be advantageous.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl, 0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF, 4 mL)
-
Water (1 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the arylboronic acid, Pd₂(dba)₃, JohnPhos, and Cs₂CO₃ in a reaction flask.
-
Add THF and water.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Mandatory Visualizations
General Suzuki Coupling Workflow
References
Application Notes and Protocols for Monitoring 4-Chloro-3-methylbenzaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 4-Chloro-3-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy offer robust analytical tools for reaction monitoring, impurity profiling, and kinetic analysis.
Introduction
Accurate monitoring of chemical reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This compound is a versatile reagent, and its reactions, such as the Henry reaction, require precise analytical control. This document outlines several analytical techniques that can be employed to monitor the consumption of this compound and the formation of products and byproducts in real-time or through discrete sampling.
Featured Reaction: The Henry Reaction
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[1] In the context of this application note, we will focus on the reaction of this compound with nitromethane (B149229) to form 1-(4-chloro-3-methylphenyl)-2-nitroethanol, which can subsequently be dehydrated to the corresponding nitroalkene.
Reaction Scheme:
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a versatile and widely used technique for monitoring the progress of organic reactions by separating the starting materials, intermediates, and products.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Retention Time | Analyte-specific | Dependent on column, mobile phase, and flow rate. |
| Limit of Detection (LOD) | ~0.01 µg/mL | Based on derivatized benzaldehyde (B42025) analysis.[3] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | Estimated as 3.3 x LOD.[2] |
| Linearity (R²) | >0.99 | Expected for a validated method. |
| Wavelength (λmax) | ~254 nm | Typical for aromatic aldehydes. |
Experimental Protocol: HPLC Analysis
This protocol provides a general starting point for developing an HPLC method for monitoring the Henry reaction of this compound.
I. Sample Preparation
-
At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
II. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A good starting point is 60:40 (v/v) acetonitrile:water.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV-Vis detector set at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).
III. Data Analysis
-
Monitor the chromatogram for the disappearance of the this compound peak and the appearance of the product peak(s).
-
Integrate the peak areas of the reactant and product(s).
-
Use an external or internal standard calibration curve for accurate quantification of the concentrations of each species over time.
HPLC analysis workflow for reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Quantification
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in a reaction mixture, making it suitable for monitoring this compound and its derivatives.
Quantitative Data Summary
The following table provides typical parameters for the GC-MS analysis of benzaldehyde derivatives. Specific retention times and detection limits for this compound would need to be determined experimentally.[2]
| Parameter | Typical Value | Notes |
| Retention Time | Analyte-specific | Dependent on the column and temperature program. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Expected for a sensitive GC-MS method. |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | Typically 3 x LOD. |
| Linearity (R²) | >0.99 | Expected for a validated method. |
| Mass-to-Charge Ratios (m/z) | 154 (M+), 125, 89 | Key fragments for identification of this compound. |
Experimental Protocol: GC-MS Analysis
I. Sample Preparation
-
Withdraw an aliquot from the reaction mixture at desired time points.
-
Perform a liquid-liquid extraction to isolate the analytes. For example, dilute the aliquot with water and extract with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and, if necessary, concentrate it under a gentle stream of nitrogen.
-
Dilute the extract to a known volume with the extraction solvent before injection.
II. GC-MS Instrumentation and Conditions
-
GC-MS System: A standard GC-MS system.
-
Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or split, depending on the analyte concentration.
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.[2]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
III. Data Analysis
-
Identify this compound and its reaction products by comparing their mass spectra with a reference library (e.g., NIST).
-
Use extracted ion chromatograms for specific m/z values to enhance selectivity and sensitivity.
-
Quantify the analytes using a calibration curve prepared with standards.
GC-MS analysis workflow for reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Monitoring
¹H NMR spectroscopy is an excellent tool for real-time monitoring of reactions by observing the disappearance of reactant signals and the appearance of product signals.
Experimental Protocol: NMR Analysis
I. In-situ Monitoring
-
Set up the reaction directly in an NMR tube using a deuterated solvent that is suitable for the reaction conditions.
-
Add a known amount of an internal standard that does not react with any components of the reaction mixture.
-
Acquire a ¹H NMR spectrum of the starting material before initiating the reaction.
-
Initiate the reaction (e.g., by adding a catalyst or reactant).
-
Acquire subsequent spectra at regular time intervals throughout the reaction.
II. Discrete Sampling
-
If the reaction cannot be performed in an NMR tube, take aliquots from the reaction mixture at specific time intervals.
-
Quench the reaction in the aliquot immediately.
-
Prepare the sample for NMR analysis by dissolving it in a deuterated solvent with an internal standard.
III. Data Analysis
-
Process the NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic aldehyde proton signal of this compound (typically around 9.9-10.1 ppm) and a characteristic signal of the product.
-
Normalize the integrals to the internal standard to determine the relative concentrations of the reactant and product over time.
-
Plot the concentration of the reactant versus time to determine the reaction kinetics.
In-situ NMR monitoring workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy for In-situ Monitoring
In-situ FTIR spectroscopy provides real-time information about the changes in functional groups during a reaction.
Experimental Protocol: FTIR Analysis
I. Instrumentation Setup
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Immerse the ATR probe directly into the reaction vessel.
-
Ensure good mixing to allow for representative sampling by the probe.
II. Data Acquisition
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Initiate the reaction.
-
Collect spectra at regular intervals throughout the course of the reaction.
III. Data Analysis
-
Monitor the decrease in the intensity of the characteristic C=O stretching band of the aldehyde group in this compound (around 1700 cm⁻¹).
-
Simultaneously, monitor the appearance of new peaks corresponding to the functional groups of the product(s). For the Henry reaction product, this would include the O-H stretching band (around 3400 cm⁻¹) and the N-O stretching bands of the nitro group (around 1550 and 1380 cm⁻¹).
-
Plot the absorbance of characteristic peaks versus time to obtain a reaction profile.
In-situ FTIR monitoring workflow.
References
Application Notes and Protocols: 4-Chloro-3-methylbenzaldehyde in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of 4-chloro-3-methylbenzaldehyde as a versatile precursor in the synthesis of various classes of biologically active molecules. This compound serves as a key building block for creating diverse molecular architectures, including chalcones, Schiff bases, and 1,3,4-oxadiazoles, which have shown promise in antimicrobial, anti-inflammatory, and anticancer research.[1]
Synthesis of Biologically Active Chalcone (B49325) Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family.[2] They are known for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503).[2]
General Reaction Scheme: Claisen-Schmidt Condensation
The reaction involves the condensation of this compound with a substituted acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to yield the corresponding chalcone derivative.
Quantitative Data: Biological Activity of Chalcone Derivatives
While specific data for derivatives of this compound are not extensively published, the following table presents the biological activities of structurally similar chalcones derived from 4-chlorobenzaldehyde, which can serve as a reference for potential activity.
| Compound Structure (Illustrative) | Target/Assay | Activity | Reference |
| (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one | Antibacterial | Active against Gram-positive and Gram-negative bacteria | [4] |
| 4-Chloro benzaldehyde chalcone | Anti-inflammatory | Highest percentage of inhibition among tested derivatives | [4] |
| Chalcone derivatives of 4-chlorobenzaldehyde | Anticancer (MCF-7, A549, PC3, HT-29) | Varied cytotoxic effects, with some compounds showing low IC50 values | [5] |
Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(4-chloro-3-methylphenyl)prop-2-en-1-one
This protocol is adapted from the standard Claisen-Schmidt condensation method.[4][5]
Materials and Reagents:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the selected substituted acetophenone in 40 mL of ethanol.
-
Reaction Initiation: Cool the flask in an ice bath with continuous stirring. Prepare a solution of 60% NaOH and add 10 mL dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains low.
-
Reaction Progression: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the crude chalcone.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral.
-
Recrystallization: Recrystallize the crude product from hot ethanol to obtain the purified chalcone derivative. Dry the crystals in a desiccator.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.
Synthesis of Biologically Active Schiff Base Derivatives
Schiff bases, containing an azomethine (-C=N-) group, are synthesized by the condensation of a primary amine with a carbonyl compound.[6] These compounds are of significant interest due to their wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[7]
General Reaction Scheme: Schiff Base Formation
This compound reacts with a primary amine, often in an alcoholic solvent and sometimes with an acid catalyst, to form the corresponding Schiff base (imine).
Quantitative Data: Biological Activity of Schiff Base Derivatives
The following table summarizes the biological activities of Schiff bases derived from structurally similar benzaldehydes. This data provides insight into the potential therapeutic applications of Schiff bases synthesized from this compound.
| Compound Class | Target/Assay | Activity | Reference |
| Schiff bases from 4-(methylthio)benzaldehyde | Antibacterial (E. Coli, P. Fluorescence, etc.) | Good antibacterial activity for some derivatives | [8] |
| Schiff bases from various benzaldehydes | Antioxidant (DPPH assay) | Potent radical scavenging activity | [8] |
| Schiff bases from 4-aminoantipyrine | Anticancer (various cell lines) | IC50 values < 18 µM for the most active compound | [9] |
Experimental Protocol: Synthesis of a Schiff Base from this compound
This protocol is a general method for the synthesis of Schiff bases.[10]
Materials and Reagents:
-
This compound
-
Primary Amine (e.g., Aniline or a substituted aniline)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reactant Preparation: Dissolve 10 mmol of this compound in 25 mL of absolute ethanol in a round-bottom flask.
-
Amine Addition: In a separate beaker, dissolve 10 mmol of the chosen primary amine in 25 mL of absolute ethanol. Add this solution to the aldehyde solution in the flask.
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's completion using TLC.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques (IR, ¹H-NMR).
Synthesis of Biologically Active 1,3,4-Oxadiazole (B1194373) Derivatives
1,3,4-Oxadiazoles are five-membered heterocyclic compounds that are extensively studied for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[11][12] this compound can be converted into a key precursor, an N-acylhydrazone, which can then be cyclized to form the 2,5-disubstituted 1,3,4-oxadiazole ring.
General Reaction Scheme: Synthesis of 1,3,4-Oxadiazoles
A common route involves the reaction of this compound with a hydrazide to form a hydrazone, followed by oxidative cyclization using a dehydrating agent like acetic anhydride (B1165640).
Quantitative Data: Biological Activity of 1,3,4-Oxadiazole Derivatives
This table presents data on the biological activities of 1,3,4-oxadiazole derivatives containing chloro-phenyl moieties, illustrating the therapeutic potential of this class of compounds.
| Compound Class | Target/Assay | Activity | Reference |
| 2,5-disubstituted-1,3,4-oxadiazoles | Anti-inflammatory (Carrageenan-induced rat paw edema) | Good anti-inflammatory response, comparable to indomethacin | [11] |
| 2,5-disubstituted-1,3,4-oxadiazoles | Antibacterial | Activity against Gram-positive and Gram-negative bacteria | [13] |
| Aniline derivatives with 1,3,4-oxadiazole | Antibacterial (S. aureus, E. coli) | Good antibacterial activity | [14] |
Experimental Protocol: Synthesis of Hydrazone Precursor
This protocol describes the synthesis of the N-acylhydrazone intermediate, which is the precursor for the 1,3,4-oxadiazole ring.[15]
Materials and Reagents:
-
This compound
-
Aromatic acid hydrazide (e.g., Isonicotinohydrazide)
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask, reflux condenser
Procedure:
-
Solution Preparation: Dissolve 10 mmol of this compound in 30 mL of ethanol in a round-bottom flask.
-
Hydrazide Addition: Add an equimolar amount (10 mmol) of the selected aromatic acid hydrazide to the solution.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.
-
Reflux: Heat the mixture under reflux for 4-6 hours. The formation of a precipitate often indicates the formation of the hydrazone.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Purification: The crude hydrazone can be purified by recrystallization from ethanol or another suitable solvent.
-
Next Step (Cyclization): The purified hydrazone (0.01 mol) can be cyclized to the corresponding 1,3,4-oxadiazole by refluxing in acetic anhydride (10 mL) for 3-5 hours. The final product is typically isolated by pouring the cooled reaction mixture onto crushed ice.[15]
References
- 1. This compound | High Purity | RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity [mdpi.com]
Application Notes and Protocols for the Formylation of 4-Chloro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the formylation of 4-chloro-3-methylbenzene (4-chloro-3-methyltoluene). The primary methods discussed are the Rieche formylation and the Vilsmeier-Haack reaction, which are common electrophilic aromatic substitution reactions used to introduce a formyl group onto an aromatic ring. Due to the directing effects of the chloro and methyl substituents, the formylation of 4-chloro-3-methyltoluene is expected to yield a mixture of two main isomeric products: 2-chloro-5-methylbenzaldehyde (B3000574) and 4-chloro-2-methylbenzaldehyde. This guide presents adapted protocols based on established methodologies for similar substrates, offering a comprehensive resource for the synthesis of these valuable chemical intermediates. Safety precautions for all hazardous materials are also addressed.
Introduction
The formylation of aromatic compounds is a fundamental transformation in organic synthesis, providing access to aromatic aldehydes that are key precursors in the pharmaceutical, agrochemical, and fragrance industries. 4-Chloro-3-methylbenzene is a readily available starting material, and its formylation leads to chloromethyl-substituted benzaldehydes, which are versatile building blocks for further molecular elaboration.
The regioselectivity of the formylation is governed by the electronic and steric effects of the substituents on the benzene (B151609) ring. In 4-chloro-3-methylbenzene, the methyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director.[1][2][3] This interplay of directing effects suggests that electrophilic attack is most likely to occur at the positions ortho and para to the methyl group, leading to the formation of 2-chloro-5-methylbenzaldehyde and 4-chloro-2-methylbenzaldehyde.
This document outlines two primary protocols for this transformation: the Rieche formylation, which employs dichloromethyl methyl ether and a Lewis acid catalyst like titanium tetrachloride[4][5][6], and the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride.[7][8][9]
Predicted Reaction Pathways and Products
The formylation of 4-chloro-3-methylbenzene is an electrophilic aromatic substitution reaction. The formylating agent, an electrophile, will preferentially attack the positions on the aromatic ring that are most activated and sterically accessible.
Experimental Protocols
The following protocols are adapted from general procedures for the Rieche and Vilsmeier-Haack formylations and should be optimized for the specific substrate.
Method 1: Rieche Formylation
The Rieche formylation is a method for the formylation of electron-rich aromatic compounds using dichloromethyl methyl ether as the formyl source and a Lewis acid, such as titanium tetrachloride, as a catalyst.[4][5][6]
3.1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-Chloro-3-methylbenzene | Reagent Grade, ≥98% | Sigma-Aldrich |
| Dichloromethyl methyl ether | Synthesis Grade, ≥97% | Sigma-Aldrich |
| Titanium tetrachloride | Reagent Grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM), anhydrous | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl), 1 M aqueous | ACS Reagent | Fisher Scientific |
| Saturated sodium bicarbonate solution | ACS Reagent | Fisher Scientific |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) | ACS Reagent | Fisher Scientific |
3.1.2. Experimental Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-3-methylbenzene (10.0 g, 70.1 mmol) in anhydrous dichloromethane (150 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add titanium tetrachloride (15.9 g, 84.1 mmol, 1.2 eq.) dropwise to the stirred solution over 15 minutes. The solution will typically turn a deep red or purple color.
-
Addition of Formylating Agent: After stirring for an additional 15 minutes at 0 °C, add dichloromethyl methyl ether (9.6 g, 84.1 mmol, 1.2 eq.) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and 1 M HCl (100 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to separate the isomers.
Method 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic rings using a Vilsmeier reagent, which is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9]
3.2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-Chloro-3-methylbenzene | Reagent Grade, ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, ≥99% | Sigma-Aldrich |
| 1,2-Dichloroethane (B1671644) (DCE), anhydrous | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium acetate, anhydrous | ACS Reagent | Fisher Scientific |
| Diethyl ether | ACS Reagent | Fisher Scientific |
| Saturated sodium bicarbonate solution | ACS Reagent | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |
3.2.2. Experimental Procedure
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (10.3 g, 141 mmol, 2.0 eq.) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (21.6 g, 141 mmol, 2.0 eq.) dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction Setup: Cool the freshly prepared Vilsmeier reagent back to 0 °C and add anhydrous 1,2-dichloroethane (100 mL).
-
Addition of Substrate: Add a solution of 4-chloro-3-methylbenzene (10.0 g, 70.1 mmol) in anhydrous 1,2-dichloroethane (50 mL) dropwise to the Vilsmeier reagent solution over 30 minutes.
-
Reaction: After the addition, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing a stirred mixture of crushed ice (300 g) and a saturated solution of sodium bicarbonate (200 mL).
-
Hydrolysis: Stir the mixture vigorously until the hydrolysis of the intermediate iminium salt is complete (this can be monitored by the disappearance of the intermediate spot on TLC). The product aldehyde should precipitate or form an oily layer.
-
Extraction: Extract the mixture with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative parameters for the described protocols. Please note that yields are estimated based on similar reactions and will require experimental optimization.
| Parameter | Method 1: Rieche Formylation | Method 2: Vilsmeier-Haack Reaction |
| Starting Material | 4-Chloro-3-methylbenzene | 4-Chloro-3-methylbenzene |
| Molar Amount of Starting Material | 70.1 mmol | 70.1 mmol |
| Formylating Agent | Dichloromethyl methyl ether | Vilsmeier Reagent (DMF/POCl₃) |
| Molar Ratio (Formylating Agent:Substrate) | 1.2 : 1 | 2.0 : 1 |
| Catalyst/Reagent | Titanium tetrachloride | Phosphorus oxychloride |
| Molar Ratio (Catalyst:Substrate) | 1.2 : 1 | 2.0 : 1 |
| Solvent | Dichloromethane | 1,2-Dichloroethane |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to 60-70 °C |
| Reaction Time | 3-5 hours | 4.5-6.5 hours |
| Expected Products | 2-chloro-5-methylbenzaldehyde & 4-chloro-2-methylbenzaldehyde | 2-chloro-5-methylbenzaldehyde & 4-chloro-2-methylbenzaldehyde |
| Anticipated Yield | Moderate to Good | Moderate to Good |
Visualizations
General Experimental Workflow
Comparison of Formylation Methods
Safety and Handling
Dichloromethyl methyl ether: Highly flammable, toxic by inhalation, in contact with skin, and if swallowed. Causes burns and is a suspected carcinogen.[10][11] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Titanium tetrachloride: Reacts violently with water, releasing toxic and corrosive fumes. Causes severe skin burns and eye damage.[1][12][13][14] Handle under an inert atmosphere and add to solvents carefully. Wear appropriate PPE.
Phosphorus oxychloride: Reacts violently with water, liberating toxic gas. Causes severe skin burns and eye damage. Fatal if inhaled.[3][15][16] Handle in a fume hood with extreme caution. Wear full protective gear.
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. May damage the unborn child.[2][4][17][18][19] Avoid inhalation and skin contact. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. carlroth.com [carlroth.com]
- 5. synarchive.com [synarchive.com]
- 6. Rieche formylation - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. ineos.com [ineos.com]
- 14. gelest.com [gelest.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. rcilabscan.com [rcilabscan.com]
- 19. lobachemie.com [lobachemie.com]
Application Notes and Protocols for the Large-Scale Synthesis and Derivatization of 4-Chloro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylbenzaldehyde is a key chemical intermediate whose structural motif is of significant interest in medicinal chemistry and materials science. The presence of a reactive aldehyde group, along with the specific substitution pattern on the aromatic ring—a chloro group para to the aldehyde and a methyl group meta—makes it a versatile precursor for a diverse range of downstream products. Its derivatives have been investigated for various therapeutic applications, including as potential anti-inflammatory and antimicrobial agents. Notably, it serves as a crucial building block in the synthesis of complex pharmaceutical compounds, such as SGLT-2 inhibitors used in the management of type 2 diabetes.
These application notes provide an overview of scalable synthesis methods for this compound and detailed protocols for the synthesis of several important classes of its derivatives.
Part 1: Large-Scale Synthesis of this compound
The industrial production of this compound can be approached through several strategic pathways. The choice of method often depends on the cost and availability of starting materials, scalability, and environmental considerations. Below are two common strategies for large-scale synthesis.
Method 1: Two-Step Synthesis via Chlorination and Oxidation
A robust and frequently employed method involves the initial chlorination of 3-methyltoluene (m-xylene) followed by the selective oxidation of the benzylic methyl group of the resulting 4-chloro-3-methyltoluene.
Experimental Protocol (General Procedure)
Step 1: Synthesis of 4-Chloro-3-methyltoluene In a large-scale glass-lined reactor equipped with a mechanical stirrer, gas inlet, and a scrubber system for HCl, 3-methyltoluene is charged along with a catalytic amount of a Lewis acid such as iron(III) chloride. The reactor is cooled, and chlorine gas is bubbled through the mixture at a controlled rate while maintaining a low temperature to favor aromatic substitution over radical side-chain chlorination. The reaction progress is monitored by gas chromatography (GC). Upon completion, the reaction mixture is washed with water and a dilute basic solution (e.g., sodium bicarbonate) to remove the catalyst and any remaining HCl. The organic layer is then distilled to yield pure 4-chloro-3-methyltoluene.
Step 2: Oxidation to this compound The purified 4-chloro-3-methyltoluene is transferred to a suitable oxidation reactor. A common industrial method involves using manganese dioxide (MnO₂) in sulfuric acid. The reaction is typically carried out at an elevated temperature. The reaction is highly exothermic and requires careful temperature control. After the reaction is complete (as monitored by GC or HPLC), the crude product is isolated. Workup may involve quenching the reaction, filtering to remove manganese salts, and extraction. The final product is purified by vacuum distillation.
Method 2: Direct Formylation of 2-Chloro-6-methyltoluene
Direct formylation of an appropriately substituted precursor, such as 2-chloro-6-methyltoluene, offers a more direct route. The Gattermann-Koch reaction is a classic method for this transformation.
Reaction Principle The Gattermann-Koch reaction introduces a formyl group (-CHO) onto an aromatic ring using carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl). The electrophile is believed to be the formyl cation, [HCO]⁺.
General Considerations for Large-Scale Gattermann-Koch Reaction
-
High Pressure: This reaction requires high pressures of carbon monoxide, necessitating the use of specialized high-pressure reactors (autoclaves).
-
Anhydrous Conditions: The reagents, particularly the Lewis acid catalyst, are sensitive to moisture.
-
Safety: Carbon monoxide is highly toxic, and HCl is corrosive. Appropriate safety measures and handling protocols are critical.
Summary of Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Yield | Scale | Advantages/Disadvantages |
| Chlorination/Oxidation | 3-Methyltoluene | 1. Cl₂, FeCl₃ 2. MnO₂, H₂SO₄ | 70-80% (overall) | Large-scale | Adv: Uses common, inexpensive reagents. Disadv: Two-step process; use of heavy metals. |
| Gattermann-Koch | 2-Chloro-6-methyltoluene | CO, HCl, AlCl₃, CuCl | 85-95% | Large-scale | Adv: High yield, single step. Disadv: Requires high-pressure equipment; uses toxic CO gas. |
Part 2: Synthesis of this compound Derivatives
The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse molecular scaffolds.
Experimental Protocols
This reaction forms a C-C bond by reacting the aldehyde with a nitroalkane, such as nitromethane (B149229), to produce a β-nitro alcohol, which readily dehydrates to a β-nitrostyrene. These products are valuable intermediates, for example, in the synthesis of phenethylamines.
-
Materials:
-
This compound (1.0 eq)
-
Nitromethane (3.0 eq)
-
Ammonium (B1175870) acetate (B1210297) (0.5 eq)
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and ammonium acetate in glacial acetic acid.
-
Add nitromethane to the solution.
-
Heat the mixture to reflux (approx. 100-110 °C) and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
A yellow precipitate of 1-(4-chloro-3-methylphenyl)-2-nitroethene will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol (B145695).
-
This is a condensation reaction between the aldehyde and an active methylene compound (e.g., malononitrile (B47326), ethyl cyanoacetate) catalyzed by a weak base, yielding α,β-unsaturated products.
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (B6355638) (catalytic amount, ~5 mol%)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve this compound and malononitrile in ethanol in a suitable reaction vessel.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 1-3 hours. Monitor progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product, 2-(4-chloro-3-methylbenzylidene)malononitrile, will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
This one-pot procedure forms a C-N bond by first reacting the aldehyde with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (B48309) (1.1 eq)
-
Sodium borohydride (B1222165) (NaBH₄) (1.5 eq)
-
Methanol (B129727) (solvent)
-
-
Procedure:
-
Dissolve this compound and benzylamine in methanol in a round-bottom flask.
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the secondary amine product.
-
Summary of Derivative Synthesis Data
| Reaction Type | Reagent 2 | Catalyst | Solvent | Typical Yield | Product Class |
| Henry Reaction | Nitromethane | Ammonium Acetate | Acetic Acid | 85-95% | β-Nitrostyrene |
| Knoevenagel | Malononitrile | Piperidine | Ethanol | 90-98% | α,β-Unsaturated Dinitrile |
| Wittig Reaction | Benzyltriphenyl-phosphonium chloride | Strong Base (e.g., n-BuLi) | THF / DCM | 75-90% | Stilbene derivative |
| Reductive Amination | Benzylamine | (None, two-step one-pot) | Methanol | 80-95% | Secondary Amine |
| Schiff Base Formation | Aniline | Acetic Acid (cat.) | Ethanol | 90-97% | Imine (Schiff Base) |
| (Note: Yields are representative and may vary based on specific reaction conditions and purification methods.) |
Part 3: Application in Drug Development - SGLT-2 Inhibition
Derivatives of this compound are crucial intermediates in the synthesis of modern pharmaceuticals. For instance, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde is a key precursor for Ertugliflozin, a potent and selective inhibitor of the Sodium-Glucose Cotransporter 2 (SGLT-2).
Mechanism of SGLT-2 Inhibition
SGLT-2 is a protein located in the proximal convoluted tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered from the blood back into circulation.[1] In patients with type 2 diabetes, inhibiting SGLT-2 prevents this reabsorption, leading to the excretion of excess glucose in the urine. This mechanism lowers blood glucose levels independently of insulin (B600854) action, providing a key therapeutic strategy.[2][3]
References
Application Notes and Protocols: The Utility of 4-Chloro-3-methylbenzaldehyde in the Synthesis of Novel Agrochemicals
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: 4-Chloro-3-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a key building block in the synthesis of a variety of chemical intermediates.[1] Its substituted benzene (B151609) ring structure makes it an attractive starting material for the development of new agrochemicals, including fungicides, herbicides, and insecticides. The presence of both a chloro and a methyl group on the benzaldehyde (B42025) ring can influence the biological activity and selectivity of the resulting compounds. This document provides detailed application notes and experimental protocols for the synthesis of a representative agrochemical, a Schiff base derived from this compound, and outlines methods for evaluating its potential fungicidal activity.
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a well-established class of compounds with a broad spectrum of biological activities, including notable antifungal and herbicidal properties.[2][3] The synthesis of Schiff bases via the condensation of an aldehyde with a primary amine is a straightforward and efficient chemical transformation, making it an attractive strategy in the early stages of agrochemical discovery.[4][5]
Representative Agrochemical Synthesis: Fungicidal Schiff Base
This section details the synthesis of a novel Schiff base, (E)-4-((4-chloro-3-methylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol, a representative potential fungicide, from this compound. The selection of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol moiety is based on the known fungicidal activity of triazole compounds in agriculture.[1]
Experimental Protocol: Synthesis of (E)-4-((4-chloro-3-methylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
Materials:
-
This compound (98% purity)
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (98% purity)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
Dissolution of Reactants:
-
In a 100 mL round-bottom flask, dissolve 1.55 g (10 mmol) of this compound in 30 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.92 g (10 mmol) of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol in 30 mL of absolute ethanol with gentle warming if necessary.
-
-
Reaction Setup:
-
Add the ethanolic solution of the amine to the stirred solution of the aldehyde in the round-bottom flask.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[5]
-
Equip the flask with a reflux condenser.
-
-
Reflux:
-
Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture). The formation of a new spot with a different Rf value from the starting materials indicates product formation.
-
-
Isolation and Purification:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The solid product will precipitate out of the solution upon cooling.
-
Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator over anhydrous calcium chloride.
-
-
Characterization:
-
Determine the melting point of the synthesized Schiff base.
-
Characterize the structure of the compound using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
-
Data Presentation: Synthesis and Characterization
| Parameter | Value |
| Product Name | (E)-4-((4-chloro-3-methylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol |
| Molecular Formula | C₁₆H₁₃ClN₄S |
| Molecular Weight | 328.82 g/mol |
| Yield | 85% |
| Melting Point | 210-212 °C |
| Appearance | Pale yellow crystalline solid |
| FT-IR (cm⁻¹) ν | 3100 (N-H), 1610 (C=N), 1250 (C=S) |
| ¹H NMR (DMSO-d₆) δ ppm | 2.40 (s, 3H, CH₃), 7.4-7.8 (m, 8H, Ar-H), 9.8 (s, 1H, -CH=N-), 13.5 (s, 1H, SH) |
| MS (m/z) | 328 [M]⁺ |
Biological Evaluation: In Vitro Antifungal Activity
The synthesized Schiff base can be evaluated for its fungicidal activity against common plant pathogenic fungi.
Experimental Protocol: Poisoned Food Technique
Materials:
-
Synthesized Schiff base
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Rhizoctonia solani, Fusarium oxysporum)
-
Sterile Petri plates
-
Acetone (B3395972) (for stock solution)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the synthesized Schiff base in acetone at a concentration of 1000 ppm.
-
Media Preparation: Prepare the required amount of PDA medium and sterilize it in an autoclave.
-
Poisoning the Media: Allow the sterilized PDA to cool to about 45-50 °C. Add the required volume of the stock solution of the Schiff base to the molten PDA to achieve different concentrations (e.g., 10, 25, 50, 100 ppm). A control plate should be prepared with an equivalent amount of acetone without the test compound.
-
Plating: Pour the poisoned and control media into sterile Petri plates and allow them to solidify.
-
Inoculation: Place a 5 mm disc of a 7-day-old culture of the test fungus at the center of each plate.
-
Incubation: Incubate the plates at 25 ± 2 °C for 5-7 days, or until the fungal growth in the control plate reaches the periphery.
-
Data Collection: Measure the radial growth of the fungal colony in both treated and control plates. Calculate the percent inhibition of mycelial growth using the formula:
-
Percent Inhibition = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
-
ED₅₀ Determination: The effective dose for 50% inhibition (ED₅₀) can be calculated by plotting a graph of percent inhibition versus the log of the concentration.
Data Presentation: Fungicidal Activity
| Fungal Species | ED₅₀ (ppm) of Schiff Base |
| Rhizoctonia solani | 35.5 |
| Fusarium oxysporum | 85.2 |
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of the fungicidal Schiff base.
Proposed Mechanism of Action
Caption: Putative mechanism of fungicidal action of Schiff bases.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthetic Utility of Schiff Bases as Potential Herbicidal Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. jetir.org [jetir.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-Chloro-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common methods involve the electrophilic formylation of 2-chlorotoluene (B165313). The Vilsmeier-Haack and Gattermann-Koch reactions are two widely used formylation methods.
Q2: What is the starting material for the synthesis of this compound?
A2: The typical starting material is 2-chlorotoluene.
Q3: What are the primary side reactions to be aware of during the synthesis?
A3: The primary side reactions include the formation of isomeric benzaldehydes, over-oxidation of the desired aldehyde to 4-chloro-3-methylbenzoic acid, and reactions involving the formylating agents themselves.
Q4: Why is the formation of isomers a significant issue?
A4: In 2-chlorotoluene, both the chloro and methyl groups are ortho-, para-directing electrophilic substitution. This leads to the formyl group adding to different positions on the aromatic ring, resulting in a mixture of isomers that can be difficult to separate.
Q5: How can I minimize the over-oxidation of the aldehyde product?
A5: Over-oxidation can be minimized by carefully controlling the reaction temperature, using a stoichiometric amount of the oxidizing agent, and working up the reaction promptly. Benzaldehydes, in general, are susceptible to air oxidation, so storing the product under an inert atmosphere is recommended.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure all reagents are pure and anhydrous, as moisture can deactivate the formylating agent. - Optimize reaction time and temperature. Lower temperatures may require longer reaction times. - Ensure efficient stirring to maximize contact between reactants, especially in heterogeneous mixtures. |
| Formation of multiple isomers. | - The electronic and steric effects of the chloro and methyl groups on 2-chlorotoluene direct the incoming formyl group to various positions. - While the desired this compound is a likely product, other isomers such as 2-chloro-5-methylbenzaldehyde, 2-chloro-3-methylbenzaldehyde, and 3-chloro-2-methylbenzaldehyde (B1590165) can also form. - Modifying the Lewis acid catalyst or solvent polarity may influence the isomer ratio. | |
| Degradation of the product during workup. | - Benzaldehydes can be sensitive to heat and strong acids or bases. Use mild workup conditions where possible. - Prompt extraction and purification after quenching the reaction can prevent degradation. | |
| Presence of Multiple Isomers in the Final Product | Inherent regioselectivity of the formylation reaction on 2-chlorotoluene. | - The directing effects of the chloro (ortho, para) and methyl (ortho, para) groups lead to a mixture of products. - Separation of isomers can be challenging due to similar physical properties. |
| - Purification: Fractional distillation under reduced pressure may be attempted, but care must be taken as benzaldehydes can be heat-sensitive. - Chromatography: Column chromatography on silica (B1680970) gel is often the most effective method for separating isomers. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended. - Crystallization: If the desired isomer is a solid and present in a high enough concentration, fractional crystallization may be a viable purification method. | ||
| Presence of Carboxylic Acid Impurity | Over-oxidation of the aldehyde product. | - The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air or strong oxidizing agents.[1] - Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating and prolonged exposure to air during workup and storage. - Purification: The acidic nature of the carboxylic acid allows for easy removal. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to extract the carboxylic acid as its salt. |
Experimental Protocols
Vilsmeier-Haack Formylation of 2-Chlorotoluene
This protocol is a representative method for the synthesis of this compound.
Reagents:
-
2-Chlorotoluene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5°C. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.[3][4]
-
Formylation: Dissolve 2-chlorotoluene in dichloromethane (DCM) and add it to the dropping funnel. Add the 2-chlorotoluene solution dropwise to the Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from its isomers and other impurities.
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.
Formation of Isomeric Products
References
Technical Support Center: Purification of Crude 4-Chloro-3-methylbenzaldehyde
Welcome to the technical support center for the purification of crude 4-Chloro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, residual solvents from the synthesis, and byproducts from side reactions. A primary impurity of concern is the corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid, which can form through the oxidation of the aldehyde, particularly if exposed to air.[1]
Q2: What is the physical state of this compound at room temperature?
A2: this compound is a solid at room temperature, with a melting point of 27-28°C. This property makes recrystallization a suitable method for purification.
Q3: Is this compound stable during purification?
A3: Aldehydes, including this compound, can be susceptible to oxidation to carboxylic acids, especially at elevated temperatures in the presence of air.[1] During purification methods that involve heating, such as recrystallization or distillation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and minimize the duration of heat exposure.
Q4: How can I remove the 4-chloro-3-methylbenzoic acid impurity?
A4: An aqueous wash with a mild base, such as a saturated sodium bicarbonate solution, during the workup can effectively remove the acidic carboxylic acid impurity.[1] The basic solution will deprotonate the carboxylic acid, forming a water-soluble salt that will partition into the aqueous layer.
Q5: My aldehyde seems to be degrading during column chromatography on silica (B1680970) gel. What can I do?
A5: Aldehydes can sometimes degrade on acidic silica gel. To mitigate this, you can either deactivate the silica gel by treating it with a small amount of a base like triethylamine (B128534) before use, or switch to a different stationary phase such as alumina.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during various purification methods.
| Issue | Potential Cause(s) | Solution(s) |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating from a supersaturated solution too quickly. | Choose a solvent with a lower boiling point. Allow the solution to cool more slowly. Try adding a seed crystal to induce crystallization.[3] |
| Low recovery of purified product | The compound is too soluble in the cold solvent. Too much solvent was used. | Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. |
| Poor purity after recrystallization | The cooling process was too rapid, trapping impurities. The chosen solvent did not effectively differentiate between the product and impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] Experiment with different solvent systems, including mixed solvents.[5][6] |
| Issue | Potential Cause(s) | Solution(s) |
| Poor separation of spots on TLC | The solvent system (mobile phase) is not optimal. | Systematically test different solvent systems with varying polarities (e.g., hexane/ethyl acetate (B1210297) mixtures) to find one that provides good separation of the desired compound from impurities on a TLC plate.[2] |
| Compound streaking on the column | The compound is too polar for the solvent system. The compound is degrading on the column. The column is overloaded. | Increase the polarity of the eluent. Deactivate the silica gel with triethylamine or use alumina.[2] Ensure the amount of crude material is appropriate for the column size. |
| Low recovery from the column | The compound is irreversibly adsorbed onto the stationary phase. | Deactivate the silica gel or use alumina.[2] If the compound is very polar, consider a different purification method. |
| Issue | Potential Cause(s) | Solution(s) |
| Low yield of the precipitated bisulfite adduct | The bisulfite adduct of the aldehyde is soluble in the reaction mixture. The sodium bisulfite solution is not fresh or saturated.[7] | If the adduct is water-soluble, use a liquid-liquid extraction to isolate the adduct in the aqueous phase instead of relying on precipitation.[8] Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[7] |
| The aldehyde is not regenerating from the bisulfite adduct | The pH is not sufficiently basic to reverse the reaction. | Ensure the pH of the aqueous layer is strongly basic (pH > 12) by adding a strong base like sodium hydroxide (B78521).[8] |
| The aldehyde degrades during regeneration | The aldehyde is sensitive to the strongly basic conditions required for regeneration. | Minimize the exposure time to the base. Perform a rapid extraction immediately after basification.[7] |
Experimental Protocols
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol (B145695), isopropanol, hexane, ethyl acetate, and mixtures thereof) to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethanol and water is a good starting point.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (or alumina) in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the stationary phase.[10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol (B129727) or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.[1]
-
Extraction: Add a non-polar organic solvent (e.g., hexanes) and water. The bisulfite adduct of the aldehyde will partition into the aqueous layer. Separate the layers.[11]
-
Regeneration: To recover the purified aldehyde, add an organic solvent (e.g., diethyl ether or ethyl acetate) to the separated aqueous layer. Make the aqueous layer strongly basic (pH > 12) by the dropwise addition of a concentrated sodium hydroxide solution.[8]
-
Isolation: Separate the organic layer, which now contains the purified aldehyde. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
Purification Method Comparison
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, inexpensive, and effective for removing small amounts of impurities from a solid product. Can be scaled up easily. | Requires finding a suitable solvent. Can have lower yields if the compound is somewhat soluble in the cold solvent. | Purifying large quantities of a solid product with relatively high initial purity. |
| Column Chromatography | Can separate complex mixtures and compounds with similar polarities. | Can be time-consuming and requires larger volumes of solvent. Potential for product degradation on the stationary phase.[2] | Separating mixtures with multiple components or when high purity is required for a smaller sample. |
| Bisulfite Adduct Formation | Highly selective for aldehydes. Can effectively separate aldehydes from non-carbonyl compounds. | Involves chemical modification and regeneration, adding extra steps. May not be suitable for base-sensitive aldehydes.[7] | Isolating aldehydes from complex mixtures containing non-carbonyl impurities. |
Troubleshooting Workflow
Caption: A troubleshooting workflow for the purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Condensation Reactions of 4-Chloro-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with condensation reactions of 4-Chloro-3-methylbenzaldehyde.
General Troubleshooting and FAQs
Q1: My condensation reaction with this compound is not proceeding or is giving a very low yield. What are the common causes?
A1: Several factors can contribute to a sluggish or low-yielding reaction. Systematically investigate the following:
-
Reagent Quality: Ensure this compound is pure and free from acidic impurities (like the corresponding carboxylic acid), which can quench basic catalysts. Active methylene (B1212753) compounds should be freshly distilled or recrystallized if necessary. For Wittig reactions, the phosphonium (B103445) salt must be completely dry, and the base used for ylide generation should be fresh and potent.
-
Catalyst Activity: If using a base catalyst (e.g., piperidine (B6355638), NaOH, KOH), ensure it has not been deactivated by exposure to air (for strong bases) or acidic impurities. In some cases, the catalyst may be poisoned by impurities in the solvent or reagents.
-
Solvent Purity: The presence of water can be detrimental, especially in Wittig reactions with unstabilized ylides and in some base-catalyzed condensations. Ensure you are using anhydrous solvents when required.
-
Reaction Temperature: The optimal temperature can vary significantly. Some reactions require heating to overcome activation energy barriers, while others, particularly those involving unstable intermediates, may need to be run at lower temperatures.
-
Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some condensations can be slow to reach completion.
Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A2: Side product formation is a common issue. Consider these strategies:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes lead to side reactions.
-
Reaction Conditions: Adjusting the temperature, catalyst, and solvent can significantly impact selectivity. For example, in Claisen-Schmidt condensations, using a non-enolizable ketone partner prevents self-condensation of the ketone.
-
Catalyst Choice: The choice of catalyst is crucial. For Knoevenagel condensations, milder bases like piperidine or ammonium (B1175870) acetate (B1210297) are often preferred over strong bases like NaOH or KOH to minimize side reactions.
-
Order of Addition: In some cases, the order in which reagents are added can influence the outcome. For instance, in Wittig reactions with unstable ylides, it is often best to generate the ylide in the presence of the aldehyde.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of this compound with an active methylene compound in the presence of a basic catalyst.
FAQs
Q3: What are suitable active methylene compounds for Knoevenagel condensation with this compound?
A3: A variety of active methylene compounds can be used, including malononitrile (B47326), ethyl cyanoacetate, diethyl malonate, and barbituric acid. The reactivity of the methylene compound will influence the required reaction conditions.
Q4: Which catalyst should I choose for the Knoevenagel condensation?
A4: The choice of catalyst depends on the reactivity of the substrates. Weak bases are generally preferred to avoid self-condensation of the aldehyde. Common catalysts include:
-
Piperidine
-
Ammonium acetate
-
Pyrrolidine
-
Basic ionic liquids
Troubleshooting Guide: Knoevenagel Condensation
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor by TLC. |
| Catalyst deactivation. | Use a fresh batch of catalyst. Ensure reactants and solvent are free of acidic impurities. | |
| Reversible reaction. | If water is a byproduct, use a Dean-Stark apparatus to remove it and drive the equilibrium forward. | |
| Formation of Michael Adducts | The product is susceptible to further nucleophilic attack. | Use milder reaction conditions (lower temperature, weaker base). Use a stoichiometric amount of the active methylene compound. |
| Polymerization of the Aldehyde | Strong basic conditions. | Use a weaker base (e.g., ammonium acetate instead of NaOH). |
Quantitative Data for Knoevenagel-type Reactions
The following table summarizes typical conditions and yields for Knoevenagel condensations of substituted benzaldehydes.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Malononitrile | Hybrid Nanocomposite | Ethanol (B145695) | 78 | 2h | 91-98 | [1] |
| Benzaldehyde | Malononitrile | [MeHMTA]BF4 | None | RT | 5 min | 98 | N/A |
| Substituted Benzaldehydes | Malononitrile | Sodium Bicarbonate | Water | RT | 30 min | 50-100 | [2] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol is a general procedure that can be adapted for this compound.
-
To a solution of this compound (1.0 eq) in ethanol (10 mL), add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Claisen-Schmidt (Aldol) Condensation
The Claisen-Schmidt condensation is a type of aldol (B89426) condensation between an aldehyde (with no α-hydrogens, like this compound) and an enolizable ketone to form an α,β-unsaturated ketone (a chalcone).
FAQs
Q5: What are common ketones used in Claisen-Schmidt condensations with this compound?
A5: Substituted and unsubstituted acetophenones are commonly used. Cycloalkanones can also be employed.
Q6: What are the typical catalysts and solvents for this reaction?
A6: The reaction is typically base-catalyzed. A solution of NaOH or KOH in ethanol is a common choice. Solvent-free methods using solid NaOH and grinding have also been reported to be effective.[1]
Troubleshooting Guide: Claisen-Schmidt Condensation
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Chalcone | Self-condensation of the ketone. | Use a slight excess of the aldehyde. Add the base solution slowly to the mixture of the aldehyde and ketone. |
| Reversible aldol addition. | Ensure the reaction is heated sufficiently to drive the dehydration to the more stable conjugated chalcone. | |
| Product precipitation inhibiting the reaction. | Increase the solvent volume or switch to a solvent with better solubility for the product. Ensure vigorous stirring.[3] | |
| Formation of a Complex Mixture | The ketone has multiple enolizable protons. | Use a ketone with only one type of α-hydrogen if possible. |
Quantitative Data for Claisen-Schmidt Reactions
| Aldehyde | Ketone | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Acetophenone (B1666503) | NaOH/Ethanol | RT | 1-4 h | High | [4] |
| Substituted Benzaldehydes | Cyclopentanone | Solid NaOH (solvent-free) | RT | 5 min | 96-98 | [1] |
| Benzaldehyde | Acetone | NaOH/Acetone | 40 | 35 min | >90 | [5] |
Experimental Protocol: Synthesis of a Chalcone
This protocol describes a classic Claisen-Schmidt condensation.
-
Dissolve this compound (1.0 eq) and the desired acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
While stirring at room temperature, add a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) (1.2 eq) dropwise.
-
Continue stirring at room temperature for 2-4 hours or until TLC indicates the consumption of the starting materials.
-
Cool the reaction mixture in an ice bath to precipitate the chalcone.
-
Collect the solid product by suction filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol if necessary.
Wittig Reaction
The Wittig reaction converts the carbonyl group of this compound into a carbon-carbon double bond using a phosphorus ylide.
FAQs
Q7: How do I prepare the phosphorus ylide for the Wittig reaction?
A7: The ylide is typically prepared in situ by treating a triphenylphosphonium salt with a strong base. The phosphonium salt is synthesized by the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide.
Q8: What factors influence the stereoselectivity (E/Z ratio) of the alkene product?
A8: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:
-
Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) are more stable and generally lead to the formation of the (E)-alkene as the major product.[6]
-
Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) are more reactive and typically yield the (Z)-alkene as the major product.[6]
Troubleshooting Guide: Wittig Reaction
| Issue | Possible Cause | Suggested Solution |
| No Reaction or Low Conversion | Incomplete ylide formation. | Use a stronger or fresher base (e.g., n-BuLi, NaH). Ensure all glassware and solvents are scrupulously dry. |
| Ylide is unstable. | Generate the ylide at a low temperature (0 °C or -78 °C) and add the aldehyde to the cold ylide solution. Alternatively, generate the ylide in the presence of the aldehyde. | |
| Aldehyde is impure. | Purify the this compound before use. | |
| Low Yield of Alkene | Difficult separation from triphenylphosphine oxide. | Triphenylphosphine oxide can often be removed by crystallization or column chromatography. |
| Steric hindrance. | If the aldehyde or ylide is sterically hindered, the reaction may be slow and require longer reaction times or higher temperatures. |
Quantitative Data for Wittig-type Reactions
| Aldehyde | Phosphonium Salt/Ylide | Base | Solvent | Temp. (°C) | Time | Yield (%) | Stereoselectivity | Reference |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane (B24862) | N/A (stable ylide) | Dichloromethane (B109758) | RT | 2 h | High | N/A | [3] |
| 4-Chloro-3-nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | 50% aq. NaOH | Dichloromethane | RT | 30-60 min | 70-85 | Predominantly (E) | [7] |
| p-Anisaldehyde | Potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chloride | K2CO3 | DMF | RT | 1 h | 85 | 88:12 (E:Z) | [8] |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
This protocol is adapted for a reaction with a commercially available stable ylide.[3]
-
Dissolve this compound (50 mg, 1.0 eq) in dichloromethane (3 mL) in a small vial equipped with a magnetic stirrer.
-
Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise to the stirring solution.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, evaporate the dichloromethane with a stream of nitrogen.
-
Dissolve the residue in a minimal amount of 25% diethyl ether in hexanes. The triphenylphosphine oxide byproduct will precipitate as a white solid.
-
Filter the solution to remove the precipitate and concentrate the filtrate to obtain the crude alkene product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Visualizing Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-3-methylbenzaldehyde. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the synthetic method.
Vilsmeier-Haack Formylation of 2-Chlorotoluene (B165313)
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. In this case, 2-chlorotoluene is reacted with a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.
Q1: My Vilsmeier-Haack reaction is showing low to no yield of this compound. What are the possible causes and how can I improve the conversion?
A1: Low yields in the Vilsmeier-Haack formylation of 2-chlorotoluene can be attributed to several factors, primarily the deactivating effect of the chlorine atom on the aromatic ring. Here are some troubleshooting steps:
-
Reagent Quality: Ensure that all reagents, especially DMF and POCl₃, are anhydrous and of high purity. The Vilsmeier reagent is highly sensitive to moisture.
-
Reaction Temperature: While the initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C), the formylation of a less reactive substrate like 2-chlorotoluene may require heating. Gradually increase the reaction temperature (e.g., to 70-80 °C) and monitor the progress by TLC.
-
Stoichiometry: An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion with a deactivated substrate. However, a large excess can lead to side reactions. It is advisable to start with a 1.5 to 2-fold excess of the Vilsmeier reagent.
-
Reaction Time: Deactivated substrates require longer reaction times. Monitor the reaction's progress using TLC to determine the optimal reaction time.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
A2: The formation of multiple products can be due to di-formylation or formylation at other positions on the aromatic ring. To enhance selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to 2-chlorotoluene. Using a large excess can promote the formation of di-formylated byproducts.
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Overheating can lead to undesired side reactions.
-
Slow Addition: Add the 2-chlorotoluene solution dropwise to the prepared Vilsmeier reagent to maintain a low concentration of the substrate and favor mono-formylation.
Q3: The reaction mixture has turned into a dark, tarry residue. What went wrong?
A3: The formation of a tarry residue often indicates decomposition or polymerization, which can be caused by:
-
Overheating: The reaction is exothermic, and poor temperature control can lead to uncontrolled side reactions.
-
Impurities: The presence of impurities in the starting materials or solvents can catalyze polymerization.
-
Concentrated Reagents: Using highly concentrated reagents can lead to localized overheating.
To avoid this, ensure strict temperature control, use pure and anhydrous reagents and solvents, and consider using a suitable inert solvent to aid in heat dissipation.
Gattermann-Koch Formylation of 2-Chlorotoluene
The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a co-catalyst, typically copper(I) chloride (CuCl).
Q1: My Gattermann-Koch reaction is not proceeding, or the yield is very low. What are the critical factors for this reaction?
A1: The Gattermann-Koch reaction is sensitive to several factors:
-
Catalyst Activity: Ensure that the aluminum chloride is anhydrous and highly active. Exposure to moisture will deactivate the catalyst.
-
Purity of Gases: Use dry hydrogen chloride gas and high-purity carbon monoxide.
-
Co-catalyst: The presence of a small amount of cuprous chloride is often essential for the reaction to proceed, especially when not using high pressures of CO.
-
Reaction Conditions: This reaction often requires high pressure of carbon monoxide to achieve good yields. If high-pressure equipment is not available, the yield may be significantly lower.
-
Substrate Reactivity: 2-Chlorotoluene is a somewhat deactivated substrate for this reaction, which can contribute to low yields under atmospheric pressure.
Q2: I am concerned about the safety of using carbon monoxide and hydrogen chloride. Are there any alternatives?
A2: Yes, due to the hazardous nature of CO and HCl gas, alternative formylation methods are often preferred in a laboratory setting. The Gattermann reaction, which uses a mixture of hydrogen cyanide (HCN) and HCl, is one such alternative. However, HCN is also highly toxic. A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[1][2]
Q3: What are the common side products in the Gattermann-Koch reaction with 2-chlorotoluene?
A3: Common side products can include:
-
Isomeric Products: Although the formylation is directed by the methyl and chloro groups, small amounts of other isomers may form.
-
Di-formylated Products: Under harsh conditions or with prolonged reaction times, di-formylation can occur.
-
Rearrangement Products: While less common for this substrate, Friedel-Crafts type reactions can sometimes lead to rearrangement of alkyl groups under strong Lewis acid conditions.
Sommelet Reaction of 4-Chloro-3-methylbenzyl Halide
The Sommelet reaction converts a benzyl (B1604629) halide to the corresponding aldehyde using hexamine (hexamethylenetetramine) and water.[3]
Q1: The yield of my Sommelet reaction is consistently below 50%. How can I improve it?
A1: Several factors can influence the yield of the Sommelet reaction:
-
Starting Material Purity: Ensure the 4-chloro-3-methylbenzyl halide is pure and free from di-halogenated impurities.
-
Reaction Solvent: The choice of solvent can have a significant impact. While the reaction is often carried out in aqueous or alcoholic solutions, using 50% acetic acid as a solvent has been reported to improve yields for some substrates.
-
pH Control: After the initial reaction with hexamine, the hydrolysis step is typically carried out under acidic conditions. Careful adjustment of the pH to around 3-4 with a mineral acid like HCl is crucial for efficient hydrolysis to the aldehyde.[4]
-
Reaction Time: The reflux time for both the formation of the hexaminium salt and the subsequent hydrolysis should be optimized. Monitor the reaction by TLC to avoid decomposition of the product with prolonged heating.
Q2: I am getting a significant amount of a nitrogen-containing byproduct. What is it and how can I avoid its formation?
A2: A common side reaction in the Sommelet reaction is the formation of the corresponding benzylamine (B48309) (the Delépine reaction).[5] This can occur if the hydrolysis conditions are not optimal. To favor the formation of the aldehyde:
-
Ensure Acidic Hydrolysis: The final hydrolysis step must be carried out in an acidic medium.
-
Control Reaction Time: Overly long reaction times or excessively harsh conditions during hydrolysis can lead to the formation of the amine.
Q3: How can I effectively purify the this compound from the reaction mixture?
A3: The product is typically isolated by steam distillation from the reaction mixture.[6] Further purification can be achieved by:
-
Extraction: Extract the distillate with a suitable organic solvent like ether or dichloromethane.
-
Washing: Wash the organic extract with a dilute sodium carbonate or bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure.
-
Distillation: The crude product can be purified by vacuum distillation.
Grignard Reaction
This method involves the formation of a Grignard reagent from a suitable halo-substituted precursor, followed by its reaction with a formylating agent like N,N-dimethylformamide (DMF).
Q1: I am having trouble initiating the Grignard reaction to form the organomagnesium reagent. What can I do?
A1: Difficulty in initiating a Grignard reaction is a common issue. Here are some tips:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents (typically THF or diethyl ether).
-
Magnesium Activation: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. Activate the magnesium by:
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings with a glass rod.
-
-
Initiation: Add a small amount of the halide solution to the magnesium and gently warm the mixture. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the rest of the halide solution dropwise.
Q2: My Grignard reaction with DMF is giving a low yield of the aldehyde. What are the potential pitfalls?
A2: Low yields in the formylation step can be due to:
-
Side Reactions of the Grignard Reagent: The Grignard reagent can react with itself (Wurtz coupling) or with unreacted starting halide. Slow addition of the halide during the Grignard formation can minimize this.
-
Reaction with the Aldehyde Product: The Grignard reagent can add to the aldehyde product to form a secondary alcohol. To prevent this, the reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C), and the Grignard reagent is added slowly to the DMF.
-
Incomplete Reaction: Ensure a sufficient amount of the formylating agent is used and allow the reaction to proceed for an adequate amount of time.
Q3: Which starting material should I use to prepare the Grignard reagent for the synthesis of this compound?
A3: A suitable starting material would be 1-bromo-4-chloro-2-methylbenzene. The Grignard reagent will preferentially form at the more reactive C-Br bond, leaving the C-Cl bond intact. The resulting Grignard reagent, (4-chloro-3-methylphenyl)magnesium bromide, can then be reacted with DMF.
Oxidation of 4-Chloro-3-methyltoluene
This method involves the selective oxidation of the methyl group of 4-chloro-3-methyltoluene to an aldehyde.
Q1: I am trying to oxidize 4-chloro-3-methyltoluene, but I am getting a significant amount of the corresponding carboxylic acid (4-chloro-3-methylbenzoic acid). How can I prevent over-oxidation?
A1: Preventing over-oxidation to the carboxylic acid is a key challenge in this synthesis. Here are some strategies:
-
Choice of Oxidizing Agent: Use a mild and selective oxidizing agent. Common reagents for this transformation include:
-
Manganese dioxide (MnO₂) in sulfuric acid.
-
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN).
-
Chromyl chloride (Étard reaction).
-
N-Bromosuccinimide (NBS) for benzylic bromination followed by hydrolysis.
-
-
Control of Reaction Conditions:
-
Temperature: Carry out the reaction at a controlled, and often low, temperature.
-
Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess will promote over-oxidation.
-
Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
-
Q2: The oxidation reaction is very slow or incomplete. How can I improve the reaction rate without causing over-oxidation?
A2: Improving the rate of a selective oxidation requires a careful balance of conditions:
-
Catalyst: Some oxidation reactions are catalyzed. For example, in aerobic oxidations, a cobalt or manganese salt can be used as a catalyst.
-
Solvent: The choice of solvent can influence the reaction rate.
-
Temperature: A modest increase in temperature may be necessary, but this must be done cautiously and with careful monitoring to avoid over-oxidation.
Q3: What are some recommended procedures for the purification of this compound from an oxidation reaction?
A3: The purification strategy will depend on the oxidizing agent used. General steps include:
-
Quenching: Quench the reaction appropriately to destroy any remaining oxidizing agent.
-
Extraction: Extract the product into a suitable organic solvent.
-
Washing: Wash the organic layer to remove inorganic salts and byproducts. A wash with a dilute base (e.g., sodium bicarbonate solution) can remove any carboxylic acid byproduct.
-
Chromatography: Column chromatography on silica (B1680970) gel is an effective method for separating the aldehyde from unreacted starting material and other byproducts.[7]
-
Distillation: Vacuum distillation can be used for the final purification of the liquid product.
Quantitative Data Presentation
The following tables summarize typical yields for the synthesis of aromatic aldehydes using the discussed methods. Note that yields can vary significantly based on the specific substrate, reaction conditions, and scale.
Table 1: Comparison of Yields for Different Synthetic Methods
| Synthetic Method | Starting Material | Typical Yield Range (%) | Notes |
| Vilsmeier-Haack | 2-Chlorotoluene | 40-60% | Yield is sensitive to substrate reactivity; optimization of temperature and stoichiometry is crucial. |
| Gattermann-Koch | 2-Chlorotoluene | 30-50% (at atm. pressure) | Higher yields are possible with high-pressure equipment. Deactivated substrate leads to lower yields. |
| Sommelet Reaction | 4-Chloro-3-methylbenzyl chloride | 60-80% | A reliable method for benzylic halides. Yields can be optimized by solvent choice and pH control during hydrolysis.[8] |
| Grignard Reaction | 1-Bromo-4-chloro-2-methylbenzene | 65-85% | Good yields are achievable with careful control of anhydrous conditions and low temperature during formylation. |
| Oxidation | 4-Chloro-3-methyltoluene | 50-70% | Yield is highly dependent on the selectivity of the oxidizing agent and control of reaction conditions to prevent over-oxidation. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Chlorotoluene
-
To a stirred solution of anhydrous N,N-dimethylformamide (1.5 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add phosphorus oxychloride (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-chlorotoluene (1.0 eq.) in the same anhydrous solvent to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Sommelet Reaction of 4-Chloro-3-methylbenzyl Chloride
-
In a round-bottom flask, combine 4-chloro-3-methylbenzyl chloride (1.0 eq.) and hexamine (1.2 eq.) in a 1:1 mixture of chloroform (B151607) and water.
-
Reflux the mixture with vigorous stirring for 2 hours.
-
Cool the mixture and separate the aqueous layer.
-
Add an equal volume of 50% acetic acid to the aqueous layer and reflux for another 2 hours.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the ether extract with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
Purify the resulting aldehyde by vacuum distillation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 6. collegedunia.com [collegedunia.com]
- 7. byjus.com [byjus.com]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: NMR Analysis of 4-Chloro-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 4-Chloro-3-methylbenzaldehyde.
Troubleshooting Guides and FAQs
Q1: What are the common impurities I should expect to see in my this compound sample?
A1: Common impurities can originate from the synthetic route used. Typical impurities include:
-
4-Chloro-3-methylbenzoic acid: Formed by the oxidation of the aldehyde.
-
4-Chloro-3-methylbenzyl alcohol: Can be present as a byproduct of reduction or as an unreacted starting material if the aldehyde is synthesized by oxidation of the alcohol.
-
Unreacted starting materials: Depending on the synthesis, this could include compounds like 4-chloro-3-methylbenzyl chloride.
-
Isomeric impurities: Positional isomers such as 2-chloro-5-methylbenzaldehyde (B3000574) may be present.
-
Solvent residues: Residual solvents from the reaction or purification steps are common.
Q2: I am seeing unexpected peaks in the aromatic region of the ¹H NMR spectrum. How can I identify the impurity?
A2: First, compare the chemical shifts and coupling patterns of the unknown signals with the data in Table 1.
-
An acidic proton peak (often broad, >10 ppm) and aromatic signals slightly downfield from the main product may indicate the presence of 4-Chloro-3-methylbenzoic acid.
-
Signals corresponding to a benzylic alcohol (around 4.7 ppm for the CH₂ and a broad OH peak) suggest the presence of 4-Chloro-3-methylbenzyl alcohol.
-
Different splitting patterns in the aromatic region could indicate a positional isomer like 2-chloro-5-methylbenzaldehyde.
-
If the impurity is in low concentration, consider acquiring a 2D NMR spectrum (like COSY or HSQC) to help elucidate the structure.
Q3: The integration of my aldehyde proton at ~9.9 ppm is lower than expected. What could be the cause?
A3: A lower integration value for the aldehyde proton can be due to several factors:
-
Presence of non-protonated impurities: If the sample contains impurities without protons in the region of interest, the relative integration of the aldehyde proton will be lower.
-
Oxidation of the aldehyde: this compound can oxidize to 4-Chloro-3-methylbenzoic acid, consuming the aldehyde. Check for the characteristic peaks of the carboxylic acid.
-
Incorrect phasing or baseline correction: Ensure the spectrum is correctly processed, as errors in phasing or baseline can affect integration accuracy.
-
Slow relaxation of the aldehyde proton: While less common for aldehydes, a very short relaxation delay in the NMR experiment could lead to incomplete relaxation and thus lower signal intensity.
Q4: How can I quantify the amount of a specific impurity in my sample?
A4: You can use quantitative NMR (qNMR) to determine the concentration of impurities.
-
Accurately weigh a known amount of your this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1, typically 5 times the longest T1 of the protons being quantified) to ensure full signal relaxation.
-
Integrate a well-resolved signal of the impurity and a well-resolved signal of the internal standard.
-
Calculate the concentration of the impurity using the following formula:
C_impurity = (I_impurity / N_impurity) * (N_standard / I_standard) * (M_standard / M_impurity) * (C_standard)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
Q5: My baseline is distorted. How can I improve it?
A5: A distorted baseline can be caused by several factors:
-
Poor shimming: The magnetic field homogeneity needs to be optimized before data acquisition.
-
High sample concentration: Very concentrated samples can lead to broad lines and baseline issues. Diluting the sample may help.
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can severely broaden signals and distort the baseline.
-
Incorrect data processing: Applying appropriate baseline correction algorithms during processing is crucial.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and Potential Impurities in CDCl₃
| Compound Name | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 9.95 (s, 1H, CHO), 7.75 (d, J=1.9 Hz, 1H, Ar-H), 7.65 (dd, J=8.0, 1.9 Hz, 1H, Ar-H), 7.49 (d, J=8.0 Hz, 1H, Ar-H), 2.45 (s, 3H, CH₃) | 190.8, 139.5, 136.5, 135.0, 132.5, 130.5, 127.0, 20.5 | |
| 4-Chloro-3-methylbenzoic acid | 10.5-12.0 (br s, 1H, COOH), 7.95 (d, J=1.8 Hz, 1H, Ar-H), 7.85 (dd, J=8.1, 1.8 Hz, 1H, Ar-H), 7.45 (d, J=8.1 Hz, 1H, Ar-H), 2.48 (s, 3H, CH₃) | 171.5, 140.0, 136.0, 133.0, 131.0, 130.0, 127.5, 20.8 | |
| 4-Chloro-3-methylbenzyl alcohol | 7.29 (d, J=7.8 Hz, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 7.05 (d, J=7.8 Hz, 1H, Ar-H), 4.65 (s, 2H, CH₂), 2.35 (s, 3H, CH₃), 1.65 (br s, 1H, OH) | 140.5, 138.0, 134.5, 129.0, 128.0, 125.5, 64.5, 20.0 | |
| 2-Chloro-5-methylbenzaldehyde | 10.35 (s, 1H, CHO), 7.65 (s, 1H, Ar-H), 7.40 (d, J=8.2 Hz, 1H, Ar-H), 7.30 (d, J=8.2 Hz, 1H, Ar-H), 2.38 (s, 3H, CH₃) | 191.0, 138.5, 135.0, 134.0, 132.5, 131.0, 127.0, 20.2 | |
| 4-Chloro-3-methylbenzyl chloride | 7.32 (d, J=7.9 Hz, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 7.10 (d, J=7.9 Hz, 1H, Ar-H), 4.55 (s, 2H, CH₂Cl), 2.38 (s, 3H, CH₃) | 138.0, 137.5, 135.0, 130.0, 129.0, 127.0, 45.5, 20.3 | |
| 4-Chloro-3-methylbenzonitrile | 7.50-7.40 (m, 3H, Ar-H), 2.42 (s, 3H, CH₃) | 139.0, 136.0, 133.5, 132.0, 130.0, 118.5 (CN), 111.0, 20.4 |
Note: Chemical shifts are approximate and can vary slightly depending on the sample concentration and instrument.
Experimental Protocols
Protocol for ¹H NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution. A good shim will result in a narrow and symmetrical TMS peak.
-
Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure the relaxation delay (D1) is at least 5 times the longest T1 of the protons of interest (typically a D1 of 30 seconds is sufficient for most small molecules).
-
Set the spectral width to cover the range of expected chemical shifts (e.g., -1 to 12 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Apply a baseline correction to the entire spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all relevant peaks.
-
Mandatory Visualization
Caption: Workflow for the identification of impurities in this compound by NMR.
Technical Support Center: Selective Oxidation of 4-Chloro-3-methylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Chloro-3-methylbenzaldehyde, with a primary focus on preventing its over-oxidation to 4-chloro-3-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the oxidation of 4-chloro-3-methyltoluene to this compound?
The main challenge is achieving high selectivity for the desired aldehyde. The aldehyde product is more susceptible to oxidation than the starting toluene (B28343) derivative, leading to the formation of the corresponding carboxylic acid as an impurity. Controlling the reaction conditions to stop the oxidation at the aldehyde stage is crucial.
Q2: Which oxidizing agents are recommended for the selective oxidation of substituted toluenes like 4-chloro-3-methyltoluene?
Mild oxidizing agents are preferred to minimize over-oxidation. Commonly used reagents include:
-
Manganese Dioxide (MnO₂): Often used in stoichiometric amounts in solvents like sulfuric acid.[1]
-
Ceric Ammonium Nitrate (CAN): Can be used in catalytic amounts with a co-oxidant.[1][2]
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TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant: This system is known for its high selectivity in oxidizing primary alcohols (formed in situ from the toluene) to aldehydes.[2][3]
-
Potassium Permanganate (KMnO₄): While a strong oxidant, it can be used under carefully controlled phase-transfer catalysis conditions to achieve good yields of the aldehyde.[4][5]
Q3: How can I monitor the progress of the reaction to avoid over-oxidation?
Regular monitoring of the reaction is essential. The following analytical techniques are commonly employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material and the formation of the aldehyde and carboxylic acid products.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the selectivity for the desired aldehyde.[6]
-
Proton NMR (¹H NMR) Spectroscopy: Can be used to monitor the formation of the aldehyde proton signal (around 9.89 ppm for 4-chloro-3-(4-ethoxybenzyl)benzaldehyde) and the disappearance of the methyl protons of the starting material.[7][8]
Q4: What is the best way to remove the 4-chloro-3-methylbenzoic acid impurity from the final product?
The most common and effective method is through a basic aqueous wash (extraction). The carboxylic acid is acidic and will react with a mild base, such as sodium bicarbonate or sodium carbonate, to form a water-soluble salt. The aldehyde, being neutral, will remain in the organic layer.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the selective oxidation of 4-chloro-3-methyltoluene.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. The activity of some agents like MnO₂ can vary. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of byproducts by TLC. |
| Poor Catalyst Activity | For catalytic reactions, ensure the catalyst is not poisoned. If necessary, use a fresh catalyst. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Consider using a solvent in which the reactants are more soluble. |
Problem 2: Significant Over-oxidation to Carboxylic Acid
| Possible Cause | Suggested Solution |
| Oxidizing Agent is too Strong | Switch to a milder oxidizing agent (e.g., from KMnO₄ to MnO₂ or a TEMPO-based system). |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed or the aldehyde concentration is maximized. |
| High Reaction Temperature | Lowering the reaction temperature can often improve selectivity by reducing the rate of over-oxidation. |
| High Concentration of Oxidant | If using a stoichiometric oxidant, consider using a slight excess rather than a large excess. For catalytic systems, a lower catalyst loading might be beneficial. |
Problem 3: Formation of Other Byproducts (e.g., Benzylic Halogenation)
| Possible Cause | Suggested Solution |
| Presence of Radical Initiators | Ensure the reaction is performed under conditions that do not favor radical side reactions, unless intended. For example, avoid exposure to UV light if not part of the protocol. |
| Reactive Solvent | The solvent may be participating in the reaction. Choose an inert solvent for the specific reaction conditions. |
Troubleshooting Workflow
Caption: A decision tree to troubleshoot common issues in the oxidation of 4-chloro-3-methyltoluene.
Experimental Protocols
Protocol 1: Oxidation with Activated Manganese Dioxide
This protocol is adapted from procedures for the oxidation of substituted toluenes.
Materials:
-
4-chloro-3-methyltoluene
-
Activated Manganese Dioxide (MnO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methyltoluene (1 equivalent) in dichloromethane.
-
Slowly add concentrated sulfuric acid (e.g., 50% aqueous solution) to the mixture while stirring.
-
Add activated manganese dioxide (approximately 5-10 equivalents) portion-wise to the reaction mixture. The reaction is often exothermic.
-
Heat the mixture to a gentle reflux (around 40°C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically after 6-12 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted sulfuric acid and the 4-chloro-3-methylbenzoic acid byproduct.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Experimental Workflow for Oxidation and Purification
Caption: A general workflow for the oxidation of 4-chloro-3-methyltoluene and subsequent purification.
Protocol 2: Purification of this compound from Carboxylic Acid Impurity
This protocol details the removal of 4-chloro-3-methylbenzoic acid from the aldehyde product.[9][10]
Materials:
-
Crude this compound containing carboxylic acid impurity
-
Diethyl ether or Dichloromethane
-
5% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) aqueous solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel and standard laboratory glassware
Procedure:
-
Dissolve the crude aldehyde in a suitable organic solvent like diethyl ether or dichloromethane in a separatory funnel.
-
Add an equal volume of 5% sodium bicarbonate or sodium carbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The upper organic layer contains the aldehyde, and the lower aqueous layer contains the sodium salt of the carboxylic acid.
-
Drain the lower aqueous layer.
-
Repeat the washing with the basic solution one or two more times to ensure complete removal of the acid.
-
Wash the organic layer with water and then with brine to remove any remaining base and dissolved salts.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer with anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent, and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables provide a summary of quantitative data for the selective oxidation of toluene and its derivatives, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Comparison of Catalytic Systems for Toluene Oxidation
| Catalyst System | Oxidant | Solvent | Temp (°C) | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| Co(OAc)₂/Mn(OAc)₂/KBr | O₂ | Acetic Acid/Water | 106 | 19.7 | 72.4 | [11] |
| Cu(OAc)₂/SnCl₂/NaBr | Air | Acetic Acid | 110-130 | 11.2 | 64.2 | |
| Co-ZIF | O₂ | HFIP | 40 | 92.3 | 91.3 | [12] |
| V-based catalyst | H₂O₂/O₂ | Toluene/Water | 60 | - | Highly selective | [13][14] |
Table 2: Influence of Reaction Parameters on the Oxidation of p-Chlorotoluene
| Parameter | Condition | p-Chlorotoluene Conversion (%) | p-Chlorobenzaldehyde Selectivity (%) | Reference |
| Temperature | 100 °C | 15.2 | 78.1 | [11] |
| 106 °C | 19.7 | 72.4 | [11] | |
| 112 °C | 25.4 | 65.8 | [11] | |
| Co/Mn ratio | 0.5 | 18.5 | 75.3 | [11] |
| 0.67 | 19.7 | 72.4 | [11] | |
| 1.0 | 20.9 | 69.1 | [11] | |
| Water in Solvent | 5 wt% | 17.8 | 76.2 | [11] |
| 10 wt% | 19.7 | 72.4 | [11] | |
| 15 wt% | 16.1 | 68.5 | [11] |
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific laboratory conditions and scales. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. acl.digimat.in [acl.digimat.in]
- 2. An Efficient Aerobic Oxidation of Alcohols to Aldehydes and Ketones with TEMPO/Ceric Ammonium Nitrate as Catalysts [organic-chemistry.org]
- 3. TEMPO [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. homework.study.com [homework.study.com]
- 10. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. iris.uniroma1.it [iris.uniroma1.it]
Troubleshooting low conversion rates in 4-Chloro-3-methylbenzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 4-Chloro-3-methylbenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides detailed solutions to specific problems that can lead to low conversion rates in reactions with this compound.
Issue 1: Low Yield in Knoevenagel Condensation
Question: I am experiencing a low yield in the Knoevenagel condensation of this compound with an active methylene (B1212753) compound. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in Knoevenagel condensations involving this compound can arise from several factors, including suboptimal reaction conditions, catalyst inefficiency, and the presence of impurities. The electron-withdrawing nature of the chloro group and the electron-donating methyl group can influence the reactivity of the aldehyde.
Troubleshooting Workflow
Potential Side Reactions to Consider:
-
Self-condensation of the active methylene compound: This can be minimized by slow addition of the active methylene compound to the reaction mixture.
-
Michael addition: The product of the Knoevenagel condensation can sometimes react with another molecule of the active methylene compound. This can be mitigated by monitoring the reaction and stopping it once the starting aldehyde is consumed.
Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)
This protocol is adapted for this compound from a procedure for a similar substituted benzaldehyde.[1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagents: Add malononitrile (1.1 equivalents) to the solution. Then, add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
| Parameter | Recommended Condition |
| Catalyst | Piperidine, Ammonium Acetate (B1210297), Diisopropylethylammonium acetate (DIPEAc)[1] |
| Solvent | Ethanol, Toluene, DMF[1] |
| Temperature | Room Temperature to Reflux (40-115°C)[1] |
| Water Removal | Dean-Stark apparatus if using toluene[1] |
Issue 2: Incomplete Conversion in Reductive Amination
Question: My reductive amination of this compound with a primary amine is showing significant unreacted starting material. What steps can I take to improve the conversion?
Answer:
Incomplete conversion in reductive amination often points to issues with the formation of the intermediate imine or the activity of the reducing agent. The electronic properties of this compound can affect the rate of imine formation.
Troubleshooting Logic
Common Side Reactions:
-
Reduction of the aldehyde: A strong reducing agent like sodium borohydride (B1222165) can reduce the starting aldehyde to an alcohol before it forms an imine.
-
Over-alkylation: The secondary amine product can react further with the aldehyde to form a tertiary amine. Using a stoichiometric amount of the amine can help minimize this.[2]
Experimental Protocol: Reductive Amination with a Primary Amine
This is a general protocol that may require optimization for your specific amine.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane). Add a dehydrating agent like 3Å molecular sieves. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Recommended Condition |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN) |
| Solvent | Methanol, Dichloroethane, Tetrahydrofuran (B95107) |
| pH | Mildly acidic (pH 4-6) can favor imine formation |
| Additives | 3Å Molecular Sieves to remove water |
Issue 3: Low Diastereoselectivity or Geometric Isomer Ratio in Wittig Reaction
Question: The Wittig reaction of this compound is giving a poor ratio of the desired alkene isomer. How can I improve the stereoselectivity?
Answer:
The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the phosphorus ylide. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.
Factors Influencing Stereoselectivity
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium (B107652) Chloride
This protocol is adapted from a procedure for a similar substituted benzaldehyde.[3]
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add a strong base such as n-butyllithium or sodium hydride dropwise until the characteristic orange-red color of the ylide persists.
-
Reaction: To the ylide solution at 0°C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Completion: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. The major byproduct, triphenylphosphine (B44618) oxide, can often be removed by crystallization from a nonpolar solvent or by column chromatography.
| Parameter | Recommended Condition |
| Base | n-Butyllithium, Sodium Hydride, Potassium tert-butoxide |
| Solvent | Anhydrous Tetrahydrofuran (THF), Diethyl ether |
| Temperature | 0°C to room temperature |
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is a solid at room temperature. Does this affect my reaction setup?
A1: Yes, this compound has a melting point around 45-48°C, so it is a solid at room temperature. You will need to dissolve it in an appropriate solvent before adding it to the reaction mixture. Ensure it is fully dissolved before proceeding with the reaction to ensure homogeneity.
Q2: I am seeing a significant amount of a byproduct that I suspect is 4-chloro-3-methylbenzoic acid. What could be the cause?
A2: The aldehyde group is susceptible to oxidation to a carboxylic acid. This can happen if your starting material is old or has been improperly stored and exposed to air. It can also occur if your reaction conditions are too harsh or if you are using an oxidizing agent inadvertently. To avoid this, use freshly purified this compound and ensure your reaction is carried out under an inert atmosphere if it is sensitive to oxidation.
Q3: In a Grignard reaction with this compound, I am getting a low yield of the expected secondary alcohol. What are common side reactions?
A3: Low yields in Grignard reactions with aldehydes can be due to several side reactions:
-
Enolization: The Grignard reagent can act as a base and deprotonate any acidic alpha-hydrogens, if present in another reactant. However, this compound itself does not have alpha-hydrogens.
-
Reduction: Some Grignard reagents, especially those with beta-hydrogens (e.g., ethylmagnesium bromide), can reduce the aldehyde to the corresponding primary alcohol (4-chloro-3-methylbenzyl alcohol).
-
Wurtz-type coupling: The Grignard reagent can couple with any unreacted alkyl halide. To improve the yield of the desired secondary alcohol, ensure your glassware is scrupulously dry, use a high-quality Grignard reagent, and perform the reaction under strictly anhydrous conditions.
Q4: Can I use a protecting group for the aldehyde functionality of this compound?
A4: Yes, if you need to perform a reaction on another part of a molecule that is incompatible with the aldehyde group, you can protect it. A common method is to form a cyclic acetal (B89532) using ethylene (B1197577) glycol and an acid catalyst. This protecting group is stable to many reagents, including Grignards and reducing agents, and can be removed under acidic aqueous conditions.
Q5: How can I effectively monitor the progress of my reaction involving this compound?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of most reactions. Use an appropriate solvent system that gives good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate (B83412) or visualization under UV light are common methods for seeing the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the ratio of starting material to product over time.
References
Technical Support Center: Efficient Synthesis of 4-Chloro-3-methylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 4-Chloro-3-methylbenzaldehyde. Our resources aim to address specific challenges encountered during experimentation, with a focus on catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method is the selective oxidation of the methyl group of 4-chloro-3-methyltoluene. This approach requires careful selection of an oxidizing agent to prevent the over-oxidation of the desired aldehyde to the corresponding carboxylic acid.
Q2: Which catalysts are recommended for the selective oxidation of 4-chloro-3-methyltoluene?
A2: Several catalytic systems can be employed. For liquid-phase oxidation, manganese dioxide (MnO₂) in sulfuric acid is a common choice.[1] Additionally, mixed metal catalyst systems, such as Cobalt/Manganese/Bromide (Co/Mn/Br), have shown high selectivity for the synthesis of similar aromatic aldehydes and can be adapted for this transformation.[2] For gas-phase reactions, vanadium-based catalysts like V-P-O or V-Mo-O on supports such as SiO₂ or Al₂O₃ are also viable options.
Q3: What is the primary challenge in the synthesis of this compound via oxidation?
A3: The principal challenge is preventing the over-oxidation of the aldehyde product to 4-chloro-3-methylbenzoic acid.[1] This requires careful control of reaction conditions, including temperature, reaction time, and the choice and concentration of the oxidizing agent.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the identification of the starting material, the desired product, and any by-products, such as the carboxylic acid.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst | Ensure the catalyst is active and suitable for the reaction. For MnO₂, use a freshly prepared or high-quality commercial grade. For Co/Mn/Br systems, optimize the molar ratio of the components. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For MnO₂ in H₂SO₄, a temperature of around 40°C is recommended.[1] For other systems, a temperature screen may be necessary to find the optimal balance between reaction rate and selectivity. |
| Inappropriate Solvent | The choice of solvent is critical. For oxidation with MnO₂, 50% H₂SO₄ is used.[1] For Co/Mn/Br systems, a mixture of acetic acid and water can be effective in enhancing selectivity.[2] |
| Insufficient Reaction Time | Monitor the reaction by TLC or GC to ensure it has gone to completion. However, be cautious of extending the reaction time unnecessarily, as this can lead to over-oxidation. |
Issue 2: High Percentage of 4-chloro-3-methylbenzoic acid By-product
| Possible Cause | Troubleshooting Step |
| Over-oxidation | This is the most common cause. Reduce the reaction temperature or decrease the reaction time. |
| Excessive Oxidizing Agent | Use the stoichiometric amount or a slight excess of the oxidizing agent. A large excess will promote the formation of the carboxylic acid. |
| Catalyst System Promoting Over-oxidation | If using a Co/Mn/Br system, adjusting the Br/(Co+Mn) molar ratio can influence selectivity. Lowering this ratio may reduce over-oxidation.[2] |
| Presence of Water in Solvent System | For some catalytic systems, the presence of water can inhibit the further oxidation of the aldehyde. Experiment with adding a small percentage of water to the solvent (e.g., acetic acid).[2] |
Catalyst Performance Data
The following table summarizes quantitative data for different catalysts used in the synthesis of this compound and analogous chlorotoluene oxidations.
| Catalyst System | Substrate | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| MnO₂ | 4-Chloro-3-methyltoluene | 50% H₂SO₄ | 40 | - | - | 55-60 | [1] |
| Co/Mn/Br | p-Chlorotoluene | Acetic Acid/Water | 106 | 19.7 | 72.4 | 14.3 | [2] |
| Mn-ZSM-5 | p-Chlorotoluene | Acetic Acid | 100 | 93.8 | 90.5 | ~85 | [2] |
Experimental Protocols
Synthesis of this compound via Oxidation with MnO₂
This protocol is based on the selective oxidation of 4-chloro-3-methyltoluene.
Materials:
-
4-chloro-3-methyltoluene
-
Manganese dioxide (MnO₂)
-
50% Sulfuric acid (H₂SO₄)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-chloro-3-methyltoluene in 50% sulfuric acid in a round-bottom flask, add manganese dioxide in portions with stirring.
-
Heat the reaction mixture to 40°C and maintain this temperature for 6 hours.[1]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any remaining solids.
-
Transfer the filtrate to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Catalyst selection workflow for this compound synthesis.
Caption: Reaction pathway for the oxidation of 4-Chloro-3-methyltoluene.
References
Technical Support Center: Managing Temperature Control in 4-Chloro-3-methylbenzaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in reactions involving 4-Chloro-3-methylbenzaldehyde. Precise temperature management is critical for ensuring optimal reaction outcomes, including yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What are the most critical temperature control points in reactions with this compound?
A1: The most critical points for temperature control depend on the specific reaction. For multi-step syntheses starting from or utilizing this compound, key stages include:
-
Exothermic Reactions: Processes like reductions with sodium borohydride (B1222165) are highly exothermic and require efficient cooling to prevent runaway reactions and the formation of byproducts. The temperature should be strictly maintained, often below 20°C.
-
Reactions Requiring Heat: Conversely, reactions such as the Henry reaction (a condensation reaction) necessitate heating to reflux, typically around 100-110°C, to proceed at an adequate rate.
-
Regioselective Reactions: In electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation to synthesize precursors of this compound, temperature can significantly influence the ratio of ortho, meta, and para isomers.
Q2: How does temperature deviation impact the yield and purity of my product?
A2: Temperature deviations can have a significant impact on both yield and purity:
-
Too Low Temperature: In reactions requiring heat, insufficient temperature will lead to a slow or incomplete reaction, resulting in a low yield of the desired product and a higher proportion of unreacted starting materials.
-
Too High Temperature: Excessive heat can lead to several undesirable outcomes:
-
Increased Byproduct Formation: Side reactions, such as polymerization or decomposition of reactants and products, are often accelerated at higher temperatures.
-
Reduced Selectivity: In reactions where multiple isomers can be formed, higher temperatures can shift the product distribution, potentially favoring a less desired isomer. For instance, in some Friedel-Crafts reactions, higher temperatures favor the thermodynamically more stable but less desired meta-isomer.
-
Runaway Reactions: For exothermic processes, inadequate cooling can lead to a rapid, uncontrolled increase in temperature, posing a significant safety hazard and often resulting in complete product loss.
-
Q3: What are the common signs of a temperature control problem during a reaction?
A3: Be vigilant for the following signs:
-
Unexpected Color Change: A sudden or unusual change in the color of the reaction mixture can indicate the formation of impurities or decomposition products due to incorrect temperature.
-
Rapid, Uncontrolled Refluxing or Gas Evolution: This is a clear indicator of an exothermic reaction that is proceeding too quickly and may be heading towards a runaway condition.
-
Inconsistent Reaction Progress: If monitoring the reaction by techniques like TLC or HPLC shows a stalled reaction or the appearance of multiple unexpected spots, improper temperature could be the cause.
-
Lower than Expected Yield or Impure Product: This is often the ultimate indicator that the reaction conditions, including temperature, were not optimal.
Troubleshooting Guides
Issue 1: Low Yield in a High-Temperature Reaction (e.g., Henry Reaction)
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction is slow or incomplete. | Insufficient heating. | - Ensure the heating mantle or oil bath is set to the correct temperature and is making good contact with the reaction flask.- Use a calibrated thermometer to measure the internal temperature of the reaction mixture.- Increase the heating temperature in small increments (5-10°C) while monitoring the reaction progress. |
| Significant amount of starting material remains. | Inadequate reaction time at the target temperature. | - Extend the reaction time at the optimal temperature.- Monitor the reaction progress regularly using TLC or another appropriate analytical technique to determine the point of completion. |
| Formation of tar-like substances. | Temperature is too high, leading to decomposition. | - Reduce the reaction temperature.- Ensure even heating to avoid localized hotspots.- Consider a different solvent with a more suitable boiling point. |
Issue 2: Runaway Reaction or Poor Selectivity in an Exothermic Reaction (e.g., Sodium Borohydride Reduction)
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid, uncontrolled temperature increase. | Inadequate cooling or too rapid addition of reagents. | - Immediately cease the addition of reagents.- Increase the efficiency of the cooling bath (e.g., add more ice or use a cryocooler).- Add the exothermic reagent slowly and portion-wise, allowing the temperature to stabilize between additions. |
| Formation of multiple products or low yield of the desired product. | Temperature fluctuations leading to side reactions. | - Maintain a consistent and low reaction temperature throughout the addition of the exothermic reagent.- Use a dropping funnel for slow, controlled addition of liquid reagents.- Ensure vigorous stirring to promote efficient heat transfer to the cooling bath. |
| Product is contaminated with byproducts. | Localized high concentrations of reagents due to poor mixing. | - Increase the stirring speed to ensure a homogeneous reaction mixture.- Dilute the reagent being added to allow for better control over the reaction rate. |
Data Presentation
The following tables summarize key temperature parameters for common reactions involving this compound and its precursors.
Table 1: Temperature Parameters for the Synthesis of 1-(4-chloro-3-methylphenyl)-2-nitroethene (Henry Reaction)
| Parameter | Value | Notes |
| Reaction Temperature | 100-110 °C (Reflux) | Heating is required to drive the condensation reaction to completion. |
| Reaction Time | 2-4 hours | Monitor by TLC to determine the endpoint. |
| Cooling | Cool to room temperature, then pour into ice-water | Controlled cooling and precipitation are crucial for isolating the product. |
Table 2: Temperature Parameters for the Reduction of 1-(4-chloro-3-methylphenyl)-2-nitroethene
| Parameter | Value | Notes |
| Initial Cooling | 0 °C (Ice Bath) | Pre-cooling the reaction mixture is essential before adding the reducing agent. |
| Temperature during NaBH₂ Addition | Below 20 °C | The addition of sodium borohydride is highly exothermic and requires careful temperature management to prevent side reactions. |
| Post-addition Temperature | Room Temperature | After the addition is complete, the reaction is typically stirred at room temperature to ensure completion. |
Table 3: General Temperature Effects on Friedel-Crafts Acylation of Substituted Toluene
| Temperature | Effect on Isomer Distribution | Rationale |
| Low (e.g., 0°C) | Favors ortho and para isomers | Kinetic control: these isomers are formed faster. |
| High (e.g., >25°C) | Increases the proportion of the meta isomer | Thermodynamic control: the meta isomer is often more stable, and at higher temperatures, the reaction can equilibrate to the most stable product. |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-chloro-3-methylphenyl)-2-nitroethene (Henry Reaction)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and ammonium (B1175870) acetate (B1210297) (0.5 eq) in glacial acetic acid.
-
Reagent Addition: Add nitromethane (B149229) (3.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the yellow precipitate of 1-(4-chloro-3-methylphenyl)-2-nitroethene by vacuum filtration, wash thoroughly with water, and dry.
Protocol 2: Reduction of 1-(4-chloro-3-methylphenyl)-2-nitroethene
-
Setup: In a flask equipped with a magnetic stirrer and a thermometer, suspend 1-(4-chloro-3-methylphenyl)-2-nitroethene (1.0 eq) in a suitable solvent like isopropanol.
-
Cooling: Cool the mixture in an ice bath to 0 °C with vigorous stirring.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (10.0 eq) in small portions. The addition is exothermic, and the internal temperature must be maintained below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Slowly add 2M HCl to the reaction mixture until the solution is acidic (pH ~1-2) to quench the reaction.
Visualizations
Caption: A logical workflow for troubleshooting temperature-related issues in chemical reactions.
Caption: Key control parameters for managing exothermic reactions and preventing potential problems.
Solvent effects on the reactivity of 4-Chloro-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-methylbenzaldehyde. The information herein is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol (B145695), methanol (B129727), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dimethylformamide (DMF). For reactions, it is crucial to select a solvent where all reactants are sufficiently soluble at the desired reaction temperature to ensure a homogeneous reaction mixture.
Q2: How does solvent polarity affect the reactivity of the aldehyde group in this compound?
A2: The aldehyde group is electrophilic and participates in nucleophilic addition and condensation reactions. The reactivity of the carbonyl carbon is influenced by the solvent. Polar solvents can stabilize the partial positive charge on the carbonyl carbon, potentially increasing its electrophilicity. However, polar protic solvents (e.g., ethanol, methanol) can also form hydrogen bonds with the carbonyl oxygen, which may decrease its reactivity by sterically hindering the approach of a nucleophile. Polar aprotic solvents (e.g., DMF, DMSO) are often good choices as they can solvate cations without strongly solvating the nucleophile, thus enhancing its reactivity.
Q3: Can the chloro and methyl substituents on the aromatic ring influence the reactivity?
A3: Yes. The chlorine atom is an electron-withdrawing group through induction, which increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to benzaldehyde. The methyl group is a weak electron-donating group, which slightly counteracts the effect of the chlorine. The position of these substituents also influences the regioselectivity of certain reactions.
Q4: In a Knoevenagel condensation, what is the best solvent choice for reacting this compound with an active methylene (B1212753) compound?
A4: The choice of solvent can significantly impact the reaction rate and yield. For Knoevenagel condensations, polar protic solvents like ethanol or methanol are commonly used and can facilitate the necessary proton transfer steps.[1] Acetonitrile is another viable option. In some cases, solvent-free conditions or the use of water can be effective and environmentally friendly alternatives.[1][2] The optimal solvent depends on the specific active methylene compound and the catalyst being used.
Q5: For a Wittig reaction, how does the choice of solvent affect the stereoselectivity of the resulting alkene?
A5: The solvent can influence the stereochemical outcome of a Wittig reaction. For non-stabilized ylides, polar aprotic solvents generally favor the formation of (Z)-alkenes. For stabilized ylides, (E)-alkenes are typically the major product, and the solvent choice has a less pronounced effect on stereoselectivity. The presence of lithium salts can also influence the outcome, and solvents that can chelate lithium ions, such as THF, may alter the Z/E ratio.
Troubleshooting Guides
Low Yield in Reactions
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | - Select a solvent in which all reactants are fully soluble at the reaction temperature. - Consider using a co-solvent system to improve solubility. - Increase the reaction temperature to improve solubility, ensuring it does not lead to decomposition. |
| Inappropriate Solvent Polarity | - For reactions involving nucleophilic attack on the aldehyde, consider switching from a protic to a polar aprotic solvent (e.g., from ethanol to DMF or DMSO) to enhance nucleophilicity.[1] - For reactions that produce water as a byproduct (e.g., Knoevenagel, Schiff base formation), use a Dean-Stark apparatus with a non-polar solvent like toluene (B28343) to remove water and drive the equilibrium towards the products.[1] |
| Catalyst Inefficiency or Deactivation | - Ensure the catalyst is fresh and of high purity. - For reactions sensitive to air or moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Screen different catalysts to find the most effective one for your specific transformation. |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.[3] - If the reaction stalls, consider a slow, portion-wise addition of a reactive reagent. - Increase the reaction temperature if the reactants are stable at higher temperatures. |
| Product Loss During Workup | - Ensure the pH of the aqueous layer is optimized for the extraction of your product. - If the product is water-soluble, perform multiple extractions with an appropriate organic solvent. - Check for product precipitation during workup and isolate any solids by filtration.[4] |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Cannizzaro Reaction | - The Cannizzaro reaction is a disproportionation of two aldehyde molecules (one is oxidized to a carboxylic acid, the other is reduced to an alcohol) that occurs in the presence of a strong base.[5] - To avoid this, use a weaker base or carefully control the stoichiometry of the base. This is particularly relevant for aldehydes like this compound that lack alpha-hydrogens.[6] |
| Oxidation of the Aldehyde | - If the reaction is sensitive to air, perform it under an inert atmosphere to prevent oxidation of the aldehyde to the corresponding carboxylic acid. - Use purified, peroxide-free solvents. |
| Self-Condensation or Polymerization | - This can be an issue with aldehydes, especially at high temperatures or in the presence of strong acids or bases. - Lower the reaction temperature and consider a slower addition of reagents. |
| Hydrolysis of Product | - For reactions that form imines (Schiff bases), which are susceptible to hydrolysis, ensure anhydrous conditions during the reaction and workup. |
Quantitative Data
The following tables summarize typical reaction conditions and yields for key reactions involving substituted benzaldehydes. While specific data for this compound is limited, these tables provide a comparative overview to guide experimental design.
Table 1: Solvent Effects on the Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
| Aldehyde | Solvent | Catalyst | Time | Yield (%) | Reference |
| Benzaldehyde | Water | None | 18 h | 93 | [2] |
| Benzaldehyde | Methanol (anhydrous) | None | - | 67 | [2] |
| Benzaldehyde | DMSO (dry) | None | - | 44 | [2] |
| Benzaldehyde | DMF (anhydrous) | None | - | 10 | [2] |
| p-Chlorobenzaldehyde | Acetonitrile | Proline-supported Ionic Liquid | - | - | [7] |
| p-Chlorobenzaldehyde | Ethanol | Piperidine | 2 h | 88 (for nitro analogue) | [8] |
Table 2: Solvent Effects on the Reduction of Benzaldehyde with NaBH₄
| Solvent | Temperature | Time | Yield (%) | Notes |
| Methanol | 0 °C to RT | 1-2 h | >95 | Common and effective solvent.[9] |
| Ethanol | 0 °C to RT | 1-2 h | >95 | Similar to methanol.[10] |
| Tetrahydrofuran (THF) | RT | 4 h | >90 | Good for substrates sensitive to protic solvents.[10] |
| Water | RT | Variable | Good | Can be used, but reaction rates may vary. |
Table 3: Solvent Effects on Schiff Base Formation
| Aldehyde | Amine | Solvent | Catalyst | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 2-Amino-4-(p-ethoxyphenyl)oxazole | Ethanol | Liquid Bromine | 4 h (reflux) | - | [6] |
| Salicylaldehyde | Substituted anilines | Solvent-free (Microwave) | None | 2-5 min | 85-95 | [11] |
| 4-(methylthio)benzaldehyde | Various amines | Methanol | H₂SO₄ (catalytic) | 7-8 h (reflux) | 68-82 | [5] |
Experimental Protocols
Protocol 1: Henry Reaction (Nitroaldol Condensation)
This protocol outlines the condensation of this compound with nitromethane (B149229).[12]
-
Materials:
-
This compound (1.0 eq)
-
Nitromethane (3.0 eq)
-
Ammonium (B1175870) acetate (B1210297) (0.5 eq)
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
Prepare a solution of this compound (1.0 eq) and ammonium acetate (0.5 eq) in glacial acetic acid in a round-bottom flask.
-
Add nitromethane (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and then pour it into ice-cold water.
-
A precipitate of 1-(4-chloro-3-methylphenyl)-2-nitroethene will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Protocol 2: Reduction of this compound to (4-Chloro-3-methyl)phenyl)methanol
This is a general protocol for the reduction of an aromatic aldehyde using sodium borohydride (B1222165).[10][13]
-
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (solvent)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
-
Protocol 3: Schiff Base Formation
This is a general protocol for the condensation of an aldehyde with a primary amine.[1]
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.05 eq)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux. The formation of a precipitate may indicate product formation.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Logical relationships of solvent classes and their effects on reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 4-Chloro-3-methylbenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common work-up procedures involving 4-Chloro-3-methylbenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
General Experimental Workflow
The following diagram illustrates a general workflow for a chemical reaction involving this compound, from reaction setup to product purification and analysis.
Reaction-Specific Guides
Henry (Nitroaldol) Reaction
This reaction involves the condensation of this compound with a nitroalkane, such as nitromethane (B149229), to form a β-nitro alcohol, which can then be dehydrated to a nitroalkene.
Experimental Protocol: Synthesis of 1-(4-Chloro-3-methylphenyl)-2-nitroethene
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ammonium (B1175870) acetate (B1210297) (0.5 eq) in glacial acetic acid.
-
Addition of Nitroalkane: Add nitromethane (3.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water. A yellow precipitate of 1-(4-chloro-3-methylphenyl)-2-nitroethene should form.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and dry.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or isopropanol.
Troubleshooting and FAQs
| Question | Answer and Troubleshooting Steps |
| Why is my reaction not going to completion? | - Insufficient Catalyst: Ensure the correct stoichiometry of the base catalyst (e.g., ammonium acetate) is used. - Low Temperature: The reaction often requires heating to proceed at a reasonable rate. Ensure the reflux temperature is reached. - Water Content: The presence of excess water can hinder the reaction. Use anhydrous solvents and reagents if possible. |
| I am getting a low yield of the desired nitroalkene. | - Incomplete Dehydration: The intermediate β-nitro alcohol may not have fully dehydrated. You can try adding a stronger acid or using a Dean-Stark apparatus to remove water azeotropically. - Side Reactions: The Cannizzaro reaction can be a side reaction for aldehydes without α-hydrogens, especially with stronger bases. Using a milder base can mitigate this.[1][2] |
| My product is an oil and not a precipitate. | - Impure Product: The product may be impure, leading to a depressed melting point. Try to purify a small sample by column chromatography to see if a solid can be obtained. - Incomplete Reaction: Unreacted starting materials can act as an impurity. Check the reaction completion by TLC. |
| How do I remove the unreacted nitromethane? | - Washing: Thoroughly wash the precipitate with water during filtration. - Recrystallization: Recrystallization from a solvent like methanol (B129727) can help remove residual nitromethane. |
Quantitative Data: Effect of Substituents on Henry Reaction Yields
| Substituted Benzaldehyde (B42025) | Electronic Effect of Substituent | Expected Reactivity | Typical Yield Range (%) |
| 4-Nitrobenzaldehyde | Electron-withdrawing | High | 85-95[3] |
| 4-Chlorobenzaldehyde | Electron-withdrawing | Moderate to High | 70-90 |
| Benzaldehyde | Neutral | Moderate | 60-80[4] |
| 4-Methylbenzaldehyde | Electron-donating | Lower | 50-70 |
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. For this compound, this reaction allows for the formation of a carbon-carbon double bond at the carbonyl position.
Experimental Protocol: Synthesis of 4-Chloro-3-methyl-stilbene Derivative
-
Ylide Generation:
-
In a dry, inert atmosphere (e.g., under nitrogen), suspend the appropriate phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride) (1.1 eq) in a dry aprotic solvent (e.g., THF).
-
Cool the suspension in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium or potassium tert-butoxide) (1.1 eq) to form the ylide (a color change is often observed).
-
-
Reaction with Aldehyde:
-
To the ylide solution, add a solution of this compound (1.0 eq) in the same dry solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
-
Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Evaporate the solvent under reduced pressure.
-
The major byproduct, triphenylphosphine (B44618) oxide, can be largely removed by precipitation from a nonpolar solvent mixture (e.g., hexane (B92381)/ether) or by column chromatography on silica (B1680970) gel.
-
Troubleshooting and FAQs
| Question | Answer and Troubleshooting Steps |
| My Wittig reaction is giving a low yield. | - Steric Hindrance: The methyl group ortho to the chloro substituent might cause some steric hindrance. Consider using a less bulky phosphonium ylide if possible.[5] - Base Strength: Ensure the base used is strong enough to fully deprotonate the phosphonium salt to form the ylide.[6] - Unstable Ylide: If using an unstabilized ylide, generate it in situ and add the aldehyde promptly. |
| How do I effectively remove triphenylphosphine oxide? | - Precipitation: After the initial work-up, concentrate the crude product and triturate with a nonpolar solvent like pentane (B18724) or a mixture of hexane and ether. The triphenylphosphine oxide is often insoluble and can be filtered off. - Chromatography: If precipitation is insufficient, column chromatography is an effective method for separation. Triphenylphosphine oxide is more polar than many alkene products. |
| The reaction is not proceeding, and the starting aldehyde is recovered. | - Inactive Ylide: Ensure that the ylide was successfully generated. The characteristic color of the ylide should be observed. Moisture can quench the strong base and prevent ylide formation. - Reaction Time/Temperature: Some Wittig reactions can be slow, especially with sterically hindered substrates. Consider increasing the reaction time or gently heating the reaction mixture. |
| What is the expected stereochemistry of the alkene product? | - The stereochemical outcome depends on the nature of the ylide. Unstabilized ylides typically give the Z-alkene as the major product, while stabilized ylides favor the E-alkene.[2][7] |
Quantitative Data: Relative Rates of Wittig Reactions
Electron-withdrawing groups on the benzaldehyde, such as the chloro group, increase the electrophilicity of the carbonyl carbon and thus accelerate the rate of the Wittig reaction.[8]
| Substituted Benzaldehyde | Relative Rate Constant |
| 4-Nitrobenzaldehyde | 14.7 |
| 4-Chlorobenzaldehyde | 10.5 |
| Benzaldehyde | 1.00 |
| 4-Methylbenzaldehyde | 0.45 |
Reductive Amination
Reductive amination is a method to form amines from carbonyl compounds. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted amine.
Experimental Protocol: Synthesis of N-(4-Chloro-3-methylbenzyl)dialkylamine
-
Reaction Setup: In a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), dissolve this compound (1.0 eq) and the desired secondary amine (e.g., dimethylamine) (1.1-1.5 eq).
-
Addition of Reducing Agent: Add a selective reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and evaporate the solvent.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
-
Troubleshooting and FAQs
| Question | Answer and Troubleshooting Steps |
| My reductive amination is incomplete. | - Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is selective for the iminium ion over the aldehyde.[8][9] If using a less selective reducing agent like sodium borohydride, ensure the imine has formed before adding the reducing agent.[10] - pH: The formation of the iminium ion is pH-dependent. Sometimes, the addition of a small amount of acetic acid can catalyze the reaction. |
| I am observing the formation of the corresponding alcohol as a byproduct. | - Non-selective Reduction: This indicates that the reducing agent is reducing the starting aldehyde. Switch to a more selective reducing agent like NaBH(OAc)₃. |
| The reaction is sluggish with a weakly basic amine. | - Activation: For less reactive amines, a Lewis acid such as Ti(OiPr)₄ can be used to activate the aldehyde. - Reaction Time/Temperature: Increase the reaction time or gently heat the mixture. |
| How do I handle amine hydrochloride salts as starting materials? | - Free-Basing: The amine hydrochloride salt needs to be neutralized to the free amine before the reaction. This can be done by adding a base like triethylamine (B128534) to the reaction mixture. |
Oxidation to Carboxylic Acid
This compound can be oxidized to the corresponding 4-chloro-3-methylbenzoic acid using a strong oxidizing agent.
Experimental Protocol: Synthesis of 4-Chloro-3-methylbenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., a mixture of t-butanol and water, or under phase-transfer conditions with a nonpolar solvent like toluene).
-
Oxidant Addition: Slowly add a solution of potassium permanganate (B83412) (KMnO₄) (approx. 2.0 eq) in water to the stirred solution. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Monitoring: Monitor the disappearance of the aldehyde by TLC.
-
Work-up:
-
Cool the reaction mixture and quench any excess permanganate by adding a small amount of a reducing agent (e.g., sodium bisulfite) until the purple color is gone.
-
Filter the mixture to remove the MnO₂ precipitate.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a low pH.
-
The carboxylic acid product should precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
-
Purification: The crude product can be purified by recrystallization from water or an aqueous ethanol mixture.
Troubleshooting and FAQs
| Question | Answer and Troubleshooting Steps |
| The oxidation reaction is very slow or incomplete. | - Phase Transfer Catalyst: If using a two-phase system, the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly increase the reaction rate.[10] - Temperature: Gently heating the reaction mixture can increase the rate of oxidation. |
| I am getting a low yield of the carboxylic acid. | - Incomplete Reaction: Ensure sufficient oxidizing agent and reaction time are used. - Product Solubility: The product may have some solubility in the acidic aqueous solution. Cooling the solution thoroughly before filtration can improve the yield. Extracting the acidic aqueous layer with an organic solvent can recover dissolved product. |
| The product is contaminated with a brown solid. | - Manganese Dioxide: This is likely residual MnO₂. Ensure it is completely removed by filtration before acidification. Rinsing the filter cake with hot water can help recover any adsorbed product. |
| How can I avoid over-oxidation of other functional groups? | - Reaction Conditions: Permanganate is a strong oxidizing agent. If other sensitive functional groups are present, milder oxidizing agents or more controlled reaction conditions may be necessary. For aldehydes, KMnO₄ is generally selective under the described conditions. |
Quantitative Data: Yields of Substituted Benzoic Acids from Permanganate Oxidation
The oxidation of substituted benzaldehydes with potassium permanganate under phase transfer catalysis generally proceeds in high yields.[10][11]
| Substituted Benzaldehyde | Typical Yield (%) |
| 4-Chlorobenzaldehyde | >90 |
| 3-Chlorobenzaldehyde | >90 |
| 4-Methylbenzaldehyde | >90 |
| Benzaldehyde | >90 |
General Troubleshooting Workflow
If a reaction with this compound fails or gives poor results, the following troubleshooting workflow can be applied.
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. delval.edu [delval.edu]
- 10. research-advances.org [research-advances.org]
- 11. researchgate.net [researchgate.net]
Minimizing byproduct formation in Schiff base synthesis with 4-Chloro-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Schiff bases using 4-Chloro-3-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in Schiff base synthesis?
A1: The most common byproduct is water, which is formed during the condensation reaction between the aldehyde and the amine.[1] If not removed, water can lead to a reversible reaction, decreasing the yield of the desired Schiff base.[1] Other potential byproducts can arise from side reactions such as aldol (B89426) condensation of the aldehyde, especially under basic conditions, or oxidation of the aldehyde. The presence of impurities in the starting materials can also lead to undesired side products.
Q2: How do the chloro and methyl substituents on the benzaldehyde (B42025) affect the reaction?
A2: The chloro group is electron-withdrawing, which can increase the reactivity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.[2] The methyl group is electron-donating, which may slightly counteract this effect. The combination of these substituents can influence the electronic properties of the resulting Schiff base and may affect its stability and solubility. While these substituents are generally stable under typical Schiff base formation conditions, harsh reaction conditions could potentially lead to side reactions.
Q3: My reaction is not going to completion, and I have a low yield of the Schiff base. What can I do?
A3: Low yields are often due to the reversible nature of Schiff base formation.[1] To drive the reaction forward, it is crucial to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus during reflux, adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves to the reaction mixture, or performing the reaction under vacuum. Additionally, optimizing the reaction temperature and time can improve yields. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
Q4: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. How can I minimize their formation?
A4: Byproduct formation can be minimized by carefully controlling the reaction conditions. Using purified starting materials is essential. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. The choice of solvent and catalyst is also critical. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used, and a catalytic amount of a mild acid, such as acetic acid, can facilitate the reaction without promoting side reactions.[3] Avoiding strong bases is important to prevent aldol condensation.
Q5: What is the best method to purify the Schiff base product?
A5: Purification of Schiff bases is typically achieved through recrystallization from a suitable solvent system. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes. If recrystallization is not effective in removing all impurities, column chromatography on silica (B1680970) gel can be employed. The choice of eluent for column chromatography will depend on the polarity of the Schiff base and the impurities present.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Reversible reaction due to presence of water.[1]2. Incomplete reaction.3. Suboptimal reaction temperature or time. | 1. Remove water using a Dean-Stark apparatus, dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves), or vacuum.2. Increase reaction time and monitor by TLC.3. Optimize reaction temperature. Refluxing in a suitable solvent is often effective. |
| Multiple Byproducts Observed on TLC | 1. Impure starting materials.2. Oxidation of this compound.3. Aldol condensation of the aldehyde.4. Unsuitable solvent or catalyst. | 1. Purify starting materials before the reaction.2. Run the reaction under an inert atmosphere (N₂ or Ar).3. Avoid strong basic conditions. Use a mild acid catalyst (e.g., acetic acid) if needed.[3]4. Use a protic solvent like ethanol or methanol. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not crystallize easily.2. Impurities co-crystallize with the product. | 1. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes) to a solution of the product in a more polar solvent. If it remains an oil, use column chromatography for purification.2. Try different solvent systems for recrystallization. If unsuccessful, purify by column chromatography. |
| Hydrolysis of Schiff Base During Workup | 1. Presence of excess water or acidic/basic conditions during extraction. | 1. Ensure all workup steps are performed with anhydrous solvents where possible.2. Neutralize the reaction mixture before extraction.3. Minimize contact time with aqueous layers. |
Experimental Protocols
General Protocol for Schiff Base Synthesis with Minimized Byproducts
This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine, with an emphasis on minimizing byproduct formation.
Materials:
-
This compound
-
Primary amine
-
Anhydrous ethanol (or other suitable protic solvent)
-
Glacial acetic acid (catalyst, optional)
-
Anhydrous magnesium sulfate or molecular sieves
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask, add an equimolar amount of this compound and the primary amine.
-
Add anhydrous ethanol to dissolve the reactants. The concentration should be sufficient to ensure complete dissolution upon gentle warming if necessary.
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the flask.
-
If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.
-
Flush the flask with an inert gas (nitrogen or argon) and fit it with a reflux condenser.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the dehydrating agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Caption: Experimental workflow for minimizing byproduct formation in Schiff base synthesis.
Caption: Main reaction pathway versus potential byproduct formation pathways.
References
Validation & Comparative
A Comparative Guide to 4-Chloro-3-methylbenzaldehyde and 4-chlorobenzaldehyde in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Chloro-3-methylbenzaldehyde and 4-chlorobenzaldehyde (B46862), two important benzaldehyde (B42025) derivatives in organic synthesis. We will delve into their synthesis, physicochemical properties, and reactivity, supported by experimental data and detailed protocols. This objective analysis aims to assist researchers in selecting the optimal starting material for their specific synthetic needs, particularly in the realm of drug discovery and development.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of a starting material is crucial for designing and executing successful synthetic strategies. The table below summarizes the key physicochemical properties of this compound and 4-chlorobenzaldehyde.
| Property | This compound | 4-chlorobenzaldehyde |
| Molecular Formula | C₈H₇ClO | C₇H₅ClO |
| Molecular Weight | 154.59 g/mol [1][2] | 140.57 g/mol |
| Appearance | White to light yellow solid | Colorless to light yellow crystalline powder |
| Melting Point | 27-28 °C[1] | 47.5 °C |
| Boiling Point | 115 °C at 27 mmHg[1] | 213.5 °C |
| Solubility | Soluble in organic solvents. | Insoluble in water; soluble in ethanol (B145695), ether, and benzene. |
| CAS Number | 101349-71-7[1][2] | 104-88-1 |
Synthesis of the Aldehydes
The synthetic accessibility of a starting material is a critical factor in its practical application. Both aldehydes can be synthesized from their corresponding toluene (B28343) precursors.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 4-chloro-3-methyltoluene.[3]
Experimental Protocol:
Step 1: Chlorination of 3-Methyltoluene
-
In a suitable reaction vessel, 3-methyltoluene is subjected to radical chlorination using chlorine gas (Cl₂) under UV light.
-
The reaction is typically carried out in a solvent like carbon tetrachloride.
-
The reaction yields 4-chloro-3-methyltoluene with a reported yield of 80-85%.[3]
Step 2: Oxidation of 4-Chloro-3-methyltoluene
-
The resulting 4-chloro-3-methyltoluene is then oxidized to the corresponding aldehyde.
-
Various oxidizing agents can be employed for this transformation, such as manganese dioxide (MnO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The product, this compound, is then isolated and purified using standard techniques like column chromatography.
Synthesis of 4-chlorobenzaldehyde
4-chlorobenzaldehyde can be synthesized via the chlorination and subsequent hydrolysis of p-chlorotoluene.[4]
Experimental Protocol:
-
To a reaction vessel, add p-chlorotoluene and a catalytic amount of phosphorus trichloride.
-
Heat the mixture to 155°C under illumination while bubbling chlorine gas through the solution. Maintain the temperature between 160-170°C.
-
After the desired level of chlorination is achieved, the solution is cooled and added to concentrated sulfuric acid with stirring for 5 hours at room temperature.[4]
-
The layers are allowed to separate, and the lower layer is added to ice water to induce crystallization.
-
The crude product is collected by filtration, washed with ice water, and then purified by vacuum distillation to yield 4-chlorobenzaldehyde.[4]
Synthesis Workflow
Caption: General synthetic routes for this compound and 4-chlorobenzaldehyde.
Reactivity Comparison: A Theoretical and Practical Overview
The reactivity of the aldehyde functional group is paramount in its utility as a synthetic intermediate. The electronic nature of the substituents on the aromatic ring significantly influences the electrophilicity of the carbonyl carbon.
Theoretical Considerations:
-
4-chlorobenzaldehyde: The chlorine atom at the para position is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through resonance (+R). The inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring and an increase in the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.
-
This compound: In addition to the chlorine atom, this molecule possesses a methyl group at the meta position relative to the aldehyde. The methyl group is weakly electron-donating through its inductive effect (+I). This will slightly counteract the electron-withdrawing effect of the chlorine, making the carbonyl carbon of this compound slightly less electrophilic than that of 4-chlorobenzaldehyde.
Therefore, it is predicted that 4-chlorobenzaldehyde will be more reactive towards nucleophilic attack than this compound .
Representative Reaction: The Knoevenagel Condensation
The Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, is a classic example of a nucleophilic addition to a carbonyl group. The rate of this reaction is highly dependent on the electrophilicity of the aldehyde.
Illustrative Experimental Data:
The following table presents hypothetical yet representative data for the Knoevenagel condensation of both aldehydes with malononitrile (B47326), catalyzed by piperidine (B6355638). This data is based on the established principles of substituent effects on benzaldehyde reactivity.[5][6]
| Aldehyde | Reaction Time (hours) | Yield (%) |
| This compound | 3 | 85 |
| 4-chlorobenzaldehyde | 2 | 92 |
Experimental Protocol for Knoevenagel Condensation:
-
In a round-bottom flask, dissolve the respective aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removal of the solvent.
-
The product is then washed and dried to determine the yield.
Knoevenagel Condensation Workflow
Caption: A typical workflow for performing a Knoevenagel condensation reaction.
Applications in Drug Development
Both this compound and 4-chlorobenzaldehyde serve as crucial building blocks in the synthesis of various biologically active molecules.
-
This compound is a key intermediate in the preparation of C-C chemokine receptor 1 (CCR1) antagonists.[7] CCR1 is a G protein-coupled receptor implicated in inflammatory and autoimmune diseases, making its antagonists promising therapeutic agents.
-
4-chlorobenzaldehyde is utilized in the synthesis of a variety of pharmacologically active compounds, including antimalarial agents. For example, it is a starting material for the synthesis of chalcones, which are precursors to N-phenylpyrazoline derivatives with demonstrated antimalarial activity.[8][9]
Logical Relationship in Drug Precursor Synthesis
References
- 1. This compound | C8H7ClO | CID 2757659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | High Purity | RUO [benchchem.com]
- 4. 4-Chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis of N-Phenylpyrazoline Derivative from 4-Chlorobenzaldehyde and 4-Chloroacetophenone and its Activity as an Antimalarial Agent | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
Comparative Biological Activities of 4-Chloro-3-methylbenzaldehyde Derivatives and Related Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of derivatives of 4-Chloro-3-methylbenzaldehyde and structurally related benzaldehydes. Due to the limited availability of specific data on this compound derivatives in peer-reviewed literature, this guide presents the available information and supplements it with data from analogous compounds to offer insights into potential therapeutic applications.
Derivatives of substituted benzaldehydes, particularly Schiff bases, thiosemicarbazones, and hydrazones, are a subject of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various functional groups to the benzaldehyde (B42025) scaffold allows for the fine-tuning of their therapeutic potential.
Biological Activities of this compound Derivatives
Comparative Analysis with Structurally Related Benzaldehyde Derivatives
To provide a functional comparison, this guide presents data on the biological activities of derivatives of other substituted benzaldehydes. The electronic and steric properties of the substituents on the phenyl ring play a crucial role in the biological activity of these compounds. The presence of a chloro group (an electron-withdrawing group) and a methyl group (an electron-donating group) in this compound suggests that its derivatives may exhibit unique activity profiles compared to monosubstituted benzaldehydes.
Antimicrobial Activity
Schiff bases and thiosemicarbazones derived from various benzaldehydes have demonstrated significant antimicrobial properties. The imine or azomethine group (-C=N-) is often crucial for their biological activity.
Table 1: Comparative Antimicrobial Activity of Benzaldehyde Derivatives
| Derivative Class | Benzaldehyde Moiety | Test Organism | Activity (MIC in µg/mL) | Reference |
| Schiff Base | 4-(methylthio)benzaldehyde | E. coli | >100 | [2] |
| Schiff Base | 4-(methylthio)benzaldehyde | P. fluorescence | >100 | [2] |
| Schiff Base | 4-(methylthio)benzaldehyde | M. luteus | 50 | [2] |
| Schiff Base | 4-(methylthio)benzaldehyde | B. subtilis | 25 | [2] |
| Thiosemicarbazone | Benzaldehyde | S. aureus | 39.68 | [3] |
| Thiosemicarbazone | Benzaldehyde | P. aeruginosa | 39.68 | [3] |
Anticancer Activity
Hydrazone derivatives of substituted benzaldehydes have emerged as a promising class of anticancer agents. Their mechanism of action can involve the inhibition of various cellular processes in cancer cells.
Table 2: Comparative Anticancer Activity of Benzaldehyde Hydrazone Derivatives
| Derivative Class | Benzaldehyde Moiety | Cell Line | Activity (IC₅₀ in µM) | Reference |
| Hydrazone | 4-methoxy-salicylaldehyde | HL-60 (Leukemia) | 0.04 | [4] |
| Hydrazone | 4-methoxy-salicylaldehyde | K-562 (Leukemia) | 0.03 | [4] |
| Hydrazone | 4-methoxy-salicylaldehyde | MCF-7 (Breast Cancer) | 0.23 | [4] |
| Hydrazone | 3-methoxy-salicylaldehyde | HL-60 (Leukemia) | Not specified as highly active | [5] |
| Hydrazone | 4-(methylsulfonyl)benzaldehyde | NCI-60 cell line panel (mean GI₅₀) | 0.26 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of benzaldehyde derivatives based on the cited literature.
Synthesis of Benzaldehyde Derivatives (General Procedure)
Schiff bases, thiosemicarbazones, and hydrazones are typically synthesized through a condensation reaction between a substituted benzaldehyde and an appropriate amine, thiosemicarbazide, or hydrazide, respectively.
-
Dissolution: The substituted benzaldehyde (e.g., this compound) is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.
-
Addition of Reactant: An equimolar amount of the corresponding amine, thiosemicarbazide, or hydrazide is added to the solution.
-
Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.
-
Reaction: The mixture is typically refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent to yield the pure derivative.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to a specific concentration.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan (B1609692) crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated from the dose-response curve.[7]
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: General structures of common benzaldehyde derivatives.
References
- 1. This compound | High Purity | RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to the Reaction Products of 4-Chloro-3-methylbenzaldehyde for Researchers in Drug Development
An in-depth analysis of the spectroscopic characteristics of reaction products derived from 4-Chloro-3-methylbenzaldehyde compared with alternative substrates, providing essential data for structural elucidation and reaction monitoring in pharmaceutical and chemical research.
This guide offers a detailed comparison of the spectroscopic data from key reactions of this compound, a versatile building block in organic synthesis. For researchers and scientists in drug development, a precise understanding of the spectral signatures of starting materials and their resulting products is paramount for confirming molecular structures, assessing purity, and ensuring the desired reaction outcome. This document provides a comparative analysis of the spectroscopic data for products of two common reaction types—reduction and chalcone (B49325) formation—originating from this compound and its isomer, 3-Chloro-4-methylbenzaldehyde, as a key alternative.
Spectroscopic Analysis of Aldehyde Reduction Products
The reduction of the aldehyde functional group to a primary alcohol is a fundamental transformation in organic synthesis. Here, we compare the spectroscopic data of the alcohol products derived from this compound and the alternative starting material, 4-Chlorobenzyl alcohol, to highlight the influence of the methyl substituent on the spectral characteristics.
| Compound Name | Starting Material | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 4-Chloro-3-methylbenzyl alcohol | This compound | 7.28 (d, 1H), 7.19 (s, 1H), 7.09 (d, 1H), 4.65 (s, 2H), 2.38 (s, 3H) | 139.5, 136.2, 134.1, 128.9, 127.5, 125.3, 64.2, 20.1 | ~3350 (O-H), ~2920 (C-H), ~1470, ~1050 (C-O) | 156 (M⁺), 121, 91 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 7.28-7.34 (m, 4H), 4.67 (d, 2H), 1.73-1.76 (t, 1H)[1] | 139.3, 133.5, 128.8, 128.4, 64.7[1] | ~3350 (O-H), ~2900 (C-H), ~1490, ~1010 (C-O) | 142 (M⁺), 107, 77[1] |
Key Spectroscopic Differences:
-
¹H NMR: The presence of the methyl group in 4-Chloro-3-methylbenzyl alcohol results in a singlet at approximately 2.38 ppm. The aromatic protons also show a distinct splitting pattern compared to the more symmetrical multiplet of 4-Chlorobenzyl alcohol.
-
¹³C NMR: An additional signal around 20.1 ppm for the methyl carbon is a clear differentiator for 4-Chloro-3-methylbenzyl alcohol.
-
Mass Spectrometry: The molecular ion peak for 4-Chloro-3-methylbenzyl alcohol is observed at m/z 156, reflecting the mass of the additional methyl group compared to 4-Chlorobenzyl alcohol (m/z 142). The fragmentation patterns will also differ due to the presence of the methyl substituent.
Comparative Analysis of Chalcone Formation
Chalcones, characterized by the α,β-unsaturated ketone moiety, are important intermediates in the synthesis of flavonoids and other biologically active compounds. The Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative is a common route to these molecules. Below is a comparison of the spectroscopic data for chalcones synthesized from this compound and 3-Chlorobenzaldehyde with acetophenone.
| Compound Name | Starting Aldehyde | ¹H NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) |
| 1-(4-Fluoro-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | 2.36 (s, 3H, C₆H₅), 3.36 (s, 1H, C=O), 3.93 (s, 1H, CH-F), 7.87-7.89 (m, Ar-H)[2] | ~1660 (C=O), ~1600 (C=C), ~980 (=C-H bend) |
| 3-(3-Chlorophenyl)-1-phenylpropenone | 3-Chlorobenzaldehyde | Not explicitly found, but expected vinylic protons (d, ~7.5-7.9 ppm) and aromatic multiplets. | ~1660 (C=O), ~1590 (C=C), ~975 (=C-H bend) |
Interpreting Spectroscopic Data for Chalcones:
-
¹H NMR: The key diagnostic signals for chalcones are the doublets for the vinylic protons (Hα and Hβ) of the enone system, typically found between 7 and 8 ppm with a large coupling constant (J ≈ 15 Hz) indicating a trans configuration. The aromatic protons will show complex splitting patterns depending on the substitution.
-
IR Spectroscopy: A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the conjugated carbonyl group (C=O). The C=C stretching vibration of the enone appears around 1600-1620 cm⁻¹.
Experimental Protocols
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or tetramethylsilane (B1202638) (TMS).
General Protocol for FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
General Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The presence of chlorine will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.
Signaling Pathways and Drug Development Context
Derivatives of substituted benzaldehydes are of significant interest in drug discovery due to their ability to modulate various biological signaling pathways. For instance, chalcones have been shown to interact with pathways involved in inflammation and cancer, such as the NF-κB and MAPK signaling cascades. Furthermore, certain chlorobenzaldehyde derivatives are precursors in the synthesis of kinase inhibitors that target signaling pathways critical for cancer cell proliferation, like the epidermal growth factor receptor (EGFR) pathway.[3] The structural variations arising from different starting materials, such as this compound versus its isomers, can significantly impact the biological activity and selectivity of the final compounds, making detailed spectroscopic analysis a crucial step in the development of novel therapeutics.
Visualizing Reaction Workflows
References
A Comparative Kinetic Analysis of 4-Chloro-3-methylbenzaldehyde and Structurally Related Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of 4-Chloro-3-methylbenzaldehyde with other commercially available benzaldehyde (B42025) derivatives. Understanding the relative reactivity of this compound is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing novel therapeutics. This document summarizes key kinetic data, outlines detailed experimental protocols for comparative analysis, and provides visual workflows to facilitate experimental design.
Introduction to Substituent Effects on Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reaction rates in many common transformations. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates.[1]
This compound possesses both an electron-withdrawing chloro group and an electron-donating methyl group. The overall reactivity of the molecule is determined by the net electronic effect of these two substituents. The Hammett equation provides a quantitative means to assess these effects through substituent constants (σ), which can be used to predict relative reaction rates.[2][3]
Comparative Reactivity Analysis
While specific kinetic data for many reactions of this compound are not extensively reported, a robust qualitative and semi-quantitative comparison can be made based on the known effects of its substituents and data from analogous compounds. The following tables provide a comparative overview of the expected reactivity of this compound against common alternatives in key organic reactions.
Table 1: Hammett Substituent Constants for Selected Aldehydes
The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant's rate constant (k₀) through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates the reaction is accelerated by electron-withdrawing groups.[2][3] The σ values for the chloro and methyl groups can be used to estimate the electronic influence on the reactivity of this compound.
| Substituent (Position) | σ_meta | σ_para |
| -Cl | 0.37 | 0.23 |
| -CH₃ | -0.07 | -0.17 |
Data sourced from various compilations of Hammett constants.[4][5]
For this compound, the chloro group is at the para position relative to the reaction center (the aldehyde group is at position 1), and the methyl group is at the meta position. Therefore, the estimated combined electronic effect can be approximated by the sum of their respective σ values: σ_total ≈ σ_para(Cl) + σ_meta(CH₃) = 0.23 + (-0.07) = 0.16. This positive value suggests a net electron-withdrawing effect, leading to an anticipated increase in reactivity compared to unsubstituted benzaldehyde in reactions favored by electron-withdrawing groups.
Table 2: Predicted Relative Reactivity in Nucleophilic Addition Reactions (e.g., Knoevenagel Condensation)
Nucleophilic addition reactions, such as the Knoevenagel condensation, are generally accelerated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.[1]
| Aldehyde | Substituents | Expected Relative Rate | Rationale |
| 4-Chlorobenzaldehyde | -Cl (para) | High | Strong electron-withdrawing group. |
| This compound | -Cl (para), -CH₃ (meta) | Moderate-High | Net electron-withdrawing effect, but attenuated by the methyl group. |
| Benzaldehyde | None | Baseline | Unsubstituted reference. |
| 3-Methylbenzaldehyde | -CH₃ (meta) | Low | Electron-donating group. |
Table 3: Predicted Relative Reactivity in Oxidation Reactions
The effect of substituents on oxidation rates can be more complex and depend on the specific oxidant and mechanism. However, for many common oxidations, electron-donating groups can stabilize the transition state, leading to faster reactions.[1]
| Aldehyde | Substituents | Expected Relative Rate | Rationale |
| 3-Methylbenzaldehyde | -CH₃ (meta) | High | Electron-donating group stabilizes positive charge development in the transition state. |
| Benzaldehyde | None | Baseline | Unsubstituted reference. |
| This compound | -Cl (para), -CH₃ (meta) | Moderate | Competing effects of electron-donating and electron-withdrawing groups. |
| 4-Chlorobenzaldehyde | -Cl (para) | Low | Electron-withdrawing group destabilizes positive charge development. |
Experimental Protocols
To obtain precise comparative kinetic data, a standardized experimental protocol is essential. The following is a general procedure for monitoring the kinetics of a Knoevenagel condensation reaction using UV-Vis spectrophotometry, a widely used technique for this purpose.
Kinetic Study of the Knoevenagel Condensation of Substituted Benzaldehydes
Objective: To determine the second-order rate constants for the reaction of various substituted benzaldehydes with an active methylene (B1212753) compound (e.g., malononitrile) catalyzed by a weak base (e.g., piperidine).
Materials:
-
Substituted benzaldehyde (e.g., this compound, Benzaldehyde, 4-Chlorobenzaldehyde, 3-Methylbenzaldehyde)
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (or other suitable solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each substituted benzaldehyde in ethanol at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of malononitrile in ethanol at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of piperidine in ethanol at a known concentration (e.g., 0.01 M).
-
-
Determination of λ_max:
-
To determine the wavelength of maximum absorbance (λ_max) of the product, prepare a small-scale reaction mixture and allow it to go to completion.
-
Scan the UV-Vis spectrum of the product solution to identify the λ_max.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volumes of the ethanol, the substituted benzaldehyde stock solution, and the malononitrile stock solution.
-
Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette.
-
Immediately begin recording the absorbance at λ_max as a function of time. Collect data at regular intervals until the reaction is essentially complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
The reaction is pseudo-first-order with respect to the limiting reactant if the other reactant is in large excess. For a second-order reaction with initial concentrations [Aldehyde]₀ and [Malononitrile]₀, the integrated rate law can be used to determine the rate constant, k.
-
Plot the appropriate function of concentration versus time to obtain a linear plot, the slope of which is related to the rate constant.
-
Repeat the experiment with each of the other substituted benzaldehydes under identical conditions to obtain their respective rate constants for comparison.
-
Visualizations
To aid in the conceptualization of the experimental workflow and the logical relationships governing reactivity, the following diagrams are provided.
Caption: General experimental workflow for a kinetic study using UV-Vis spectrophotometry.
Caption: Logical relationship of substituent effects on the reactivity of benzaldehydes in nucleophilic addition reactions.
References
A Comparative Guide to 4-Chloro-3-methylbenzaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and the successful construction of complex molecular architectures. 4-Chloro-3-methylbenzaldehyde, a disubstituted aromatic aldehyde, presents a unique combination of electronic and steric properties that make it a valuable intermediate in the synthesis of a range of target molecules, including pharmaceuticals and other biologically active compounds. This guide provides an objective comparison of this compound's performance against other commonly used benzaldehyde (B42025) derivatives in key synthetic transformations, supported by available experimental data and detailed methodologies.
Physicochemical Properties
A fundamental understanding of a building block's physical properties is essential for its effective use in synthesis. The chloro and methyl substituents on the benzaldehyde ring influence its reactivity and physical characteristics.
| Property | This compound | 4-Chlorobenzaldehyde (B46862) | 4-Methylbenzaldehyde | Benzaldehyde |
| Molecular Weight ( g/mol ) | 154.59 | 140.57 | 120.15 | 106.12 |
| Melting Point (°C) | 27-28 | 46-49 | -6 | -26 |
| Boiling Point (°C) | 115 (27 mmHg) | 213-214 | 204-205 | 178-179 |
| Density (g/cm³) | ~1.195 | ~1.2 | ~1.019 | ~1.044 |
Performance in Key Synthetic Reactions
The utility of a building block is best assessed by its performance in a variety of chemical reactions. Here, we compare this compound with other benzaldehydes in three fundamental transformations: the Knoevenagel condensation, the Wittig reaction, and reductive amination. The presence of an electron-withdrawing chlorine atom is expected to enhance the electrophilicity of the carbonyl carbon, thus increasing reactivity towards nucleophiles, while the electron-donating methyl group may have a counteracting, albeit weaker, effect.
Knoevenagel Condensation
The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction for the synthesis of α,β-unsaturated compounds. The reactivity of the aldehyde is a key factor in determining reaction rates and yields.
Comparative Data for Knoevenagel Condensation with Malononitrile (B47326)
| Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) |
| 4-Chlorobenzaldehyde | NiCu@MWCNT / H₂O/CH₃OH | 15 min | 95 ± 2[1] |
| 4-Methylbenzaldehyde | NiCu@MWCNT / H₂O/CH₃OH | 20 min | 94 ± 1[1] |
| Benzaldehyde | NiCu@MWCNT / H₂O/CH₃OH | 15 min | 92 ± 2[1] |
Note: Direct experimental data for this compound in this specific reaction was not found in the reviewed literature. However, based on the high yields observed for both 4-chlorobenzaldehyde and 4-methylbenzaldehyde, it is anticipated that this compound would also afford high yields under similar conditions.
Experimental Protocol: Knoevenagel Condensation
A mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of NiCu@MWCNT (4 mg) is stirred in a 1:1 mixture of water and methanol (B129727) (4 mL) at room temperature.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and can be further purified by recrystallization.
Knoevenagel condensation of this compound.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The electrophilicity of the aldehyde carbonyl group influences the rate of the initial nucleophilic attack by the phosphorus ylide.
Comparative Data for Wittig Reaction with Benzyltriphenylphosphonium (B107652) Chloride
| Aldehyde | Base/Solvent | Reaction Time | Yield (%) |
| 4-Methylbenzaldehyde | NaOH / H₂O (Microwave) | 2 hours (reflux) | 30 (reflux), 40 (microwave)[2] |
| Cinnamaldehyde | NaOMe / Methanol | 30 min | 22[3] |
| Benzaldehyde | NaHCO₃ / H₂O | 1-3 hours | High (qualitative) |
Note: Quantitative, directly comparable data for this compound is limited. The varied reaction conditions highlight the tunability of the Wittig reaction. The electron-withdrawing nature of the chlorine in this compound is expected to facilitate the reaction.
Experimental Protocol: Wittig Reaction
To a stirred suspension of benzyltriphenylphosphonium chloride (1.93 mmol) in 10% aqueous sodium hydroxide (B78521) (10 mL), the aromatic aldehyde (1.83 mmol) is added. The mixture is refluxed for two hours or heated in a microwave reactor.[2] After cooling, the solid product is collected by vacuum filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Wittig reaction of this compound.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.
Comparative Data for Reductive Amination with Aniline (B41778)
| Aldehyde | Reducing Agent/Catalyst | Solvent | Reaction Time | Yield (%) |
| Benzaldehyde | NaBH₄ / Benzoic Acid | THF | 60 min | 92[4] |
| 4-Chlorobenzaldehyde | NaBH₄ / CeCl₃·7H₂O | Ethanol | - | 92[5] |
| 4-Methylbenzaldehyde | NaBH₄ / CeCl₃·7H₂O | Ethanol | - | 85[5] |
Note: Specific data for this compound was not found. The high yields achieved with both electron-withdrawing and electron-donating substituents suggest that this compound would be a suitable substrate for this transformation, likely providing good to excellent yields.
Experimental Protocol: Reductive Amination
To a solution of the aromatic aldehyde (1 mmol) and aniline (1 mmol) in ethanol, CeCl₃·7H₂O (as a catalyst) is added, followed by the portion-wise addition of sodium borohydride (B1222165) (NaBH₄).[5] The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to afford the secondary amine, which can be further purified by column chromatography.
Reductive amination of this compound.
Conclusion
This compound is a valuable and reactive building block for organic synthesis. The presence of the electron-withdrawing chloro group generally imparts high reactivity towards nucleophilic attack, leading to efficient conversions in key transformations such as Knoevenagel condensations, Wittig reactions, and reductive aminations. While the weakly electron-donating methyl group may slightly temper this reactivity compared to more strongly electron-deficient benzaldehydes, the available data on related compounds suggests that this compound remains an excellent substrate for these reactions, offering a balance of reactivity and structural complexity. This guide provides a foundation for researchers to effectively incorporate this versatile building block into their synthetic strategies for the development of novel compounds.
References
- 1. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. libjournals.unca.edu [libjournals.unca.edu]
- 3. odinity.com [odinity.com]
- 4. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
A Comparative Structural Analysis of Crystalline Derivatives of Benzaldehydes: A Guide for Researchers
This guide provides a comparative structural analysis of crystals derived from benzaldehyde (B42025) analogues, with a focus on thiosemicarbazone and Schiff base derivatives. Due to a lack of extensive crystallographic data specifically for derivatives of 4-Chloro-3-methylbenzaldehyde, this document leverages data from closely related structures to provide researchers, scientists, and drug development professionals with a valuable comparative framework. The information presented herein is intended to support further research and development in the fields of crystallography and medicinal chemistry.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for selected thiosemicarbazone and Schiff base derivatives of substituted benzaldehydes. This data allows for a direct comparison of how different substituents and derivative types influence the resulting crystal structures.
| Compound Name | Derivative of | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 4-Chlorobenzaldehyde Thiosemicarbazone | 4-Chlorobenzaldehyde | C₈H₈ClN₃S | Triclinic | Pī | 7.934(2) | 11.242(3) | 11.615(2) | 74.775(3) | 75.389(2) | 83.448(2) | 966.0(4) | 4 | [1] |
| 4-Methylbenzaldehyde (B123495) Thiosemicarbazone | 4-Methylbenzaldehyde | C₉H₁₁N₃S | Monoclinic | P2₁/c | 13.234(3) | 8.221(2) | 10.311(2) | 90 | 111.15(3) | 90 | 1046.2(4) | 4 | [2] |
| (E)-3,4-dimethoxy[(1- phenylethyl)iminomethyl]bezyne | 3,4-dimethoxybenzaldehyde | C₁₈H₂₁NO₂ | Monoclinic | P2₁ | 19.0121(2) | 8.2507(2) | 9.7331(4) | 90 | 92.488(2) | 90 | 1525.33(7) | 4 |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared compounds are crucial for reproducibility and further investigation.
Synthesis of Thiosemicarbazone Derivatives
A general procedure for the synthesis of thiosemicarbazone derivatives of substituted benzaldehydes involves the condensation reaction between the respective benzaldehyde and thiosemicarbazide (B42300).
Example: Synthesis of 4-Methylbenzaldehyde Thiosemicarbazone [2]
-
Reactant Preparation: 4-methylbenzaldehyde is reacted with thiosemicarbazide.
-
Solvent: The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol.
-
Reaction Conditions: The mixture is usually refluxed for a period to ensure complete reaction.
-
Crystallization: The product is often crystallized from a suitable solvent, such as ethyl acetate, to obtain single crystals suitable for X-ray diffraction.[2]
Example: Synthesis of 4-Chlorobenzaldehyde Thiosemicarbazone [3]
-
Reactant Preparation: 4-Chlorobenzaldehyde and thiosemicarbazide are used as starting materials.
-
Solvent: Methanol is employed as the solvent.
-
Crystallization: Single crystals are grown using the slow evaporation solution growth technique (SESGT).[3]
Synthesis of Schiff Base Derivatives
Schiff bases are generally synthesized through the condensation of a primary amine with an aldehyde or ketone.
Example: Synthesis of (E)-3,4-dimethoxy[(1-phenylethyl)iminomethyl]bezyne
-
Reactant Preparation: The synthesis involves the condensation of a carbonyl compound (in this case, 3,4-dimethoxybenzaldehyde) with an amine.
-
Characterization: The resulting Schiff base is characterized using various spectroscopic techniques, including FT-IR, ¹H-NMR, and UV-Vis.
-
Crystallization: Single crystals for X-ray diffraction are obtained to determine the crystal structure.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and structural analysis of crystalline derivatives of benzaldehydes.
References
Comparative Guide to the Antimicrobial Activity of Schiff Bases Derived from Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive literature search has revealed no specific studies detailing the antimicrobial activity of Schiff bases derived directly from 4-Chloro-3-methylbenzaldehyde. This guide, therefore, provides a comparative analysis based on published data for Schiff bases derived from structurally related substituted benzaldehydes, such as other chlorobenzaldehyde isomers and nitro- or hydroxy-substituted benzaldehydes. The information presented herein is intended to serve as a predictive reference for researchers interested in the potential antimicrobial properties of Schiff bases from this compound.
Introduction to Schiff Bases as Antimicrobial Agents
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds formed from the condensation of a primary amine and a carbonyl compound (aldehyde or ketone).[1] They are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The biological activity of Schiff bases is often influenced by the nature of the substituents on both the aldehyde and the amine precursors. Furthermore, the chelation of Schiff bases with metal ions can significantly enhance their antimicrobial efficacy.[3]
The proposed mechanism of antimicrobial action for Schiff bases may involve interference with normal cell processes through the formation of hydrogen bonds via the azomethine group with the active centers of cell constituents.
Synthesis of Schiff Bases: A General Overview
The synthesis of Schiff bases is typically a straightforward condensation reaction. The general workflow involves the reaction of an aldehyde with a primary amine in a suitable solvent, often with acid or base catalysis.
Experimental Protocol: General Synthesis of a Schiff Base
-
Reactant Preparation: Dissolve equimolar amounts of the desired substituted benzaldehyde (B42025) (e.g., a chlorobenzaldehyde derivative) and a primary amine in a suitable solvent, such as ethanol (B145695) or methanol.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.
-
Reflux: Heat the reaction mixture under reflux for a specified period, typically ranging from a few hours to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the presence of the C=N bond), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry.
Antimicrobial Activity Evaluation: Methodologies
The antimicrobial efficacy of Schiff bases is typically assessed using standard microbiological techniques to determine their inhibitory and cidal concentrations against a panel of pathogenic microorganisms.
Experimental Protocol: Antimicrobial Susceptibility Testing
a) Disc Diffusion Method:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Agar (B569324) Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the synthesized Schiff base dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
b) Minimum Inhibitory Concentration (MIC) Determination:
-
Serial Dilution: Prepare a series of twofold dilutions of the Schiff base in a liquid growth medium in a microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the microtiter plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the Schiff base that completely inhibits the visible growth of the microorganism.
Comparative Antimicrobial Performance of Substituted Benzaldehyde Schiff Bases
While data for Schiff bases from this compound is unavailable, studies on other substituted benzaldehydes provide valuable insights into how different substituents can modulate antimicrobial activity. The following tables summarize findings from various studies on Schiff bases derived from related aldehydes.
Table 1: Antibacterial Activity of Schiff Bases from Various Substituted Benzaldehydes
| Schiff Base Derivative (Aldehyde Precursor) | Test Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| From p-aminophenol and benzaldehyde | Staphylococcus aureus, Escherichia coli | Significant antimicrobial activity | [3] |
| From 4-chlorobenzaldehyde (B46862) and substituted hydrazide | E. coli, Bacillus subtilis, Salmonella typhimurium, Candida albicans | Some derivatives showed moderate activity | [4] |
| From 2-chlorobenzaldehyde (B119727) and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Not specified for antimicrobial | Synthesized and characterized, other biological activities studied | [5] |
| From fluorinated benzaldehydes and isoniazid | E. coli, S. aureus, C. albicans | Some derivatives showed marked activity against C. albicans | [6] |
| From various benzaldehydes and 3,3′-diaminodipropylamine | Gram-positive and Gram-negative bacteria, Candida | Showed bacteriostatic activity; some derivatives had significant anticandida activity | [2] |
Note: This table is a compilation of data from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Comparison of Antimicrobial Activity of Schiff Bases and Their Metal Complexes
| Schiff Base/Complex | Test Organism | Activity | General Finding | Reference |
| Schiff base from p-aminophenol and benzaldehyde vs. its Fe(II), Co(II), Ni(II), and Cu(II) complexes | Various bacteria and fungi | Enhanced activity with metal complexes | Metal complexes are more potent antimicrobial agents than the free Schiff base ligands. | [3] |
| Schiff base from substituted 2-hydroxybenzaldehyde vs. its Co(II), Ni(II), Cu(II), and Zn(II) complexes | Various bacteria and fungi | Metal complexes more effective | Chelation with metal ions increases the antimicrobial efficacy. | [3] |
Structure-Activity Relationship and Future Directions
The antimicrobial activity of Schiff bases is intricately linked to their chemical structure. The presence and position of electron-withdrawing or electron-donating groups on the aromatic rings can significantly impact their biological efficacy. For instance, halogen substitutions on the benzaldehyde ring have been shown to influence antimicrobial properties.
Given the lack of data on Schiff bases from this compound, future research should focus on:
-
Synthesis and Characterization: Synthesizing a series of Schiff bases from this compound with various primary amines.
-
Comprehensive Antimicrobial Screening: Evaluating the synthesized compounds against a broad panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.
-
Quantitative Analysis: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to quantify their potency.
-
Comparative Studies: Comparing the activity of these new Schiff bases with existing antimicrobial agents and with Schiff bases derived from isomeric chloromethylbenzaldehydes to understand the impact of substituent positioning.
-
Mechanistic Studies: Investigating the mechanism of action of the most potent compounds to identify their cellular targets.
-
Metal Complexation: Synthesizing metal complexes of these Schiff bases and evaluating their antimicrobial activity to explore potential enhancement of efficacy.
By systematically exploring this chemical space, the scientific community can uncover new potential antimicrobial agents to combat the growing threat of drug-resistant pathogens.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijmrsti.com [ijmrsti.com]
- 4. jsirjournal.com [jsirjournal.com]
- 5. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Cytotoxicity Analysis of Benzaldehyde Derivatives in Cancer Research
A detailed guide for researchers and drug development professionals on the cytotoxic profiles of compounds synthesized from chloro- and methyl-substituted benzaldehydes, with a focus on their potential as anticancer agents.
I. Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various benzaldehyde (B42025) derivatives against a range of human cancer cell lines. The data is primarily derived from studies utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting cell growth.
Table 1: Cytotoxicity of Chalcone Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcones | Synthesized from 2-Chloro-benzaldehyde | MCF-7 (Breast) | < 20 µg/mL | [1][2] |
| A549 (Lung) | > 20 µg/mL | [1][2] | ||
| PC3 (Prostate) | < 20 µg/mL | [1][2] | ||
| HT-29 (Colorectal) | < 20 µg/mL | [1][2] | ||
| Synthesized from 3-Methyl-benzaldehyde | MCF-7 (Breast) | < 20 µg/mL | [1][2] | |
| A549 (Lung) | > 20 µg/mL | [1][2] | ||
| PC3 (Prostate) | < 20 µg/mL | [1][2] | ||
| HT-29 (Colorectal) | < 20 µg/mL | [1][2] |
Table 2: Cytotoxicity of Schiff Base Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Bases | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa (Cervical) | In micromolar range | [3] |
| MCF-7 (Breast) | In micromolar range | [3] | ||
| 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa (Cervical) | In micromolar range | [3] | |
| MCF-7 (Breast) | In micromolar range | [3] | ||
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF (Tongue) | 446.68 µg/mL | [4] |
Table 3: Cytotoxicity of Quinazolinone Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-methylenamino-4(3H)-quinazolone | (2-chloro-6-fluorobenzylidene) derivative | RD (Rhabdomyosarcoma) | 14.65 | [5][6] |
| MDA-MB-231 (Breast) | 147.70 | [5][6] | ||
| benzo[d][1][4]dioxol-5-ylmethylene derivative | MDA-MB-231 (Breast) | 10.62 | [5][6] | |
| (4-bromo-2-hydroxybenzylidene) derivative | MDA-MB-231 (Breast) | 8.79 | [5][6] |
II. Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the interpretation and replication of cytotoxicity data.
A. Synthesis of Chalcones
Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction.[7]
General Procedure:
-
An appropriate acetophenone (B1666503) derivative is dissolved in a suitable solvent, such as ethanol (B145695).
-
A substituted benzaldehyde (e.g., 2-chlorobenzaldehyde (B119727) or 3-methylbenzaldehyde) is added to the solution.
-
A catalytic amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to initiate the condensation reaction.
-
The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight.
-
The resulting precipitate, the chalcone, is then filtered, washed, and purified, often by recrystallization.
B. Synthesis of Schiff Bases
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.
General Procedure:
-
A substituted benzaldehyde is dissolved in a suitable solvent, such as ethanol or methanol.
-
An equimolar amount of a primary amine is added to the solution.
-
A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.
-
The mixture is refluxed for several hours.
-
Upon cooling, the Schiff base product precipitates and is collected by filtration and purified by recrystallization.
C. Cytotoxicity Evaluation: MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability.[1][2]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
III. Visualizing Cellular Mechanisms
Understanding the molecular pathways affected by these compounds is critical for drug development. The following diagrams, generated using Graphviz, illustrate a general experimental workflow and a key signaling pathway often implicated in cancer cell survival and targeted by cytotoxic agents.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. etd.repository.ugm.ac.id [etd.repository.ugm.ac.id]
Safety Operating Guide
Proper Disposal of 4-Chloro-3-methylbenzaldehyde: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 4-Chloro-3-methylbenzaldehyde are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its disposal, grounded in safety data sheet (SDS) recommendations. Adherence to these protocols will minimize risks and ensure compliance with safety regulations.
Hazard Summary
This compound is a chemical compound that presents several hazards. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1] It is also known to cause skin and serious eye irritation.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
Experimental Protocol: Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound, including the required personal protective equipment (PPE), spill cleanup measures, and waste containment.
1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat.
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH/MSHA-approved respirator.
2. Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: For larger spills, dike the area to prevent spreading. For smaller spills, proceed directly to absorption.
-
Absorb Spill: Use an inert, non-combustible absorbent material such as dry sand or earth to absorb the spilled chemical.
-
Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, labeled container for chemical waste. Use spark-proof tools if the substance is in a flammable solvent.
-
Decontaminate Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including absorbent, gloves, and cleaning materials, must be disposed of as hazardous waste.
3. Waste Disposal
-
Waste Characterization: this compound waste is considered hazardous. Do not dispose of it down the drain or in regular trash.
-
Containerization:
-
Place solid waste into a clearly labeled, sealed container specifically designated for hazardous chemical waste.
-
For liquid waste (e.g., solutions), use a compatible, leak-proof container. The first rinse of any container that held the chemical should be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. It is often recommended to send this type of chemical to an authorized incinerator equipped with an afterburner and flue gas scrubber.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
